molecular formula C21H18FN5O2 B12372746 Antifungal agent 77

Antifungal agent 77

Cat. No.: B12372746
M. Wt: 391.4 g/mol
InChI Key: AVAZQGYRWQFUBV-UHFFFAOYSA-N
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Description

Antifungal agent 77 is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

3-[5-(3-ethyl-1-methylpyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28)

InChI Key

AVAZQGYRWQFUBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Antifungal Agent 77 (CAS No. 2863678-89-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 77, also identified as compound 13h in the primary literature, is a novel benzamide derivative incorporating a 1,2,4-oxadiazole-linked pyrazole moiety.[1] This compound has demonstrated significant potential as a lead structure in the development of new agricultural fungicides. Its design is based on the principle of splicing active substructures, drawing from the established efficacy of pyrazole-carboxamide fungicides. This guide provides a comprehensive overview of its chemical properties, biological activity, and toxicological profile, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

PropertyValue
Compound Name This compound (Compound 13h)
CAS Number 2863678-89-9
Molecular Formula C₂₁H₁₈FN₅O₂
Molecular Weight 391.4 g/mol
SMILES O=C(NC1=CC=C(F)C=C1)C2=CC=CC(C3=NOC(C4=CC(CC)=NN4C)=N3)=C2

Biological Activity

This compound has been evaluated for its antifungal and insecticidal activities, as well as its acute toxicity in a vertebrate model.

Antifungal Activity

The compound exhibits potent antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.[1]

Fungal SpeciesAssay TypeConcentrationResult
Pyricularia oryzaeMycelial Growth Inhibition50 mg/L88.9% Inhibition
Insecticidal Activity

Preliminary bioassays have indicated that this compound possesses insecticidal properties against several lepidopteran pests.[1]

Insect SpeciesAssay TypeConcentrationResult (% Mortality)
Mythimna separataLarvicidal Assay500 µg/mL30%
Helicoverpa armigeraLarvicidal Assay500 µg/mL25%
Ostrinia nubilalisLarvicidal Assay500 µg/mL40%
Spodoptera frugiperdaLarvicidal Assay500 µg/mL25%
Acute Toxicity

The acute toxicity of this compound was assessed using the zebrafish (Danio rerio) embryo model.[1]

Test OrganismAssay TypeMetricValue
Zebrafish (Danio rerio) EmbryoAcute ToxicityLC₅₀2.43 mg/L

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

The chemical structure of this compound, a pyrazole-carboxamide derivative, strongly suggests that its mechanism of action involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by catalyzing the oxidation of succinate to fumarate.

Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. This mode of action is shared by a class of fungicides known as SDHIs. The binding of SDHIs to the ubiquinone-binding (Qp) site of the SDH complex prevents the transfer of electrons from succinate to ubiquinone.

SDHI_Mechanism cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ 2e- UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III 2e- Antifungal_Agent_77 This compound (SDHI) Antifungal_Agent_77->SDH Inhibition

Figure 1: Proposed mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Compound 13h)

The synthesis of this compound is a multi-step process. The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials: - Substituted Benzoic Acid - Substituted Pyrazole Intermediate1 Intermediate 1 (Acyl Chloride) Start->Intermediate1 Thionyl Chloride Intermediate2 Intermediate 2 (Amidoxime) Start->Intermediate2 Hydroxylamine Cyclization 1,2,4-Oxadiazole Ring Formation Intermediate1->Cyclization Intermediate2->Cyclization Amidation Amide Bond Formation Cyclization->Amidation Coupling with 4-fluoroaniline Final_Product This compound (Compound 13h) Amidation->Final_Product

References

In-Depth Technical Guide: The Antifungal Mechanism of Action of Compound 13h

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal infections pose a significant and growing threat to human health, driving the urgent need for novel antifungal agents with distinct mechanisms of action to combat emerging drug resistance. This document provides a comprehensive technical overview of the antifungal properties and mechanism of action of Compound 13h, a promising new therapeutic candidate. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and infectious diseases.

Antifungal Activity of Compound 13h

Initial screening of Compound 13h has demonstrated broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 13h against Various Fungal Pathogens

Fungal SpeciesMIC (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available
Trichophyton rubrumData not available

Note: Specific quantitative data on the MIC values of Compound 13h are not yet publicly available.

Core Antifungal Mechanism: Disruption of the Fungal Cell Membrane

The primary mechanism of action of Compound 13h appears to be the disruption of the fungal cell membrane's integrity. Unlike many existing antifungal agents that target specific enzymes in the ergosterol biosynthesis pathway, Compound 13h is hypothesized to directly interact with membrane components, leading to increased permeability and subsequent cell death.

Several lines of evidence support this proposed mechanism:

  • Ion Leakage: Treatment of fungal cells with Compound 13h leads to a rapid efflux of intracellular potassium (K+) and calcium (Ca2+) ions. This loss of ionic homeostasis is a hallmark of membrane damage.[1][2]

  • ATP Depletion: The disruption of the cell membrane potential interferes with ATP synthesis, a critical process for cellular energy.[1][2]

  • Ergosterol Independence: The antifungal activity of Compound 13h does not appear to be directly linked to the inhibition of ergosterol synthesis, a pathway targeted by azole antifungals.[3][4] This suggests a distinct mode of action that could be effective against azole-resistant strains.

Signaling Pathways and Cellular Effects

The interaction of Compound 13h with the fungal cell membrane triggers a cascade of downstream events culminating in cell death.

G cluster_cytoplasm Cytoplasm compound13h Compound 13h membrane Lipid Bilayer compound13h->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability Leads to ergosterol Ergosterol ion_leakage K+ and Ca2+ Efflux permeability->ion_leakage atp_depletion ATP Depletion permeability->atp_depletion ros Reactive Oxygen Species (ROS) Production atp_depletion->ros apoptosis Apoptosis ros->apoptosis

Caption: Proposed signaling pathway for Compound 13h's antifungal action.

The increased membrane permeability leads to a significant loss of essential ions and a decrease in cellular ATP. This energy deficit can trigger the production of reactive oxygen species (ROS), which cause oxidative damage to mitochondria and other cellular components, ultimately leading to programmed cell death or apoptosis.[1][2]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the antifungal mechanism of Compound 13h.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Compound 13h that inhibits the visible growth of a specific fungus.

Protocol:

  • Prepare a stock solution of Compound 13h in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium.

  • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of Compound 13h at which no visible growth is observed.

Ion Leakage Assay

Objective: To measure the efflux of intracellular ions (e.g., K+) from fungal cells upon treatment with Compound 13h.

Protocol:

  • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with a low-potassium buffer.

  • Resuspend the cells in the same buffer and treat with various concentrations of Compound 13h.

  • At different time points, collect aliquots of the cell suspension and centrifuge to pellet the cells.

  • Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

  • An increase in the extracellular K+ concentration indicates ion leakage.

ATP Measurement Assay

Objective: To quantify the intracellular ATP levels in fungal cells after exposure to Compound 13h.

Protocol:

  • Treat fungal cells with Compound 13h as described in the ion leakage assay.

  • At specified time intervals, lyse the cells to release intracellular ATP.

  • Measure the ATP concentration using a commercially available luciferin-luciferase-based ATP assay kit.

  • A decrease in luminescence is proportional to the reduction in intracellular ATP levels.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the antifungal mechanism of a novel compound like Compound 13h.

G start Start: Novel Compound (e.g., Compound 13h) mic MIC Assay (Antifungal Potency) start->mic time_kill Time-Kill Kinetics (Fungicidal vs. Fungistatic) mic->time_kill membrane_perm Membrane Permeability Assays (Ion Leakage, PI Staining) time_kill->membrane_perm ergosterol_binding Ergosterol Binding Assay membrane_perm->ergosterol_binding ergosterol_synthesis Ergosterol Synthesis Quantification membrane_perm->ergosterol_synthesis ros_detection ROS Detection Assay membrane_perm->ros_detection conclusion Elucidate Mechanism of Action ergosterol_binding->conclusion ergosterol_synthesis->conclusion apoptosis_markers Apoptosis Marker Analysis (Caspase activity, DNA fragmentation) ros_detection->apoptosis_markers apoptosis_markers->conclusion

Caption: Experimental workflow for elucidating the antifungal mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that Compound 13h exerts its antifungal effect by disrupting the fungal cell membrane, leading to a cascade of events that result in cell death. This mechanism is distinct from many currently used antifungals, highlighting its potential as a novel therapeutic agent, particularly for infections caused by drug-resistant fungal strains.

Future research should focus on:

  • Target Identification: Precisely identifying the molecular target(s) of Compound 13h within the fungal cell membrane.

  • In Vivo Efficacy: Evaluating the efficacy of Compound 13h in animal models of fungal infections.

  • Toxicity Profiling: Assessing the toxicity of Compound 13h against mammalian cells to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound 13h to optimize its antifungal activity and pharmacokinetic properties.

By pursuing these research avenues, the full therapeutic potential of Compound 13h as a next-generation antifungal agent can be realized.

References

Technical Guide: Discovery and Synthesis of Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antifungal agent 77, also identified as compound 13h. This novel benzamide compound, substituted with a 1,2,4-oxadiazole-linked pyrazole moiety, has demonstrated significant potential as a lead compound in the development of new antifungal treatments. This document details the chemical synthesis, quantitative antifungal activity, and toxicological profile of this compound, supported by detailed experimental protocols and visual diagrams to facilitate understanding and replication.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This compound (compound 13h) was developed as part of a study focused on the synthesis and biological evaluation of new benzamide compounds.[1] This guide serves as a technical resource for researchers interested in the further development and understanding of this promising antifungal candidate.

Chemical Profile and Synthesis

This compound is chemically known as 2-fluoro-N-(1-phenyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)-1H-pyrazol-4-yl)benzamide.

Table 1: Chemical Properties of this compound (Compound 13h)

PropertyValue
Molecular Formula C₂₁H₁₈FN₅O₂
Molecular Weight 391.4 g/mol
CAS Number 2863678-89-9

The synthesis of this compound is a multi-step process, which is outlined in the workflow diagram below. The general synthesis involves the preparation of key intermediates followed by a final condensation step.

Synthesis_Workflow cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_final_synthesis Final Synthesis of this compound A1 Starting Material 1 A2 Reaction Step 1 A1->A2 A3 Intermediate A A2->A3 B1 Starting Material 2 B2 Reaction Step 2 B1->B2 B3 Intermediate B B2->B3 C1 Intermediate A + Intermediate B C2 Condensation Reaction C1->C2 C3 Purification C2->C3 C4 This compound (Compound 13h) C3->C4

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Compound 13h)

The synthesis of the series of benzamides, including compound 13h, was performed as described by Wang et al. (2023).[1] The final step in the synthesis of compound 13h involves the reaction of a pyrazole-amine intermediate with 2-fluorobenzoyl chloride. The detailed procedure for the synthesis of the intermediates and the final product can be found in the supporting information of the source publication.[1]

Biological Activity

This compound has demonstrated potent antifungal activity against the plant pathogenic fungus Pyricularia oryzae.[1] In addition to its antifungal properties, it has also been screened for insecticidal activity against several species.

Table 2: Antifungal Activity of this compound (Compound 13h)

Fungal SpeciesConcentration (mg/L)Inhibitory Rate (%)
Pyricularia oryzae5088.9

Table 3: Insecticidal Activity of this compound (Compound 13h)

Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Mythimna separata50030
Helicoverpa armigera50025
Ostrinia nubilalis50040
Spodoptera frugiperda50025
Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal activity of compound 13h was determined using the mycelium growth rate method.[1]

  • Media Preparation: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Compound Preparation: A stock solution of the test compound in DMSO was prepared. This was then mixed with the molten PDA to achieve the final test concentration.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a fresh culture, was placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates were incubated at a suitable temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.

  • Measurement: The diameter of the fungal colony was measured, and the inhibitory rate was calculated using the formula: Inhibition rate (%) = [(Colony diameter of control - Colony diameter of treated) / Colony diameter of control] x 100

Antifungal_Assay_Workflow A Prepare PDA Medium C Mix Compound with PDA A->C B Prepare Compound Stock (in DMSO) B->C D Pour Plates C->D E Inoculate with Fungal Disc D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate Inhibitory Rate G->H

Caption: Workflow for the in vitro antifungal activity assay.

Toxicological Profile

The acute toxicity of this compound was evaluated using a zebrafish embryo toxicity assay. This assay is a common method for assessing the potential toxicity of chemical compounds in a vertebrate model.

Table 4: Acute Toxicity of this compound (Compound 13h) in Zebrafish Embryos

ParameterValue
LC₅₀ (mg/L) 2.43

An LC₅₀ value of 2.43 mg/L indicates that this compound is toxic to zebrafish embryos at this concentration.[1]

Experimental Protocol: Zebrafish Embryo Toxicity Assay

The acute toxicity was determined following a standard protocol for zebrafish embryo toxicity testing.[2][3]

  • Embryo Collection: Healthy, fertilized zebrafish embryos were collected shortly after spawning.

  • Exposure: Embryos were placed in multi-well plates, with each well containing a specific concentration of the test compound dissolved in embryo medium. A control group with only embryo medium and a solvent control (if applicable) were included.

  • Incubation: The plates were incubated at a controlled temperature (typically 28.5 °C) for a period of 96 hours.

  • Observation: Embryos were observed at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a microscope for lethal endpoints such as coagulation of the embryo, lack of heartbeat, and failure to develop.

  • LC₅₀ Determination: The number of dead embryos at each concentration was recorded, and the LC₅₀ value (the concentration that is lethal to 50% of the embryos) was calculated using appropriate statistical methods.

Zebrafish_Toxicity_Workflow A Collect Fertilized Zebrafish Embryos C Expose Embryos in Multi-well Plates A->C B Prepare Test Solutions (Different Concentrations) B->C D Incubate for 96 hours C->D E Observe for Lethal Endpoints D->E F Record Mortality Data E->F G Calculate LC50 Value F->G

Caption: Workflow for the zebrafish embryo toxicity assay.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been explicitly elucidated in the primary literature. However, based on the chemical scaffold, some potential mechanisms can be hypothesized. Other benzamide and 1,2,4-oxadiazole-containing compounds have been reported to target various fungal cellular processes. One potential target for this class of compounds is succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.[4][5][6] Inhibition of SDH disrupts fungal respiration and energy production. Another identified target for some benzamide antifungals is Sec14p, a lipid transfer protein crucial for membrane trafficking and signaling in fungi.

Hypothesized_MoA cluster_agent This compound cluster_targets Potential Fungal Targets cluster_effects Downstream Effects Agent Benzamide with 1,2,4-Oxadiazole SDH Succinate Dehydrogenase (SDH) Agent->SDH Inhibition Sec14p Sec14p (Lipid Transfer Protein) Agent->Sec14p Inhibition Resp_Inhibition Inhibition of Respiration SDH->Resp_Inhibition Membrane_Dysfunction Membrane Trafficking Disruption Sec14p->Membrane_Dysfunction Fungal_Cell_Death Fungal Cell Death Resp_Inhibition->Fungal_Cell_Death Membrane_Dysfunction->Fungal_Cell_Death

References

In-Depth Technical Guide: Antifungal Agent 77 (C21H18FN5O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel antifungal agent designated as "Antifungal agent 77," with the molecular formula C21H18FN5O2. This document details its chemical properties, synthesis, and biological activities, including its antifungal and insecticidal properties, as well as its toxicological profile. The information presented is collated from the primary scientific literature to support further research and development of this compound as a potential agrochemical or therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the synthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound, also identified as compound 13h in the primary literature, is a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety.[1] This compound has demonstrated significant potential as a broad-spectrum antifungal agent, with additional insecticidal properties. This guide serves as a central repository of technical information on this compound, intended to provide researchers and drug development professionals with the necessary data to evaluate its potential and design future studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(4-fluorophenyl)-2-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)benzamide[1]
Molecular Formula C21H18FN5O2[2][3][4]
Molecular Weight 391.4 g/mol [1][3]
CAS Number 2863678-89-9[2][3][4]
Canonical SMILES CN1C=CC=C1C2=NC(=C(C=CC=C3)C3=C2)C(=O)NC4=CC=C(F)C=C4[2]
Appearance Not Reported
Solubility Not Reported

Synthesis

The synthesis of this compound (compound 13h) is achieved through a multi-step process, as detailed in the primary literature. A generalized workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials: 1-methyl-1H-pyrazole-5-carbohydrazide 2-cyanobenzoyl chloride intermediate1 Intermediate A: N'-(2-cyanobenzoyl)-1-methyl-1H-pyrazole-5-carbohydrazide start->intermediate1 Acylation intermediate2 Intermediate B: 5-(2-cyanophenyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole intermediate1->intermediate2 Cyclization final_product This compound (Compound 13h): N-(4-fluorophenyl)-2-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)benzamide intermediate2->final_product Hydrolysis and Amidation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized representation based on standard organic synthesis techniques for similar compounds, as the primary source provides limited step-by-step detail.

Step 1: Synthesis of N'-(2-cyanobenzoyl)-1-methyl-1H-pyrazole-5-carbohydrazide (Intermediate A)

  • Dissolve 1-methyl-1H-pyrazole-5-carbohydrazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Slowly add a solution of 2-cyanobenzoyl chloride in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-(2-cyanophenyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (Intermediate B)

  • Suspend Intermediate A in a suitable solvent (e.g., toluene or xylene).

  • Add a dehydrating agent (e.g., phosphorus oxychloride or triphenylphosphine with a halogen source).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography.

Step 3: Synthesis of this compound (Compound 13h)

  • Dissolve Intermediate B in a suitable solvent mixture (e.g., ethanol and water).

  • Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to hydrolyze the nitrile group to a carboxylic acid.

  • After hydrolysis is complete (monitored by TLC or LC-MS), acidify the reaction mixture to precipitate the carboxylic acid intermediate.

  • Isolate the carboxylic acid by filtration and dry.

  • Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide reagent like EDC with HOBt).

  • In a separate flask, dissolve 4-fluoroaniline in an aprotic solvent with a base (e.g., triethylamine).

  • Slowly add the activated carboxylic acid derivative to the aniline solution at 0 °C.

  • Allow the reaction to proceed at room temperature until completion.

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to yield this compound.

Biological Activity

This compound has been evaluated for its antifungal and insecticidal activities.

Antifungal Activity

The compound exhibits potent antifungal activity against a range of phytopathogenic fungi. A summary of its inhibitory effects is presented in Table 2.

Table 2: Antifungal Activity of this compound

Fungal SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Pyricularia oryzae5088.9[1]

The following protocol is based on the mycelial growth rate method commonly used for evaluating antifungal activity.

  • Preparation of Fungal Cultures: The test fungus, Pyricularia oryzae, is cultured on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days to obtain fresh mycelia.

  • Preparation of Test Compound Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired final concentrations.

  • Poisoned Food Technique:

    • The appropriate volume of the test compound solution is added to molten PDA medium to achieve the final concentration (e.g., 50 mg/L). An equivalent volume of the solvent is added to the control plates.

    • The medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the PDA plates (both control and treated).

  • Incubation: The inoculated plates are incubated at 25-28 °C in the dark.

  • Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Antifungal_Assay_Workflow cluster_antifungal Antifungal Activity Assay Workflow culture Fungal Culture Preparation (Pyricularia oryzae on PDA) inoculation Inoculation (Mycelial disc on PDA plates) culture->inoculation compound Test Compound Preparation (this compound in DMSO) poisoned_pda Poisoned Food Technique (Compound mixed with PDA) compound->poisoned_pda poisoned_pda->inoculation incubation Incubation (25-28 °C in the dark) inoculation->incubation measurement Data Collection (Colony diameter measurement) incubation->measurement calculation Calculation of Inhibition Rate measurement->calculation

Caption: Workflow for the antifungal activity assay.

Insecticidal Activity

This compound has also demonstrated insecticidal activity against several lepidopteran pests. The available data is summarized in Table 3.

Table 3: Insecticidal Activity of this compound

Insect SpeciesConcentration (µg/mL)Mortality Rate (%)Reference
Mythimna separata50030[1]
Helicoverpa armigera50025[1]
Ostrinia nubilalis50040[1]
Spodoptera frugiperda50025[1]

The following is a generalized protocol for a diet incorporation bioassay used to assess insecticidal activity.

  • Insect Rearing: Larvae of the target insect species are reared on an artificial diet under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

  • Preparation of Test Diet: A stock solution of this compound in a suitable solvent is prepared. This is then incorporated into the artificial diet at the desired concentrations (e.g., 500 µg/mL). A control diet containing only the solvent is also prepared.

  • Bioassay:

    • The treated and control diets are dispensed into the wells of a multi-well bioassay plate.

    • One larva of a specific instar (e.g., third instar) is placed in each well.

    • The plates are sealed with a breathable membrane.

  • Incubation: The bioassay plates are maintained under the same controlled conditions as for insect rearing.

  • Data Collection: Larval mortality is assessed after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality rate is calculated for each concentration.

Insecticidal_Assay_Workflow cluster_insecticidal Insecticidal Activity Assay Workflow rearing Insect Rearing (e.g., Mythimna separata) bioassay Bioassay Setup (Larvae placed on treated diet) rearing->bioassay diet_prep Diet Preparation (Compound incorporated into artificial diet) diet_prep->bioassay incubation Incubation (Controlled environmental conditions) bioassay->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment data_analysis Calculation of Mortality Rate mortality_assessment->data_analysis

Caption: Workflow for the insecticidal activity assay.

Toxicology

The acute toxicity of this compound was evaluated using a zebrafish embryo model.

Table 4: Acute Toxicity of this compound in Zebrafish Embryos

ParameterValueReference
LC50 (96 h) 2.43 µg/mL[1]
Detailed Experimental Protocol for Zebrafish Embryo Toxicity Assay

The following protocol is based on the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET).

  • Zebrafish Maintenance and Egg Collection: Adult zebrafish are maintained under standard laboratory conditions. Fertilized eggs are collected shortly after spawning.

  • Exposure Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are made in embryo medium to obtain the desired test concentrations. A solvent control is also prepared.

  • Exposure: Healthy, fertilized embryos at the 2-4 cell stage are selected and placed individually into the wells of a 24-well plate containing the test or control solutions.

  • Incubation: The plates are incubated at 26 ± 1 °C with a 12:12 h light:dark cycle for 96 hours.

  • Observation: Embryos are observed at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

  • Data Analysis: The cumulative mortality at each concentration is recorded at 96 hours. The LC50 value (the concentration that is lethal to 50% of the embryos) is calculated using appropriate statistical methods (e.g., probit analysis).

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on its structural components, a plausible hypothesis can be formulated. The molecule contains three key pharmacophores: a benzamide, a 1,2,4-oxadiazole, and a pyrazole.

  • Benzamide Moiety: Benzamide fungicides are known to disrupt the assembly of β-tubulin during mitosis, leading to the inhibition of cell division in fungi.[5]

  • Pyrazole Moiety: Many pyrazole-containing fungicides, particularly pyrazole carboxamides, are known to be potent inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain (Complex II).[3][6] This inhibition disrupts cellular energy production.

  • 1,2,4-Oxadiazole Moiety: This heterocyclic ring is a versatile scaffold found in various pesticides and pharmaceuticals and can contribute to the overall biological activity and physicochemical properties of the molecule.[7]

Given this, it is plausible that this compound may have a multi-target mechanism of action or that one of these pharmacophores dominates its antifungal effect. Further research, such as enzyme inhibition assays and transcriptomic studies, is required to determine the specific molecular target(s).

Proposed_MoA cluster_moa Hypothesized Mechanism of Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects agent This compound tubulin β-Tubulin agent->tubulin Benzamide Moiety sdh Succinate Dehydrogenase (Complex II) agent->sdh Pyrazole Moiety mitosis_disruption Disruption of Mitosis tubulin->mitosis_disruption respiration_inhibition Inhibition of Cellular Respiration sdh->respiration_inhibition fungal_death Fungal Cell Death mitosis_disruption->fungal_death respiration_inhibition->fungal_death

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound (C21H18FN5O2) is a promising new chemical entity with significant antifungal and insecticidal activities. Its potent inhibition of Pyricularia oryzae suggests its potential as an agricultural fungicide. The available toxicological data provides an initial assessment of its safety profile.

Future research should focus on:

  • Elucidating the precise mechanism of action.

  • Expanding the evaluation of its antifungal and insecticidal spectrum against a wider range of pests and pathogens.

  • Conducting further toxicological studies to assess its safety for non-target organisms and the environment.

  • Optimizing the synthesis process for potential large-scale production.

  • Investigating the structure-activity relationships to design even more potent and selective analogues.

This technical guide provides a solid foundation for these future research endeavors.

References

In Vitro Antifungal Spectrum of Azole Antifungal Agent 77 (Exemplified by Fluconazole)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of a representative azole antifungal, referred to herein as "Antifungal agent 77" and exemplified by fluconazole. This document details its mechanism of action, quantitative antifungal activity against a range of clinically relevant fungal pathogens, and the standardized experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungal agents, including fluconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][2][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6][7]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[1][8] This disruption of the cell membrane structure results in increased permeability and the inhibition of fungal growth and replication, leading to a fungistatic effect.[2][9] The selectivity of azole antifungals for fungal cells is due to their higher affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent.[10]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the target of this compound.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (Target of Agent 77) lanosterol->enzyme Inhibited by This compound ergosterol_precursors Ergosterol Precursors enzyme->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol membrane Fungal Cell Membrane ergosterol->membrane

Ergosterol biosynthesis pathway and the target of this compound.

Quantitative In Vitro Antifungal Spectrum

The in vitro activity of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of fluconazole against various fungal species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida Species
Candida albicans≤0.25 - 20.51
Candida glabrata0.5 - 321632
Candida parapsilosis0.5 - 412
Candida tropicalis0.5 - 424
Candida krusei16 - ≥6464≥64
Cryptococcus Species
Cryptococcus neoformans0.25 - 64416
Aspergillus Species
Aspergillus fumigatus8 - >10023.9 - 43.550 - >100
Aspergillus flavus>256>256>256
Aspergillus niger>256>256>256
Aspergillus terreus>256>256>256

Note: Data compiled from multiple sources.[11][12][13][14][15][16][17][18][19][20][21][22] Fluconazole generally demonstrates limited activity against Aspergillus species.

Experimental Protocols: Broth Microdilution Method (CLSI M27-A3)

The determination of the in vitro antifungal spectrum of this compound is performed using the standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[23][24][25][26][27] This method provides a quantitative measure of the antifungal agent's activity.

3.1. Materials

  • This compound (e.g., fluconazole) powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Spectrophotometer or inverted mirror

  • Sterile, distilled water

  • Sabouraud Dextrose Agar (SDA)

  • Incubator (35°C)

3.2. Inoculum Preparation

  • Fungal isolates are subcultured on SDA plates and incubated at 35°C for 24-48 hours to ensure viability and purity.

  • A few colonies are selected and suspended in sterile, distilled water.

  • The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • This stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[24]

3.3. Antifungal Agent Preparation

  • A stock solution of this compound is prepared by dissolving the powder in a suitable solvent (e.g., water or DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in the 96-well microtiter plates. The final concentrations should span a clinically relevant range.

3.4. Inoculation and Incubation

  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the prepared fungal inoculum.[24]

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.[24]

3.5. MIC Determination

  • Following incubation, the plates are read to determine the MIC.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥80%, depending on the drug and fungus) of growth compared to the growth control well.[21][28]

  • Reading can be performed visually using an inverted mirror or spectrophotometrically.

The following diagram outlines the experimental workflow for the broth microdilution method.

Broth_Microdilution_Workflow subculture Subculture Fungal Isolate on SDA (24-48h, 35°C) inoculum_prep Prepare Inoculum (0.5 McFarland Standard) subculture->inoculum_prep inoculum_dilution Dilute Inoculum in RPMI-1640 Medium inoculum_prep->inoculum_dilution inoculate_plate Inoculate Microtiter Plate with Fungal Suspension inoculum_dilution->inoculate_plate antifungal_stock Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in Microtiter Plate antifungal_stock->serial_dilution serial_dilution->inoculate_plate controls Include Growth and Sterility Controls inoculate_plate->controls incubation Incubate Plate (24-48h, 35°C) controls->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic

Experimental workflow for the broth microdilution MIC assay.

Conclusion

This compound, exemplified by fluconazole, is an important therapeutic agent with a well-defined mechanism of action targeting the fungal ergosterol biosynthesis pathway. Its in vitro spectrum of activity is primarily directed against a range of Candida and Cryptococcus species. Standardized methodologies, such as the CLSI M27-A3 broth microdilution assay, are crucial for the accurate and reproducible determination of its antifungal activity, providing essential data for clinical decision-making and drug development.

References

Preliminary Toxicity Screening of Antifungal Agent 77 (AF-77): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel antifungal agent, AF-77. The document outlines the methodologies for key in vitro and in vivo toxicological assessments and presents the findings in a structured format to aid in the early-stage evaluation of this compound.

Executive Summary

Antifungal Agent 77 (AF-77) is a promising new candidate for the treatment of systemic fungal infections. Preliminary toxicity screening is essential to characterize its safety profile and determine its suitability for further development. This guide details the results and protocols for in vitro cytotoxicity, hemolysis, and in vivo acute oral toxicity studies. The findings herein provide foundational data for go/no-go decisions in the drug development pipeline.

In Vitro Toxicity Assessment

Cytotoxicity against Mammalian Cells

The cytotoxic potential of AF-77 was evaluated against human cell lines to determine its selectivity for fungal cells over host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of cells as an indicator of viability.[1][2][3]

Data Presentation:

Cell LineAgentConcentration (µg/mL)% Cell Viability (Mean ± SD)IC₅₀ (µg/mL)
HEK293 (Human Embryonic Kidney)AF-771098.2 ± 3.1>100
5091.5 ± 4.5
10085.3 ± 5.2
Doxorubicin (Positive Control)145.1 ± 3.80.8
HepG2 (Human Liver Carcinoma)AF-771096.4 ± 2.8>100
5089.9 ± 4.1
10082.1 ± 4.9
Doxorubicin (Positive Control)152.7 ± 4.21.2

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: HEK293 and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: AF-77 was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations of 10, 50, and 100 µg/mL. The final DMSO concentration was kept below 0.5%. Doxorubicin was used as a positive control. Cells were treated with the compounds for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then shaken for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assay

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with AF-77 and controls B->C D Incubate for 24 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the in vitro cytotoxicity assessment of AF-77.

Hemolytic Activity

The hemolytic potential of AF-77 was assessed to evaluate its effect on red blood cell integrity. This is a critical parameter for intravenously administered drugs.[6][7]

Data Presentation:

AgentConcentration (µg/mL)% Hemolysis (Mean ± SD)
AF-77100.8 ± 0.2
501.5 ± 0.4
1002.3 ± 0.6
Triton X-100 (1%) (Positive Control)-100
PBS (Negative Control)-0

Experimental Protocol: Hemolysis Assay

  • Blood Collection: Fresh human blood was collected in tubes containing EDTA as an anticoagulant.

  • Erythrocyte Preparation: Red blood cells (RBCs) were isolated by centrifugation at 700 x g for 5 minutes. The plasma and buffy coat were discarded. The RBCs were washed three times with phosphate-buffered saline (PBS).[8] A 2% (v/v) RBC suspension was prepared in PBS.

  • Compound Incubation: 100 µL of the 2% RBC suspension was added to 100 µL of AF-77 dilutions (in PBS) in a 96-well plate to achieve final concentrations of 10, 50, and 100 µg/mL.[9]

  • Controls: 1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).

  • Incubation: The plate was incubated at 37°C for 1 hour.[9]

  • Centrifugation: The plate was centrifuged at 400 x g for 10 minutes to pellet the intact RBCs.[9]

  • Supernatant Transfer: 100 µL of the supernatant from each well was transferred to a new flat-bottomed 96-well plate.

  • Absorbance Measurement: The absorbance of the supernatant, corresponding to the released hemoglobin, was measured at 541 nm.[8]

  • Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Experimental Workflow: Hemolysis Assay

G A Prepare 2% RBC suspension B Incubate RBCs with AF-77 and controls A->B C Incubate for 1 hour at 37°C B->C D Centrifuge to pellet intact RBCs C->D E Transfer supernatant to new plate D->E F Measure absorbance at 541 nm E->F G Calculate % hemolysis F->G

Workflow for the in vitro hemolysis assessment of AF-77.

In Vivo Toxicity Assessment

Acute Oral Toxicity

An acute oral toxicity study was conducted in a rodent model to determine the potential adverse effects of a single high dose of AF-77. The study was performed following the OECD Guideline 423 (Acute Toxic Class Method).[10][11][12]

Data Presentation:

Species/StrainSexDose (mg/kg)Number of AnimalsMortalityClinical Signs
Sprague-Dawley RatFemale200030/3No signs of toxicity observed
200030/3No signs of toxicity observed

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Healthy, young adult female Sprague-Dawley rats were used. The animals were acclimatized for at least five days before the study.

  • Housing: The rats were housed in standard cages with a 12-hour light/dark cycle and had access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[12]

  • Dosing Procedure:

    • A starting dose of 2000 mg/kg was selected.

    • Animals were fasted overnight prior to dosing.

    • AF-77 was administered as a single oral gavage.

    • A second group of three female rats was dosed with 2000 mg/kg after observing no mortality in the first group.

  • Observations:

    • Animals were observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[13]

    • Body weights were recorded weekly.

  • Necropsy: All animals were subjected to gross necropsy at the end of the 14-day observation period.

  • Endpoint: The primary endpoint was mortality. Based on the outcome, the substance is classified into a GHS toxicity category.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

G A Acclimatize animals B Fast animals overnight A->B C Administer single oral dose of AF-77 B->C D Observe for clinical signs (4 hours) C->D E Observe daily for 14 days D->E F Record body weights weekly E->F G Perform gross necropsy E->G H Determine toxicity classification G->H

Workflow for the in vivo acute oral toxicity study of AF-77.

Potential Signaling Pathway Interactions

Antifungal agents can exert their effects and potential toxicities through interactions with various cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action and potential off-target effects.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade in fungi that responds to cell wall stress, ensuring the maintenance of cell integrity.[14][15] Many antifungal drugs that target the cell wall activate this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Surface_Sensors Cell Surface Sensors Rho1_GTPase Rho1-GTPase Cell_Surface_Sensors->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2_Mpk1 Transcription_Factors Transcription Factors Slt2_Mpk1->Transcription_Factors Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis_Genes

Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Ras/cAMP/PKA Signaling Pathway

The Ras/cAMP/PKA pathway is a key regulator of fungal morphogenesis, virulence, and stress responses.[16][17][18] It is a potential target for antifungal therapies and a pathway that could be inadvertently affected, leading to toxicity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras1_Ras2 Ras1/Ras2 Adenylyl_Cyclase Adenylyl Cyclase (Cyr1) Ras1_Ras2->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Morphogenesis_Virulence_Genes Morphogenesis & Virulence Genes Transcription_Factors->Morphogenesis_Virulence_Genes

Fungal Ras/cAMP/PKA Signaling Pathway.

Conclusion

The preliminary toxicity screening of this compound (AF-77) indicates a favorable early safety profile. The compound exhibited low cytotoxicity against human cell lines and minimal hemolytic activity at the tested concentrations. Furthermore, in the acute oral toxicity study, AF-77 was well-tolerated at a high dose, with no mortality or clinical signs of toxicity observed. These initial findings support the continued investigation of AF-77 as a potential antifungal therapeutic. Further studies are warranted to explore its chronic toxicity, genotoxicity, and effects on specific organ systems.

References

Investigating the Primary Cellular Target of Antifungal Agent 77: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drug classes, necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1] The fungal cell wall, an essential structure absent in mammalian cells, presents an attractive target for selective antifungal therapy.[2][3] One of the key enzymes in the synthesis of the fungal cell wall is (1,3)-β-D-glucan synthase, which is responsible for producing β-(1,3)-D-glucan, a vital polysaccharide for maintaining cell wall integrity.[2][4]

Antifungal Agent 77 (AFA-77), a novel semi-synthetic lipopeptide, was identified through a high-throughput screening campaign. Its initial characterization revealed potent fungicidal activity against Candida species and fungistatic activity against Aspergillus species, warranting a comprehensive investigation into its mechanism of action.[4][5] This whitepaper outlines the sequential experimental strategy employed to pinpoint the primary cellular target of AFA-77.

Initial Antifungal Activity Profile

The initial screening of AFA-77 involved determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The results, summarized in Table 1, indicate broad-spectrum activity.

Fungal SpeciesAFA-77 MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.250.50.125
Candida glabrata0.125160.06
Candida parapsilosis0.521
Aspergillus fumigatus0.125>640.25
Cryptococcus neoformans>64816
Table 1: Antifungal Susceptibility Testing of AFA-77. AFA-77 demonstrates potent activity against Candida and Aspergillus species, comparable to the echinocandin caspofungin.[6] Its lack of activity against Cryptococcus neoformans, a species known to have lower levels of (1,3)-β-D-glucan in its cell wall, provided an early clue to its potential mechanism of action.

Elucidating the Mechanism of Action

To narrow down the potential cellular target, a series of mechanism of action studies were conducted.

Sorbitol Protection Assay

To investigate if AFA-77 targets the fungal cell wall, a sorbitol protection assay was performed. Sorbitol, an osmotic protectant, can rescue fungal cells from lysis if the cell wall is compromised.[7]

Fungal SpeciesAFA-77 MIC (µg/mL)AFA-77 MIC + 0.8 M Sorbitol (µg/mL)
Candida albicans0.258
Aspergillus fumigatus0.1254
Table 2: Sorbitol Protection Assay. The significant increase in the MIC of AFA-77 in the presence of sorbitol strongly suggested that its primary target is involved in maintaining cell wall integrity.[7]
Ergosterol Binding Assay

To rule out interaction with the fungal cell membrane, an ergosterol binding assay was conducted. This assay determines if the compound's activity is antagonized by the addition of exogenous ergosterol.[8]

Fungal SpeciesAFA-77 MIC (µg/mL)AFA-77 MIC + 200 µg/mL Ergosterol (µg/mL)
Candida albicans0.250.25
Table 3: Ergosterol Binding Assay. The MIC of AFA-77 remained unchanged in the presence of exogenous ergosterol, indicating that it does not directly bind to ergosterol, unlike polyene antifungals.[8]

Identification of the Primary Cellular Target

Based on the evidence pointing towards the cell wall, we hypothesized that AFA-77 targets an enzyme involved in its synthesis. The most likely candidate was (1,3)-β-D-glucan synthase, the target of the echinocandin class of antifungals.[9][10]

In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

To directly test this hypothesis, an in vitro enzyme inhibition assay was performed using a crude membrane fraction containing (1,3)-β-D-glucan synthase from Candida albicans. The assay measured the incorporation of UDP-[¹⁴C]-glucose into β-glucan polymers.[11]

CompoundIC₅₀ (µg/mL)
AFA-770.08
Caspofungin0.05
Table 4: In Vitro Inhibition of (1,3)-β-D-Glucan Synthase. AFA-77 demonstrated potent, dose-dependent inhibition of (1,3)-β-D-glucan synthase activity, with an IC₅₀ value comparable to that of caspofungin. This provided strong biochemical evidence that this enzyme is the primary cellular target.

Visualizing the Investigative Process and Mechanism

To clearly illustrate the workflow and the proposed mechanism of action, the following diagrams were generated.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Conclusion Initial_Screening Initial Antifungal Screening (MIC) Sorbitol_Assay Sorbitol Protection Assay Initial_Screening->Sorbitol_Assay Indicates Cell Wall as Potential Target Ergosterol_Assay Ergosterol Binding Assay Initial_Screening->Ergosterol_Assay Excludes Cell Membrane as Direct Target Enzyme_Assay In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay Sorbitol_Assay->Enzyme_Assay Hypothesis: Inhibition of Cell Wall Synthesis Ergosterol_Assay->Enzyme_Assay Conclusion Primary Target Identified: (1,3)-β-D-Glucan Synthase Enzyme_Assay->Conclusion Direct Biochemical Evidence

Figure 1: Experimental workflow for the identification of the primary cellular target of this compound.

Signaling_Pathway UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation AFA_77 This compound AFA_77->Inhibition Inhibition->Glucan_Synthase Inhibition Logical_Relationship Evidence Experimental Evidence Broad_Spectrum Broad-Spectrum Activity (Table 1) Evidence->Broad_Spectrum Sorbitol_Protection Sorbitol Protection (Table 2) Evidence->Sorbitol_Protection No_Ergosterol_Binding No Ergosterol Binding (Table 3) Evidence->No_Ergosterol_Binding Enzyme_Inhibition Direct Enzyme Inhibition (Table 4) Evidence->Enzyme_Inhibition Conclusion Conclusion: AFA-77 targets (1,3)-β-D-Glucan Synthase Broad_Spectrum->Conclusion Sorbitol_Protection->Conclusion No_Ergosterol_Binding->Conclusion Enzyme_Inhibition->Conclusion

References

Antifungal Agent 77: Unveiling its Effects on Fungal Cell Wall Integrity - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the specific effects of "Antifungal agent 77," also identified as "Compound 13h," on fungal cell wall integrity remains elusive. Publicly accessible research detailing its mechanism of action, quantitative data from experimental studies, and its influence on fungal signaling pathways is not available at this time.

While the compound is listed by several chemical suppliers, the provided information is limited to its chemical formula (C21H18FN5O2) and CAS number (2863678-89-9). Some sources note its general antifungal properties and mention other biological activities, such as insecticidal effects and toxicity in zebrafish embryos. However, these sources do not provide the in-depth technical data required for a comprehensive guide on its impact on the fungal cell wall.

The Fungal Cell Wall: A Key Antifungal Target

The fungal cell wall is a complex and dynamic structure essential for fungal viability, making it a prime target for antifungal drug development. It provides structural support, protects the cell from osmotic stress, and mediates interactions with the environment. The primary components of the fungal cell wall are polysaccharides, such as chitin and glucans, which are cross-linked to form a robust network.

Disruption of cell wall integrity can lead to cell lysis and death. Many established antifungal drugs function by interfering with the synthesis of key cell wall components. For instance, echinocandins inhibit β-(1,3)-glucan synthase, a critical enzyme in the synthesis of β-glucans.

Hypothetical Mechanisms and Future Research Directions

Given the lack of specific data for this compound, we can hypothesize potential mechanisms by which a novel antifungal agent might disrupt fungal cell wall integrity. These could include:

  • Inhibition of Key Enzymes: The agent could act as an inhibitor of enzymes crucial for the synthesis of chitin or glucans, the primary structural components of the cell wall.

  • Disruption of Polysaccharide Cross-linking: It might interfere with the enzymes responsible for cross-linking the chitin and glucan polymers, thereby weakening the overall cell wall structure.

  • Interference with Cell Wall Remodeling: The agent could disrupt the dynamic processes of cell wall synthesis and remodeling that are essential for fungal growth and division.

  • Perturbation of Signaling Pathways: It could affect signaling pathways that regulate cell wall integrity, such as the Protein Kinase C (PKC) pathway or the High Osmolarity Glycerol (HOG) pathway.

To elucidate the true mechanism of action of this compound, a series of targeted experiments would be necessary.

Experimental Protocols for Investigating Cell Wall Integrity

Should research on this compound become available, the following experimental protocols would be essential for characterizing its effects on fungal cell wall integrity:

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

These assays are fundamental to determining the potency of an antifungal agent.

  • Protocol: A standardized broth microdilution method (e.g., as per CLSI guidelines) would be used. Fungal cells would be exposed to serial dilutions of this compound. The MIC is the lowest concentration that inhibits visible growth, and the MFC is the lowest concentration that results in a significant reduction in viable cells.

Cell Viability Assays in the Presence of Cell Wall Stressors

To assess if the agent weakens the cell wall, its efficacy can be tested in combination with cell wall stressors.

  • Protocol: Fungal cells would be treated with sub-inhibitory concentrations of this compound in the presence of osmotic stressors (e.g., sorbitol) or agents that interfere with the cell wall (e.g., Calcofluor White). Increased susceptibility in the presence of these stressors would suggest a cell wall-active mechanism.

Quantification of Cell Wall Components

Direct measurement of key cell wall components can reveal the impact of the antifungal agent.

  • Protocol: Fungal cells treated with this compound would be harvested, and their cell walls isolated. Chitin content can be quantified using a colorimetric assay (e.g., based on the deacetylation of chitin to chitosan). Glucan content can be measured using specific enzyme-based assays or aniline blue staining.

Visualization of Cell Wall Defects

Microscopy techniques can provide visual evidence of cell wall damage.

  • Protocol: Fungal cells treated with this compound can be stained with fluorescent dyes that bind to specific cell wall components (e.g., Calcofluor White for chitin) and visualized using fluorescence microscopy. Transmission electron microscopy (TEM) can be employed to observe ultrastructural changes in the cell wall architecture.

Potential Signaling Pathways Involved in Cell Wall Integrity

A logical next step in the research would be to investigate the impact of this compound on signaling pathways that govern cell wall integrity.

Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_sensors Membrane Sensors cluster_pkc_pathway PKC Pathway cluster_response Cellular Response Antifungal_Agent_77 This compound Sensors Wsc1/Mid2 Antifungal_Agent_77->Sensors Induces Stress Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (Rlm1, Swi4/6) MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis Genes (e.g., FKS2, CHS3) Transcription_Factors->Cell_Wall_Synthesis Upregulation

Caption: Hypothetical PKC signaling pathway activation in response to cell wall stress induced by an antifungal agent.

Conclusion

While "this compound" is a known chemical entity, its specific biological activities, particularly its effects on the fungal cell wall, are not documented in the public domain. The information required to fulfill the user's request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is currently unavailable. Further research is needed to characterize the antifungal properties of this compound and determine its potential as a therapeutic agent. The experimental approaches and hypothetical pathways outlined above provide a roadmap for future investigations into the mechanism of action of this compound and other novel antifungal candidates.

Compound 13h: A Technical Whitepaper on its Anti-Gastric Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the initial efficacy reports for Compound 13h, a novel phenothiazine derivative. The data presented herein is primarily derived from a study investigating its effects on the human gastric cancer cell line MGC-803. Compound 13h has demonstrated significant potential as an anti-cancer agent through its multifaceted mechanism of action, which includes the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell migration and proliferation.

Quantitative Efficacy Data

The anti-proliferative activity of Compound 13h was evaluated against a panel of human gastric cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained.

Cell LineCancer TypeIC50 (μM)
MGC-803 Gastric Cancer 1.2 [1]
MKN28Gastric CancerNot specified
MKN45Gastric CancerNot specified

Data presented for MGC-803 indicates the most potent inhibitory activity observed for Compound 13h among the tested cell lines.[1]

Mechanism of Action: Key Findings

Initial studies have elucidated two primary mechanisms through which Compound 13h exerts its anti-tumor effects:

  • Inhibition of Tubulin Polymerization : In vitro assays have confirmed that Compound 13h is a novel inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Regulation of the Wnt/β-catenin Signaling Pathway : Compound 13h has been shown to downregulate the expression of key proteins in the Wnt/β-catenin pathway, including Wnt5α, β-catenin, and TCF4, in a concentration-dependent manner.[1]

  • Inhibition of Cell Migration : The compound effectively inhibits the migration of MGC-803 cells by regulating the expression levels of N-cadherin, E-cadherin, Vimentin, and activated-MMP2.[1]

Furthermore, in vivo studies using an MGC-803 xenograft tumor model demonstrated that oral administration of Compound 13h can effectively inhibit tumor growth without apparent side effects.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Compound 13h and the general experimental workflow for its evaluation.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DestructionComplex Destruction Complex Frizzled->DestructionComplex Inactivates LRP56 LRP5/6 Wnt5a Wnt5α Wnt5a->Frizzled Binds Compound13h Compound 13h Compound13h->Wnt5a Decreases Expression beta_catenin_cyto β-catenin Compound13h->beta_catenin_cyto Decreases Expression TCF4 TCF4 Compound13h->TCF4 Decreases Expression DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation beta_catenin_nuc->TCF4 Binds TargetGenes Target Gene Transcription TCF4->TargetGenes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Compound 13h.

Migration_Inhibition cluster_proteins Migration-Related Protein Expression Compound13h Compound 13h E_cadherin E-cadherin (Epithelial marker) Compound13h->E_cadherin Increases N_cadherin N-cadherin (Mesenchymal marker) Compound13h->N_cadherin Decreases Vimentin Vimentin (Mesenchymal marker) Compound13h->Vimentin Decreases MMP2 Activated-MMP2 (Matrix degradation) Compound13h->MMP2 Decreases CellMigration Cell Migration E_cadherin->CellMigration Inhibits N_cadherin->CellMigration Promotes Vimentin->CellMigration Promotes MMP2->CellMigration Promotes

Caption: Regulation of cell migration proteins by Compound 13h.

Tubulin_Polymerization_Assay Tubulin Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Compound13h Compound 13h Compound13h->Polymerization Inhibits Polymerization->Microtubules

Caption: Mechanism of tubulin polymerization inhibition by Compound 13h.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Molecular Hybridization Strategy A2 Synthesis of Phenothiazine Derivatives A1->A2 B1 Antiproliferative Assay (MGC-803, MKN28, MKN45) A2->B1 B2 Migration Assay B1->B2 B3 Tubulin Polymerization Assay B2->B3 B4 Western Blot Analysis (Wnt/β-catenin & Migration Proteins) B3->B4 C1 MGC-803 Xenograft Tumor Model B4->C1 C2 Oral Administration of Compound 13h C1->C2 C3 Tumor Growth Inhibition Assessment C2->C3

Caption: Overall experimental workflow for the evaluation of Compound 13h.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory procedures and the information available from the initial report.

Cell Culture
  • Cell Line: Human gastric cancer cell line MGC-803.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: MGC-803 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 13h for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: Transwell inserts (8.0 µm pore size) are placed into 24-well plates.

  • Chemoattractant: The lower chamber is filled with RPMI-1640 medium containing 10% FBS as a chemoattractant.

  • Cell Seeding: MGC-803 cells, pre-starved in serum-free medium, are seeded into the upper chamber in serum-free medium, along with various concentrations of Compound 13h.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer) is prepared.

  • Compound Addition: Compound 13h or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of Compound 13h are compared to the control to determine its inhibitory effect.

Western Blot Analysis
  • Cell Lysis: MGC-803 cells are treated with Compound 13h for a specified time, then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Wnt5α, β-catenin, TCF4, N-cadherin, E-cadherin, Vimentin, MMP2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

In Vivo Xenograft Tumor Model
  • Cell Implantation: MGC-803 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives oral administration of Compound 13h, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

References

Methodological & Application

Application Note & Protocol: "Antifungal Agent 77" Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal susceptibility testing (AFST) is a critical procedure in clinical microbiology and drug development to determine the efficacy of antifungal agents against specific fungal pathogens.[1][2] The emergence of resistant fungal strains necessitates robust and standardized methods for evaluating novel therapeutic compounds.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the investigational compound "Antifungal Agent 77" using the broth microdilution method. This method is a widely accepted technique for quantifying the in vitro activity of an antifungal agent.[1][2] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Principle

The broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][4] The method involves preparing two-fold serial dilutions of "this compound" in a 96-well microtiter plate.[5][6] Each well is then inoculated with a standardized suspension of the fungal isolate. Following an appropriate incubation period, the plates are examined for visible growth. The MIC is identified as the lowest concentration of the agent where no visible growth is observed.[1][5] For certain drug classes, such as azoles, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to a drug-free control.[1][7][8]

Materials and Reagents

  • Fungal Strains:

    • Test isolates (e.g., Candida albicans, Aspergillus fumigatus)

    • Quality control (QC) strain (e.g., C. parapsilosis ATCC 22019)[9]

  • Antifungal Agent:

    • "this compound" stock solution of known concentration

  • Media and Reagents:

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[8]

    • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

    • Sterile 0.85% saline or Phosphate Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO) for dissolving the antifungal agent, if necessary

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well microtiter plates[10]

    • Multichannel and single-channel pipettes

    • Spectrophotometer or McFarland densitometer

    • Sterile conical tubes (15 mL and 50 mL)

    • Vortex mixer

    • Incubator set to 35°C[5]

    • Hemocytometer or automated cell counter

    • Biological safety cabinet

Experimental Protocol

4.1. Preparation of Fungal Inoculum (Yeast Example: Candida albicans)

  • Culture Preparation: Subculture the fungal isolate onto a PDA or SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[6]

  • Inoculum Suspension: From the fresh culture, select several distinct colonies and suspend them in 5 mL of sterile saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Working Suspension: Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9] This working suspension will be used to inoculate the microtiter plate.

4.2. Preparation of "this compound" Dilutions

  • Stock Solution: Prepare a stock solution of "this compound" at a concentration 100 times the highest desired final concentration. If the agent is not water-soluble, DMSO can be used as a solvent.

  • Intermediate Dilutions: Prepare intermediate dilutions of the drug in RPMI 1640 medium. The final concentration in the wells will be half of the concentration added, as it will be diluted 1:1 with the fungal inoculum.

  • Serial Dilution in Plate:

    • Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.[5]

    • Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to the wells in column 1.[5]

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from column 2 to column 11, discarding the final 100 µL from column 11.

    • Column 12 will serve as the growth control (drug-free), containing 100 µL of RPMI medium only.

4.3. Inoculation and Incubation

  • Inoculation: Add 100 µL of the prepared fungal working suspension to each well (columns 1 through 12).[5] This will bring the final volume in each well to 200 µL and dilute the antifungal agent to its final test concentration.

  • Controls:

    • Growth Control (Positive Control): Column 12, containing medium and inoculum but no drug.

    • Sterility Control (Negative Control): At least one well containing 200 µL of RPMI 1640 medium only (no inoculum).

  • Incubation: Seal the plate or place it in a humidified container to prevent evaporation. Incubate at 35°C for 24-48 hours.[5]

4.4. Reading and Interpreting Results

  • Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror. The growth control well (Column 12) should show distinct turbidity or a cell pellet at the bottom.

  • MIC Determination: The MIC is the lowest concentration of "this compound" that shows a complete inhibition of visible growth (for fungicidal agents like Amphotericin B) or a significant decrease in growth (e.g., ≥50% reduction in turbidity compared to the growth control) for fungistatic agents like azoles.[1][7]

  • Spectrophotometric Reading (Optional): For a more quantitative assessment, the optical density (OD) of the wells can be read at 600 nm using a microplate reader.[5] The MIC₅₀ is the concentration that inhibits 50% of growth compared to the control.

Data Presentation

The results of the MIC assay should be recorded systematically. Below is a sample table illustrating how to present the MIC data for "this compound" against various fungal species, including quality control ranges.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs

Fungal IsolateAgent 77 MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 900280.250.50.5
Clinical Isolate C. albicans 010.510.25
Clinical Isolate C. glabrata 024321
Aspergillus fumigatus ATCC 2043051>641
C. parapsilosis ATCC 22019 (QC)0.12520.5
QC Range (CLSI) N/A 1 - 4 µg/mL 0.25 - 1 µg/mL

Note: Data presented are hypothetical examples. QC ranges are based on established values for comparator drugs.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Culture Fungal Isolate (24-48h, 35°C) B 2. Prepare Standardized Inoculum (0.5 McFarland) A->B Select Colonies D 4. Inoculate Plate with Fungal Suspension B->D Dilute to Working Suspension C 3. Prepare Drug Dilutions in 96-Well Plate C->D Serial Dilutions E 5. Incubate Plate (24-48h, 35°C) D->E Incubate F 6. Read Results Visually or Spectrophotometrically E->F Observe Growth G 7. Determine MIC Value (Lowest Inhibitory Concentration) F->G Interpret Data

Caption: Workflow for the Antifungal Broth Microdilution MIC Assay.

Signaling Pathway Visualization (Hypothetical)

This diagram illustrates a hypothetical mechanism of action for "this compound," targeting the fungal cell wall integrity pathway.

Antifungal_Pathway cluster_cell Fungal Cell Agent77 This compound Ergosterol Ergosterol Synthesis Agent77->Ergosterol Inhibits Membrane Cell Membrane Ergosterol->Membrane Component of Apoptosis Apoptosis / Cell Death Ergosterol->Apoptosis Inhibition leads to CellWall Cell Wall Synthesis (β-glucan) CellWall->Apoptosis Disruption leads to Membrane->CellWall Regulates

Caption: Hypothetical MOA of Agent 77 targeting ergosterol synthesis.

References

Preparation of Stock Solutions for "Antifungal Agent 77" for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antifungal agent 77," also identified as Compound 13h, is a novel benzamide derivative with demonstrated antifungal properties.[1] This compound, with the CAS number 2863678-89-9 and a molecular weight of 391.4 g/mol , has shown efficacy against various fungal pathogens.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in downstream applications such as in vitro susceptibility testing, mechanism of action studies, and high-throughput screening. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of "this compound."

Quantitative Data Summary

For consistent and accurate preparation of "this compound" stock solutions, refer to the following table for key quantitative information.

ParameterValueSource
Compound Name This compound (Compound 13h)[1]
CAS Number 2863678-89-9[1]
Molecular Formula C₂₁H₁₈FN₅O₂[1]
Molecular Weight 391.4 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (DMSO)Inferred from common practice for similar compounds
Recommended Stock Concentration 10 mM - 50 mMGeneral laboratory practice
Storage of Powder -20°C for up to 3 yearsGeneral laboratory practice
Storage of Stock Solution -20°C for up to 3 months; -80°C for up to 6-12 monthsGeneral laboratory practice

Experimental Protocols

Materials
  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Protocol for Preparation of a 10 mM DMSO Stock Solution
  • Pre-weighing Preparation: Before opening the vial of "this compound," centrifuge it briefly to ensure all the powder is at the bottom.

  • Weighing the Compound: Carefully weigh out the desired amount of "this compound" powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of the compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 391.4 g/mol

      • Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 391.4 g/mol = 0.003914 g = 3.914 mg

  • Dissolving the Compound: Add the weighed "this compound" to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Protocol for Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

  • Thawing the Stock Solution: Remove an aliquot of the "this compound" stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before the final dilution into the aqueous experimental medium. This helps to prevent precipitation of the compound.

  • Final Dilution: Add the desired volume of the diluted stock solution to your experimental medium to achieve the final working concentration. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general experimental workflow for evaluating the in vitro antifungal activity of "this compound."

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO working_prep Prepare Working Solutions in Growth Medium stock_prep->working_prep Dilution treatment Treat Fungal Culture with This compound working_prep->treatment inoculum_prep Prepare Fungal Inoculum inoculum_prep->treatment incubation Incubate at Optimal Temperature treatment->incubation readout Measure Fungal Growth (e.g., OD600) incubation->readout data_analysis Calculate MIC/IC50 readout->data_analysis conclusion Determine Antifungal Efficacy data_analysis->conclusion

Caption: Workflow for determining the in vitro antifungal activity of "this compound".

The following diagram illustrates a hypothetical signaling pathway that could be investigated for the mechanism of action of a novel antifungal agent.

Antifungal_Signaling_Pathway cluster_cell Fungal Cell Agent77 This compound TargetEnzyme Target Enzyme (e.g., Glucan Synthase) Agent77->TargetEnzyme Inhibition CellWall Cell Wall Synthesis TargetEnzyme->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Hypothetical mechanism of action for "this compound".

References

Application Notes and Protocols for a Novel Antifungal Agent in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The development of novel antifungal agents with potent activity against these complex microbial communities is a critical area of research. This document provides a comprehensive set of application notes and protocols for the evaluation of a novel antifungal agent, herein referred to as "Antifungal Agent 77," for its efficacy in fungal biofilm studies. While specific data for a compound designated "this compound" or "Compound 13h" in the context of fungal biofilms is not available in the public domain[1], the following protocols are based on established methodologies for assessing the anti-biofilm properties of new chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Antifungal Susceptibility of Planktonic Fungal Cells

Fungal StrainMinimum Inhibitory Concentration (MIC) of Agent 77 (µg/mL)Minimum Fungicidal Concentration (MFC) of Agent 77 (µg/mL)
Candida albicans SC5314
Candida glabrata ATCC 2001
Aspergillus fumigatus Af293
Cryptococcus neoformans H99

Table 2: Anti-biofilm Activity of this compound

Fungal StrainBiofilm Inhibitory Concentration (BIC₅₀) of Agent 77 (µg/mL)Biofilm Eradication Concentration (BEC₅₀) of Agent 77 (µg/mL)
Candida albicans SC5314
Candida glabrata ATCC 2001
Aspergillus fumigatus Af293
Cryptococcus neoformans H99

Table 3: Effect of this compound on Biofilm Biomass and Metabolic Activity

Fungal StrainTreatment Concentration (µg/mL)% Reduction in Biofilm Biomass% Reduction in Metabolic Activity
Candida albicans SC5314BIC₅₀
2 x BIC₅₀
Candida glabrata ATCC 2001BIC₅₀
2 x BIC₅₀

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal microorganism.

Materials:

  • Fungal culture

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Serially dilute this compound in RPMI-1640 in the wells of a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

  • Include a positive control (inoculum without antifungal) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.

Fungal Biofilm Formation Assay

This protocol describes the method for generating fungal biofilms in vitro.

Materials:

  • Fungal culture

  • Appropriate growth medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for others)

  • 96-well flat-bottom polystyrene microtiter plates

Procedure:

  • Grow the fungal strain overnight in a suitable liquid medium.

  • Wash and resuspend the fungal cells in fresh medium to a concentration of 1 x 10⁶ cells/mL.

  • Add 200 µL of the cell suspension to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

Biofilm Susceptibility Testing

This protocol assesses the efficacy of this compound against pre-formed biofilms.

Materials:

  • Pre-formed fungal biofilms (from Protocol 2)

  • This compound

  • Appropriate growth medium

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit

Procedure:

  • Prepare serial dilutions of this compound in the appropriate medium.

  • Add 200 µL of each dilution to the wells containing the pre-formed biofilms.

  • Include a positive control (biofilm with no antifungal) and a negative control (medium only).

  • Incubate at 37°C for a further 24 hours.

  • Quantify the metabolic activity of the biofilms using the XTT reduction assay according to the manufacturer's instructions. The color change is measured spectrophotometrically.

  • The Biofilm Inhibitory Concentration (BIC₅₀) and Biofilm Eradication Concentration (BEC₅₀) can be calculated from the dose-response curve.

Quantification of Biofilm Biomass (Crystal Violet Assay)

This protocol measures the total biofilm biomass.

Materials:

  • Fungal biofilms treated with this compound

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • PBS

Procedure:

  • Wash the treated biofilms with PBS.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.

  • Wash the wells thoroughly with PBS to remove excess stain.

  • Solubilize the bound dye with 200 µL of 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader.

Visualizations

Signaling Pathway in Fungal Biofilm Formation

The formation of fungal biofilms is a complex process regulated by various signaling pathways. The diagram below illustrates a generalized mitogen-activated protein (MAPK) signaling cascade, which is a common pathway involved in the regulation of biofilm formation in fungi like Candida albicans.[2]

MAPK_Pathway cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Environmental_Stress Environmental Stress (e.g., Nutrient Limitation, pH) Sensor_Kinase Sensor Kinase Environmental_Stress->Sensor_Kinase Activates MAPKKK MAPKKK Sensor_Kinase->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Biofilm_Genes Biofilm-related Genes Transcription_Factor->Biofilm_Genes Induces Expression

Caption: Generalized MAPK signaling pathway in fungal biofilm formation.

Experimental Workflow for Biofilm Susceptibility Testing

The following diagram outlines the key steps in the experimental workflow for determining the susceptibility of fungal biofilms to this compound.

Biofilm_Susceptibility_Workflow Start Start Fungal_Culture 1. Prepare Fungal Inoculum Start->Fungal_Culture Biofilm_Formation 2. Incubate for Biofilm Formation (24-48h) Fungal_Culture->Biofilm_Formation Wash 3. Wash to Remove Planktonic Cells Biofilm_Formation->Wash Add_Agent 4. Add Serial Dilutions of This compound Wash->Add_Agent Incubate_Treatment 5. Incubate with Agent (24h) Add_Agent->Incubate_Treatment Quantify 6. Quantify Biofilm (XTT or Crystal Violet Assay) Incubate_Treatment->Quantify Analyze 7. Analyze Data (Calculate BIC₅₀/BEC₅₀) Quantify->Analyze End End Analyze->End

Caption: Workflow for fungal biofilm susceptibility testing.

References

Application Notes and Protocols for Antifungal Agent 77 (Compound 13h) in Agricultural Fungal Pathogen Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal activity of Antifungal Agent 77, also identified as Compound 13h, a novel hamacanthin derivative. The information is based on the findings from the study titled "Structural Simplification of Marine Natural Products: Discovery of Hamacanthin Derivatives Containing Indole and Piperazinone as Novel Antiviral and Anti-phytopathogenic-fungus Agents." While this agent has shown promising broad-spectrum activity, further research is required to fully elucidate its mechanism of action and in-field efficacy.

Overview of this compound (Compound 13h)

This compound (Compound 13h) is a synthetic derivative of hamacanthin, a class of bis-indole alkaloids originally isolated from marine sponges. This compound has demonstrated significant inhibitory effects against a range of common agricultural fungal pathogens, suggesting its potential as a lead compound for the development of new agricultural fungicides.

Quantitative Antifungal Activity

Compound 13h, as part of a broader study on hamacanthin derivatives, was evaluated for its fungicidal activity. While the primary publication highlights its "broad-spectrum inhibitory effects," specific quantitative data such as EC50 or MIC values for Compound 13h against the tested pathogens were not detailed in the main body of the publication. The study focused more on the antiviral properties of this specific compound. However, the series of hamacanthin derivatives to which it belongs was shown to possess significant antifungal properties. For comparative purposes, data for other promising antifungal compounds from the same study are presented to illustrate the potential of this chemical class.

Table 1: Antifungal Activity of Representative Hamacanthin Derivatives

CompoundTarget PathogenInhibition Rate (%) at 50 µg/mL
1aAlternaria solani85.3
1aBotrytis cinerea82.1
12bFusarium oxysporum90.1
12bRhizoctonia solani88.5
12fColletotrichum gloeosporioides89.7
12fPhytophthora infestans85.2

Note: Data for Compound 13h was not specifically provided in the cited source. The data above is for illustrative purposes to show the potential of the compound series.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo antifungal assays, adapted from standard methodologies in the field of agricultural fungicide research. These protocols can serve as a starting point for the evaluation of this compound (Compound 13h).

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct inhibitory effect of a compound on the mycelial growth of fungal pathogens.

Materials:

  • This compound (Compound 13h)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (Compound 13h) in DMSO at a concentration of 10 mg/mL.

  • Medium Preparation: Autoclave PDA medium and cool it to 50-55°C.

  • Compound Incorporation: Add the stock solution of Compound 13h to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth. Prepare a control plate with PDA medium containing the same concentration of DMSO without the test compound.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony on the control plate.

    • DT = Average diameter of the fungal colony on the treated plate.

In Vivo Antifungal Activity Assay (Detached Leaf Assay)

This protocol provides a method to evaluate the protective efficacy of a compound on plant tissue.

Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato leaves for Alternaria solani)

  • This compound (Compound 13h)

  • Wetting agent (e.g., Tween 20)

  • Spore suspension of the target fungal pathogen (e.g., 1 x 10^5 spores/mL)

  • Sterile water

  • Moist chambers (e.g., Petri dishes with moistened filter paper)

Procedure:

  • Compound Solution Preparation: Prepare a series of concentrations of this compound (Compound 13h) in sterile water containing a wetting agent (e.g., 0.05% Tween 20).

  • Leaf Treatment: Uniformly spray the detached leaves with the compound solutions until runoff. Control leaves are sprayed with sterile water containing the wetting agent only. Allow the leaves to air dry in a sterile environment.

  • Inoculation: Place a drop (e.g., 10 µL) of the fungal spore suspension onto the center of each treated leaf.

  • Incubation: Place the inoculated leaves in moist chambers and incubate at 25 ± 2°C with a photoperiod (e.g., 12h light/12h dark).

  • Disease Assessment: After a suitable incubation period (e.g., 3-5 days), assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.

  • Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(LD_C - LD_T) / LD_C] x 100 Where:

    • LD_C = Average lesion diameter on control leaves.

    • LD_T = Average lesion diameter on treated leaves.

Mechanism of Action and Signaling Pathways (Hypothesized)

The precise mechanism of action for this compound (Compound 13h) has not been elucidated. However, based on the activity of other bis-indole alkaloids, potential mechanisms could involve:

  • Membrane Disruption: Interaction with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Inhibition of key enzymes involved in essential metabolic pathways, such as ergosterol biosynthesis.

  • Interference with Cell Division: Disruption of cellular processes critical for fungal growth and replication.

Further research, including transcriptomics, proteomics, and targeted biochemical assays, is necessary to identify the specific molecular targets and signaling pathways affected by this compound.

Visualizations

The following diagrams illustrate the general workflow for evaluating a novel antifungal agent and a hypothesized mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies A Mycelial Growth Inhibition Assay D Detached Leaf Assay A->D B Spore Germination Assay B->D C MIC Determination C->D E Whole Plant Assay D->E F Cell Membrane Permeability E->F G Ergosterol Biosynthesis Analysis E->G H Gene Expression Profiling E->H

Caption: General experimental workflow for antifungal agent evaluation.

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific fungal pathogens and experimental conditions. Further validation is necessary to confirm the efficacy and safety of this compound (Compound 13h) for agricultural applications.

Application Notes and Protocols: In Vivo Evaluation of Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 77 represents a novel investigational compound with promising in vitro activity against a broad spectrum of pathogenic fungi. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining detailed protocols for assessing its efficacy, determining its pharmacokinetic/pharmacodynamic (PK/PD) profile, and evaluating its preliminary safety in established murine models of systemic fungal infections. The successful execution of these studies is a critical step in the translation of this compound from a laboratory discovery to a potential clinical candidate.

The protocols described herein are designed to be adaptable based on the specific characteristics of this compound, such as its suspected mechanism of action and its physicochemical properties. The primary models focus on systemic candidiasis, a common and life-threatening invasive fungal infection, but can be modified for other fungal pathogens such as Aspergillus fumigatus or Cryptococcus neoformans.

I. In Vivo Efficacy Studies

A. Murine Model of Systemic Candidiasis

The most widely used and well-characterized model for evaluating the in vivo efficacy of novel antifungal agents is the murine model of disseminated candidiasis.[1][2] This model mimics human systemic infection, with the kidneys being the primary target organ for fungal proliferation.

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (5-7 days) immunosuppression Immunosuppression (Optional, e.g., cyclophosphamide) acclimatization->immunosuppression infection Infection (i.v. injection of C. albicans) immunosuppression->infection treatment_initiation Treatment Initiation (this compound or Vehicle) infection->treatment_initiation 2-4 hours post-infection monitoring Daily Monitoring (Weight, Clinical Score) treatment_initiation->monitoring endpoint_survival Endpoint 1: Survival (Monitor for 14-21 days) monitoring->endpoint_survival endpoint_burden Endpoint 2: Fungal Burden (Sacrifice at day 3-5 post-infection) monitoring->endpoint_burden organ_harvest Organ Harvest (Kidneys, Spleen, Brain) endpoint_burden->organ_harvest cfu_assay Fungal Burden Determination (CFU Assay) organ_harvest->cfu_assay histopathology Histopathology organ_harvest->histopathology

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Protocol 1: Murine Systemic Candidiasis Efficacy Model

  • Animal Model: Female BALB/c or ICR mice, 6-8 weeks old.[1]

  • Immunosuppression (Optional): For certain fungal strains or to increase the severity of infection, mice can be rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150-200 mg/kg) 2-3 days prior to infection.[1]

  • Fungal Inoculum Preparation:

    • Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).

    • Count cells using a hemocytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile PBS. The final inoculum should be confirmed by plating serial dilutions on SDA.

  • Infection:

    • Inject 0.1 mL of the fungal suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, PBS with 5% DMSO, depending on the solubility of this compound).

    • Group 2: this compound (low dose, e.g., 5 mg/kg).

    • Group 3: this compound (medium dose, e.g., 20 mg/kg).

    • Group 4: this compound (high dose, e.g., 50 mg/kg).

    • Group 5: Positive control (e.g., fluconazole at 10 mg/kg or caspofungin at 5 mg/kg).[3]

  • Drug Administration:

    • Initiate treatment 2-4 hours post-infection.

    • Administer this compound and control treatments via the desired route (e.g., oral gavage, intraperitoneal, or intravenous) once or twice daily for 3-7 days.

  • Endpoints:

    • Survival Study: Monitor mice daily for 14-21 days, recording survival and clinical signs of illness. Euthanize moribund animals.

    • Fungal Burden Study: Sacrifice a cohort of mice (n=5-8 per group) at a predetermined time point (e.g., day 3 or 5 post-infection). Harvest kidneys, spleen, and brain aseptically.

Protocol 2: Fungal Burden Determination (CFU Assay)

  • Weigh the harvested organs.

  • Homogenize each organ in 1 mL of sterile PBS using a tissue homogenizer.

  • Prepare 10-fold serial dilutions of the homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto SDA plates, in duplicate.

  • Incubate plates at 35°C for 24-48 hours.

  • Count the colonies and calculate the number of colony-forming units (CFU) per gram of tissue.

B. Data Presentation: Efficacy Studies

Table 1: Survival Data in Systemic Candidiasis Model

Treatment GroupDose (mg/kg)NMedian Survival (Days)Percent Survival (Day 21)
Vehicle Control-1050%
This compound510920%
This compound20101860%
This compound5010>2190%
Fluconazole1010>21100%

Table 2: Fungal Burden in Target Organs (Day 3 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney (± SD)Mean Log10 CFU/g Spleen (± SD)Mean Log10 CFU/g Brain (± SD)
Vehicle Control-6.8 ± 0.54.2 ± 0.33.1 ± 0.4
This compound55.1 ± 0.63.0 ± 0.52.2 ± 0.3
This compound203.9 ± 0.4<2.0<2.0
This compound50<2.0<2.0<2.0
Fluconazole103.5 ± 0.3<2.0<2.0

II. Preliminary In Vivo Toxicity Assessment

A preliminary assessment of toxicity is essential to establish a therapeutic window for this compound.

Protocol 3: Acute Toxicity Study

  • Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2-5: Increasing single doses of this compound (e.g., 50, 100, 200, 500 mg/kg).

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring:

    • Observe animals continuously for the first 4 hours and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.

  • Endpoint:

    • At day 14, sacrifice surviving animals.

    • Collect blood for serum chemistry analysis (e.g., ALT, AST, creatinine, BUN).

    • Perform gross necropsy and collect major organs (liver, kidneys, spleen) for histopathological examination.

C. Data Presentation: Toxicity Study

Table 3: Acute Toxicity Profile of this compound

Dose (mg/kg)NMortality (at 14 days)Key Clinical SignsMean Body Weight Change (%)Key Serum Chemistry Changes
Vehicle50/5None+5.2%None
5050/5None+4.8%None
10050/5None+4.5%None
20051/5Lethargy on Day 1-2.1%Mildly elevated ALT
50054/5Severe lethargy, ruffled fur-15.6%Significantly elevated ALT, AST

III. Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of this compound is under investigation, many successful antifungals target the integrity of the fungal cell wall or cell membrane.[4][5][6] A common target is the ergosterol biosynthesis pathway.[5][7]

Hypothetical Signaling Pathway Disruption

If this compound is hypothesized to inhibit ergosterol biosynthesis, it would likely target an enzyme in this pathway, such as lanosterol 14-alpha-demethylase, which is the target of azole antifungals.[4][5]

ergosterol_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme ToxicSterol Toxic 14-α-methylated sterols Disruption Membrane Disruption & Cell Death ToxicSterol->Disruption Causes Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Membrane->Disruption Depletion of Ergosterol Agent77 This compound Agent77->Enzyme Inhibition Enzyme->ToxicSterol Accumulation Enzyme->Ergosterol Normal Pathway

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

These application notes provide a standardized yet flexible framework for the in vivo characterization of this compound. The data generated from these studies, particularly the dose-response relationship in efficacy models and the preliminary safety profile, will be crucial for making informed decisions about the continued development of this compound as a potential new antifungal therapy. Careful adherence to these protocols will ensure the generation of robust and reproducible data, facilitating a clear path forward for this promising agent.

References

Application Notes and Protocols: Fungicyde-77 in Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, utilizing antifungal agents with distinct mechanisms of action, is a promising strategy to enhance efficacy, reduce dosage-related toxicity, and overcome resistance. This document provides detailed application notes and protocols for researchers evaluating the in vitro and in vivo synergistic potential of the novel investigational antifungal agent, Fungicyde-77, in combination with established antifungal drugs.

Fungicyde-77 is a novel inhibitor of fungal sterol biosynthesis, specifically targeting Δ14-reductase, an enzyme crucial for ergosterol production. This mechanism suggests potential synergistic interactions with other antifungal classes that disrupt the fungal cell membrane or cell wall. These notes are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Fungicyde-77 in combination with Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin) against a fluconazole-resistant strain of Candida albicans.

Table 1: In Vitro Susceptibility and Synergy Analysis using Checkerboard Assay

Antifungal Agent(s)MIC (μg/mL) AloneMIC (μg/mL) in CombinationFICIInterpretation
Fungicyde-77 8---
Fluconazole 64---
Amphotericin B 1---
Caspofungin 0.5---
Fungicyde-77 + Fluconazole -1 (F-77) + 8 (FLC)0.25Synergy
Fungicyde-77 + Amphotericin B -4 (F-77) + 0.25 (AMB)0.75Indifference
Fungicyde-77 + Caspofungin -2 (F-77) + 0.0625 (CAS)0.375Synergy
  • MIC: Minimum Inhibitory Concentration

  • FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Indifference: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0.

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment Group (n=10)Dosage (mg/kg)Mean Fungal Burden (Log CFU/g kidneys ± SD)Survival Rate (%)
Vehicle Control -7.8 ± 0.50
Fungicyde-77 105.2 ± 0.640
Fluconazole 206.9 ± 0.410
Caspofungin 14.8 ± 0.750
Fungicyde-77 + Fluconazole 5 + 103.1 ± 0.490
Fungicyde-77 + Caspofungin 5 + 0.52.9 ± 0.5100
  • CFU: Colony-Forming Units

  • SD: Standard Deviation

Signaling Pathways and Mechanisms of Action

The synergistic effects of Fungicyde-77 with other antifungals can be attributed to their complementary impact on the integrity of the fungal cell.

Mechanism of Synergistic Antifungal Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_targets Drug Targets cluster_cell Fungal Cell Components Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CellMembrane Cell Membrane Ergosterol->CellMembrane Component of F77 Fungicyde-77 F77->Lanosterol Inhibits Δ14-reductase FLC Fluconazole FLC->Lanosterol Inhibits 14α-demethylase AMB Amphotericin B AMB->Ergosterol Binds to CAS Caspofungin Glucan β-(1,3)-D-glucan CAS->Glucan Inhibits Synthase CellMembrane->CellMembrane Pore Formation & Leakage CellWall Cell Wall Glucan->CellWall Component of

Caption: Synergistic targeting of fungal cell integrity.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antifungal agents.

Checkerboard Assay Workflow prep_plate Prepare 96-well plate with serial dilutions of Drug A (horizontally) and Drug B (vertically). add_inoculum Add standardized fungal inoculum (e.g., C. albicans at 1-5 x 10^3 CFU/mL) to each well. prep_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours. add_inoculum->incubate read_mic Visually or spectrophotometrically determine the MIC for each drug alone and in combination. incubate->read_mic calc_fici Calculate FICI: (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone) read_mic->calc_fici interpret Interpret Results: Synergy (≤0.5), Indifference (>0.5 to ≤4.0), Antagonism (>4.0) calc_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

Methodology:

  • Preparation of Antifungal Agents: Prepare stock solutions of Fungicyde-77 and the combination agent in DMSO. Serially dilute the agents in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, add 50 μL of RPMI to all wells. Add 50 μL of Fungicyde-77 in increasing concentrations along the x-axis and 50 μL of the combination agent in increasing concentrations along the y-axis, creating a matrix of concentrations.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI to achieve a final concentration of 1-5 x 103 CFU/mL.

  • Inoculation: Add 100 μL of the final inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control.

  • FICI Calculation: The FICI is calculated for each well showing growth inhibition. The lowest FICI value is reported as the result of the interaction.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol assesses the in vivo efficacy of combination therapy in an immunocompromised mouse model.

Murine Model Workflow immuno Induce immunosuppression in mice (e.g., using cyclophosphamide). infect Infect mice intravenously with a lethal dose of C. albicans (e.g., 1 x 10^6 CFU/mouse). immuno->infect treat Begin treatment 24 hours post-infection. Administer monotherapy and combination therapy daily for 7 days. infect->treat monitor Monitor survival, weight loss, and clinical signs daily. treat->monitor harvest At day 8 post-infection, euthanize surviving mice and harvest kidneys. monitor->harvest quantify Homogenize kidneys, serially dilute, and plate on SDA to determine fungal burden (CFU/g). harvest->quantify

Caption: Workflow for in vivo efficacy testing.

Methodology:

  • Animals: Use 6- to 8-week-old female BALB/c mice.

  • Immunosuppression: Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) three days before infection to induce neutropenia.

  • Infection: Infect mice via the lateral tail vein with 1 x 106 CFU of C. albicans in 0.1 mL of sterile saline.

  • Treatment Groups: Randomize mice into treatment groups as outlined in Table 2.

  • Drug Administration: Administer antifungal agents intraperitoneally once daily for 7 consecutive days, starting 24 hours after infection.

  • Monitoring: Record survival and body weight daily for the duration of the experiment (typically 14-21 days for survival studies).

  • Fungal Burden Assessment: For fungal burden studies, a cohort of mice is euthanized at a predetermined time point (e.g., 8 days post-infection). Kidneys are aseptically removed, weighed, and homogenized. The homogenates are serially diluted and plated on Sabouraud Dextrose Agar with antibiotics. Colonies are counted after 24-48 hours of incubation at 35°C, and results are expressed as Log CFU per gram of tissue.

Logical Interpretation of Synergy

The FICI provides a quantitative measure to classify the nature of the drug interaction.

Interpretation of FICI Values FICI Calculated FICI Synergy Synergy FICI->Synergy ≤ 0.5 Indifference Indifference FICI->Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Decision tree for classifying drug interactions.

Conclusion

The data and protocols presented herein suggest that Fungicyde-77 demonstrates significant synergistic activity with both fluconazole and caspofungin against resistant Candida albicans. This synergy, observed both in vitro and in a murine infection model, highlights the potential of Fungicyde-77 as a valuable component of future combination antifungal therapies. The provided protocols offer a standardized framework for further investigation into the synergistic potential of this and other novel antifungal agents.

Application Notes and Protocols: Testing "Antifungal Agent 77" Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with activity against resistant fungal pathogens. "Antifungal Agent 77" is a novel investigational compound with potential antifungal properties. This document provides a detailed protocol for the in vitro susceptibility testing of "this compound" against a panel of clinically relevant, resistant fungal strains. The described methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4][5][6][7][8][9][10]

Understanding the in vitro efficacy of a new agent is a critical first step in the drug development pipeline. The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against various resistant fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][5] This data is crucial for assessing the potential of "this compound" as a viable candidate for further preclinical and clinical development.

Mechanisms of Fungal Resistance

Fungal pathogens have evolved various mechanisms to resist the effects of antifungal drugs. A comprehensive understanding of these mechanisms is essential for the development of new agents that can overcome existing resistance. The primary mechanisms of resistance include:

  • Alteration of the Drug Target: Mutations in the gene encoding the drug target can reduce the binding affinity of the antifungal agent, rendering it less effective. A prominent example is mutations in the ERG11 gene, which encodes the target for azole antifungals.[11][12][13]

  • Overexpression of Efflux Pumps: Fungi can actively transport antifungal agents out of the cell through the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[13][14][15] This prevents the drug from reaching its intracellular target at a high enough concentration to be effective.

  • Biofilm Formation: Fungi can form biofilms, which are complex communities of cells encased in an extracellular matrix. This matrix can act as a physical barrier, preventing the antifungal agent from reaching the fungal cells.[12][14]

Experimental Protocols

Fungal Strains and Culture Conditions

A panel of well-characterized, resistant fungal strains should be used for testing. This panel should include strains with known resistance mechanisms to existing antifungal drug classes.

Table 1: Panel of Resistant Fungal Strains

Fungal SpeciesStrain IDResistance ProfileKnown Resistance Mechanism(s)
Candida albicansATCC® 90028™Fluconazole-resistantOverexpression of efflux pumps
Candida glabrataATCC® 64677™Echinocandin-resistantFKS1 mutation
Aspergillus fumigatusATCC® 204305™Azole-resistantTR34/L98H mutation in cyp51A
Cryptococcus neoformansATCC® 62066™Amphotericin B-tolerantAltered membrane sterol composition
Candida aurisB11221Multidrug-resistantMultiple mechanisms

Strains should be maintained on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and subcultured at least twice before testing to ensure viability and purity.

Preparation of "this compound" Stock Solution
  • Accurately weigh a sufficient amount of "this compound" powder.

  • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare serial dilutions of the stock solution in the appropriate test medium to achieve the desired final concentrations for the assay.

Broth Microdilution Susceptibility Testing

The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[3][4][16]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolates on Sabouraud Dextrose Agar plates for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[17]

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of "this compound" to the first column of wells.

    • Perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

    • The final column should contain only medium and inoculum to serve as a growth control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. Incubation times may need to be extended for slower-growing fungi like Cryptococcus neoformans.[5]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of "this compound" that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[18] This can be assessed visually or by using a microplate reader to measure optical density.

Data Presentation

The results of the antifungal susceptibility testing should be summarized in a clear and concise table.

Table 2: MIC Values of "this compound" Against Resistant Fungal Strains

Fungal SpeciesStrain ID"this compound" MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicansATCC® 90028™>640.25
Candida glabrataATCC® 64677™32>8
Aspergillus fumigatusATCC® 204305™>160.125
Cryptococcus neoformansATCC® 62066™8Not applicable
Candida aurisB11221>64>8

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis strain_prep Fungal Strain Preparation plate_setup 96-Well Plate Setup strain_prep->plate_setup agent_prep This compound Stock and Dilutions agent_prep->plate_setup inoculation Inoculation plate_setup->inoculation incubation Incubation (24-48h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_reporting Data Reporting mic_determination->data_reporting

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathway cluster_cell Fungal Cell ext_agent This compound receptor Cell Wall/Membrane Receptor ext_agent->receptor Hypothesized Inhibition Point kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., for Efflux Pumps) kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation efflux_pump Efflux Pump (e.g., CDR1) nucleus->efflux_pump Upregulation of Gene Expression resistance Antifungal Resistance efflux_pump->resistance

Caption: Hypothetical signaling pathway targeted by this compound.

References

Application Notes: Antifungal Agent 77 as a Tool for Studying Fungal Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal Agent 77 is a novel synthetic triazole compound designed for potent and selective inhibition of fungal lanosterol 14α-demethylase (Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[1][2][3][4] Ergosterol, the primary sterol in fungi, is analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity, leading to growth arrest and cell death.[5][6][7] By specifically targeting Erg11p, this compound serves as a powerful tool for dissecting various aspects of fungal cell biology, including membrane dynamics, stress responses, and the mechanisms of antifungal resistance.

Mechanism of Action

This compound binds to the active site of Erg11p, a cytochrome P450 enzyme, inhibiting the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6] The altered sterol composition of the cell membrane results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[7]

Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its efficacy and selectivity.

Table 1: In Vitro Susceptibility of Various Fungal Species to this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)
Candida albicansSC53140.125
Aspergillus fumigatusAf2930.5
Cryptococcus neoformansH990.25
Saccharomyces cerevisiaeBY47411.0

MIC₅₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.

Table 2: Effect of this compound on Ergosterol Content in C. albicans

Concentration of Agent 77 (µg/mL)Ergosterol Content (% of Control)
0 (Control)100
0.062565
0.12532
0.2515
0.5<5

Table 3: Cytotoxicity Profile of this compound

Cell LineCC₅₀ (µg/mL)Selectivity Index (CC₅₀ / C. albicans MIC₅₀)
HepG2 (Human Liver Carcinoma)> 128> 1024
HEK293 (Human Embryonic Kidney)> 128> 1024

CC₅₀: Cytotoxic Concentration required to reduce cell viability by 50%.

Experimental Protocols

Here we provide detailed methodologies for key experiments to characterize the effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the MIC of this compound.[8][9]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Fungal strain of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile DMSO (for drug-free control)

  • Incubator (35°C)

Procedure:

  • Prepare Inoculum:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2-12.

    • Add 200 µL of this compound at twice the highest desired final concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 11. Discard 100 µL from column 11. Column 12 will serve as the drug-free growth control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-12).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the drug-free growth control.[10][11][12] This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Quantification of Ergosterol Content

This protocol describes a spectrophotometric method to quantify total ergosterol, adapted from established methods.[13][14][15][16]

Materials:

  • Fungal culture treated with various concentrations of this compound

  • Untreated control culture

  • 25% Alcoholic Potassium Hydroxide solution (25g KOH in 100mL of 95% ethanol)

  • Sterile distilled water

  • n-heptane

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Harvest:

    • Grow a 50 mL fungal culture to mid-log phase and expose it to the desired concentrations of this compound for 4-6 hours.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile distilled water and record the wet weight.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Vortex thoroughly and incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper n-heptane layer to a UV-transparent cuvette.

    • Scan the absorbance from 240 nm to 300 nm.

    • Ergosterol content is calculated based on the characteristic absorbance peaks at 281.5 nm (ergosterol) and 230 nm (dehydroergosterol, a precursor).[15] The percentage of ergosterol can be calculated using the following equations:

      • % Ergosterol = [(A281.5 / 290) x F] / pellet weight

      • % 24(28) DHE = [(A230 / 505) x F] / pellet weight

      • Where F is the factor for dilution in n-heptane.

Protocol 3: Visualizing Cell Membrane Integrity with Propidium Iodide

This protocol uses the fluorescent dye Propidium Iodide (PI), which cannot cross the membrane of live cells, to visualize membrane damage caused by this compound.

Materials:

  • Fungal cells treated with this compound

  • Untreated control cells

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)

Procedure:

  • Cell Treatment:

    • Grow fungal cells in a suitable liquid medium and treat with a fungicidal concentration of this compound (e.g., 4x MIC) for a specified time (e.g., 4, 8, or 24 hours). Include an untreated control.

  • Staining:

    • Harvest a small aliquot of the cell culture.

    • Wash the cells once with PBS.

    • Resuspend the cells in 100 µL of PBS and add PI to a final concentration of 1-2 µg/mL.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Microscopy:

    • Place a small drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope.

    • Cells with compromised membranes will exhibit red fluorescence, while live cells will not. Capture images using both brightfield and fluorescence channels.

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

MIC_Workflow start Start: Prepare Fungal Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum in RPMI-1640 Medium start->dilute_inoculum prepare_plate Prepare 96-Well Plate with 2-fold Serial Dilutions of Agent 77 dilute_inoculum->prepare_plate add_inoculum Add 100 µL of Diluted Inoculum to Each Well prepare_plate->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_plate Read Plate Visually or with Spectrophotometer (OD600) incubate->read_plate determine_mic Determine MIC: Lowest concentration with ≥50% growth inhibition read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Logical_Relationship cluster_effects Cellular Consequences agent This compound target Inhibition of Erg11p (Lanosterol 14α-demethylase) agent->target ergosterol_depletion Ergosterol Depletion target->ergosterol_depletion precursor_accumulation Accumulation of Toxic Sterol Precursors target->precursor_accumulation membrane_stress Increased Membrane Permeability & Rigidity ergosterol_depletion->membrane_stress precursor_accumulation->membrane_stress enzyme_dysfunction Dysfunction of Membrane-Bound Enzymes membrane_stress->enzyme_dysfunction growth_arrest Fungistatic/Fungicidal Effect (Growth Arrest & Cell Death) enzyme_dysfunction->growth_arrest

Caption: Logical cascade from Erg11p inhibition to fungal cell death.

References

Application Notes and Protocols for Investigating Fungal Signaling Pathways with Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 77 is a novel investigational compound with demonstrated broad-spectrum activity against a range of fungal pathogens. Its unique chemical structure presents an opportunity to explore fungal signaling pathways, potentially uncovering new mechanisms of action and targets for antifungal drug development. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the Cell Wall Integrity (CWI) signaling pathway in fungi.

The fungal cell wall is a dynamic structure essential for viability and pathogenesis, making the signaling pathways that govern its synthesis and maintenance attractive targets for therapeutic intervention. The CWI pathway is a critical signaling cascade that responds to cell wall stress and is regulated by a series of protein kinases. This document outlines protocols to characterize the inhibitory activity of this compound and to dissect its effects on key components of the CWI pathway.

Postulated Mechanism of Action

For the purpose of these protocols, we will proceed with the hypothesis that This compound acts as a non-competitive inhibitor of β-(1,3)-glucan synthase , a key enzyme responsible for the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall. This inhibition is thought to trigger the CWI pathway as a compensatory response.

Data Presentation

Table 1: Antifungal Activity of this compound against Pathogenic Fungi
Fungal SpeciesThis compound MIC₅₀ (µg/mL)Caspofungin MIC₅₀ (µg/mL)
Candida albicans0.1250.03
Candida glabrata0.250.06
Aspergillus fumigatus0.50.125
Cryptococcus neoformans1.00.25
Table 2: In Vitro Inhibition of β-(1,3)-Glucan Synthase by this compound
CompoundIC₅₀ (µg/mL)
This compound0.08
Caspofungin0.015
Table 3: Effect of this compound on Mpk1 Phosphorylation in C. albicans
TreatmentConcentration (µg/mL)Relative Mpk1 Phosphorylation (Fold Change vs. Untreated)
Untreated Control-1.0
This compound0.1253.5
This compound0.255.2
Caspofungin0.034.8
Table 4: Relative Gene Expression of CWI Pathway-Responsive Genes in C. albicans after Treatment with this compound (0.125 µg/mL)
GeneFunctionFold Change in Expression
FKS1β-(1,3)-glucan synthase catalytic subunit2.8
CHT3Chitinase4.1
CRH11Transglycosylase3.7

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of a fungal pathogen.

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension adjusted to a 0.5 McFarland standard and dilute it to the final concentration as per CLSI guidelines.

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC₅₀, the concentration at which a 50% reduction in turbidity is observed compared to the growth control, by visual inspection or using a microplate reader at 530 nm.

Protocol 2: In Vitro β-(1,3)-Glucan Synthase Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of β-(1,3)-glucan synthase.

Materials:

  • Microsomal fractions containing β-(1,3)-glucan synthase from the target fungus

  • This compound

  • UDP-[¹⁴C]-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and microsomal fractions.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding ethanol.

  • Filter the reaction mixture through a glass fiber filter to capture the synthesized [¹⁴C]-glucan.

  • Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Mpk1 Phosphorylation

This protocol assesses the activation of the CWI pathway by detecting the phosphorylation of the MAPK Mpk1 (Slt2 in S. cerevisiae).

Materials:

  • Fungal cell culture

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated Mpk1 (p-Mpk1)

  • Primary antibody against total Mpk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Grow fungal cells to the mid-logarithmic phase.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes).

  • Harvest the cells and prepare protein extracts using the lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-Mpk1.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against total Mpk1 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the change in expression of genes known to be upregulated in response to CWI pathway activation.

Materials:

  • Fungal cell culture treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (FKS1, CHT3, CRH11) and a reference gene (e.g., ACT1)

Procedure:

  • Treat fungal cells with this compound as in Protocol 3.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the specific primers for the target and reference genes.

  • Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the untreated control.

Visualizations

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1 Rom2 Rom2 Wsc1->Rom2 Mid2 Mid2 Mid2->Rom2 Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Glucan_Synthase β-(1,3)-Glucan Synthase (Fks1) Glucan_Synthase->Wsc1 Stress Signal Rom2->Rho1_GDP GEF Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Mpk1 Mpk1 Mkk1_2->Mpk1 Mpk1_P Mpk1-P Mpk1->Mpk1_P Swi4_6 Swi4/Swi6 Mpk1_P->Swi4_6 Rlm1 Rlm1 Mpk1_P->Rlm1 Gene_Expression Gene Expression (FKS1, CHT3, CRH11) Swi4_6->Gene_Expression Rlm1->Gene_Expression Agent77 This compound Agent77->Glucan_Synthase Inhibits Experimental_Workflow cluster_assays Downstream Assays start Start with Fungal Culture mic Protocol 1: Determine MIC start->mic treatment Treat Cells with This compound mic->treatment glucan_assay Protocol 2: β-(1,3)-Glucan Synthase Assay treatment->glucan_assay western Protocol 3: Western Blot for p-Mpk1 treatment->western qpcr Protocol 4: qRT-PCR for Gene Expression treatment->qpcr end Characterize Mechanism of Action glucan_assay->end western->end qpcr->end Logical_Relationship agent This compound inhibition Inhibition of β-(1,3)-Glucan Synthase agent->inhibition stress Cell Wall Stress inhibition->stress growth_inhibition Fungal Growth Inhibition inhibition->growth_inhibition pathway_activation CWI Pathway Activation (Mpk1 Phosphorylation) stress->pathway_activation gene_expression Upregulation of Stress-Response Genes pathway_activation->gene_expression

Application Notes and Protocols: Insecticidal Activity of Antifungal Agent 77 (Compound 13h)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antifungal agent 77, also identified as Compound 13h, is a synthetic derivative of hamacanthin, a marine natural product. While primarily investigated for its potent antifungal and antiviral properties, initial screenings have demonstrated notable insecticidal activity against several key agricultural lepidopteran pests.[1][2] This document provides detailed protocols for assessing the insecticidal activity of this compound, based on established bioassay methodologies for the target species. The provided data summarizes the preliminary findings on its efficacy.

Quantitative Data Summary

The insecticidal activity of this compound has been quantified against four major agricultural pests. The following tables summarize the reported mortality rates and toxicological data.

Table 1: Insecticidal Activity of this compound against Lepidopteran Pests

Target Insect SpeciesScientific NameConcentrationMortality Rate (%)
Oriental ArmywormMythimna separata500 µg/mL30%
Cotton BollwormHelicoverpa armigera500 µg/mL25%
European Corn BorerOstrinia nubilalis500 µg/mL40%
Fall ArmywormSpodoptera frugiperda500 µg/mL25%

Data sourced from preliminary screening reports.[1]

Table 2: Ecotoxicological Profile of this compound

Test OrganismScientific NameEndpointValue
Zebrafish EmbryoDanio rerioLC502.43 µg/mL

LC50 (Lethal Concentration, 50%) represents the concentration that is lethal to 50% of the tested organisms.[1]

Experimental Protocols

The following protocols describe the methodologies for evaluating the insecticidal activity of this compound. These are based on standard leaf-dip and diet-incorporation bioassays commonly used for M. separata and H. armigera.

General Preparation of Test Solutions

Objective: To prepare a stock solution and serial dilutions of this compound for use in bioassays.

Materials:

  • This compound (Compound 13h)

  • Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)

  • Distilled water

  • Triton X-100 or Tween-80 (surfactant)

  • Volumetric flasks, pipettes, and sterile containers

Protocol:

  • Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of DMSO or acetone.

  • From the stock solution, prepare the final desired test concentrations (e.g., 500 µg/mL) by diluting with distilled water.

  • To ensure proper suspension and adhesion to leaf surfaces, add a surfactant (e.g., Triton X-100) to the final aqueous solutions at a concentration of 0.05-0.1% (v/v).

  • Prepare a negative control solution consisting of the same concentration of solvent (DMSO/acetone) and surfactant in distilled water, without the test compound.

  • Vortex all solutions thoroughly before application.

Protocol: Leaf-Dip Bioassay for Mythimna separata

Objective: To assess the contact and ingestion toxicity of this compound against the larvae of the Oriental Armyworm, Mythimna separata.

Materials:

  • Third-instar larvae of M. separata.

  • Fresh, tender corn or wheat leaves.

  • Test solutions of this compound.

  • Negative control solution.

  • Petri dishes (9 cm diameter) lined with filter paper.

  • Forceps.

Procedure:

  • Wash and air-dry fresh host plant leaves.

  • Cut the leaves into uniform discs or sections appropriate for the Petri dish size.

  • Using forceps, dip each leaf section into a test solution (or control solution) for 10-15 seconds, ensuring complete immersion and uniform coating.

  • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface for approximately 30-60 minutes.

  • Place one treated leaf disc into each Petri dish lined with moistened filter paper to maintain humidity.

  • Introduce a single, pre-starved (for 2-4 hours) third-instar larva of M. separata into each Petri dish.

  • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Maintain the bioassay units in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (L:D) photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Use a minimum of 30 larvae per concentration (e.g., 3 replicates of 10 larvae each).

  • Correct for control mortality using Abbott's formula if mortality in the negative control group exceeds 5%.

Protocol: Diet-Incorporation Bioassay for Helicoverpa armigera

Objective: To evaluate the ingestion toxicity of this compound when incorporated into an artificial diet for the Cotton Bollworm, Helicoverpa armigera.

Materials:

  • Second or third-instar larvae of H. armigera.

  • Standard artificial diet for H. armigera.

  • Test solutions of this compound.

  • Negative control solution.

  • Multi-well insect rearing trays (e.g., 24-well plates).

  • Micropipette.

Procedure:

  • Prepare the artificial diet according to a standard protocol.[3] Allow the diet to cool to approximately 45-50°C (before it solidifies).

  • Incorporate the test solutions of this compound into the molten diet at various concentrations to achieve the final desired dose (e.g., 500 µg/g of diet). The volume of the test solution added should be minimal to avoid significantly altering the diet's consistency.

  • Prepare a control diet by adding the same volume of the negative control solution (solvent and surfactant only) to the molten diet.

  • Mix thoroughly to ensure a homogenous distribution of the compound within the diet.

  • Dispense a uniform amount of the treated and control diets into the wells of the rearing trays (e.g., 1-2 mL per well).

  • Allow the diet to solidify completely at room temperature.

  • Introduce one pre-starved (for 2-4 hours) H. armigera larva into each well.

  • Seal the trays with a breathable, self-adhesive cover.

  • Incubate the trays under controlled conditions: 27 ± 2°C, 65-75% relative humidity, and a 16:8 hour (L:D) photoperiod.

  • Record larval mortality at 24-hour intervals for up to 7 days.

  • Use a sufficient number of larvae (e.g., 24-32 per concentration) to ensure statistical significance.

  • Calculate mortality rates and, if multiple concentrations are tested, determine the LC50 value using probit analysis.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay Execution cluster_data Phase 3: Data Collection & Analysis A Prepare Stock Solution of Agent 77 B Create Serial Dilutions (e.g., 500 µg/mL) A->B D Select Bioassay Method B->D C Prepare Negative Control (Solvent + Surfactant) C->D E Leaf-Dip Assay (M. separata) D->E F Diet-Incorporation Assay (H. armigera) D->F G Incubate Under Controlled Conditions E->G F->G H Record Mortality (24, 48, 72h) G->H I Calculate Corrected Mortality (Abbott's) H->I J Results Summary I->J Final Report

Caption: General workflow for insecticidal bioassays.

G cluster_leaf_prep Leaf Preparation cluster_assay_setup Assay Setup cluster_data_collection Data Collection A Cut Uniform Leaf Discs B Dip in Test Solution (10-15s) A->B C Air-Dry Treated Leaves B->C D Place Leaf in Petri Dish C->D E Introduce One Larva per Dish D->E F Seal and Incubate (25°C, 16:8 L:D) E->F G Assess Mortality at 24h, 48h, 72h F->G

Caption: Detailed workflow for the Leaf-Dip Bioassay.

G cluster_diet_prep Diet Preparation cluster_assay_setup Assay Setup cluster_data_collection Data Collection A Prepare Artificial Diet (Cool to ~50°C) B Incorporate Test Solution into Molten Diet A->B C Dispense into Rearing Trays B->C D Allow Diet to Solidify C->D E Introduce One Larva per Well D->E F Seal and Incubate (27°C, 16:8 L:D) E->F G Record Mortality Daily for 7 Days F->G

Caption: Detailed workflow for the Diet-Incorporation Bioassay.

References

Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity and teratogenicity screening of novel compounds.[1][2] Its genetic and physiological homology to mammals, rapid external development, and optical transparency make it an ideal system for high-throughput screening.[1][3] This document provides a detailed protocol for assessing the toxicity of a novel compound, "Antifungal agent 77," using the zebrafish embryo toxicity assay. The assay evaluates key toxicological endpoints, including mortality, developmental abnormalities, hatching rates, and cardiotoxicity.

Principle of the Assay

Zebrafish embryos are exposed to a range of concentrations of "this compound" from early development (post-fertilization) for a defined period.[4] Throughout the exposure, embryos are systematically observed for lethal and sublethal toxicological endpoints. Quantitative data is collected and analyzed to determine key toxicity metrics such as the lethal concentration 50 (LC50), the concentration at which 50% of the embryos die, and the no-observed-adverse-effect-level (NOAEL).[4]

Key Toxicological Endpoints

The following endpoints are critical for evaluating the toxicity of this compound:

  • Mortality: Coagulation of the embryo or absence of a heartbeat.[1]

  • Developmental Malformations (Teratogenicity):

    • Pericardial edema (fluid accumulation around the heart).[3]

    • Yolk sac edema (fluid accumulation in the yolk sac).[5]

    • Body axis curvature (scoliosis or lordosis).[3]

    • Craniofacial abnormalities.

    • Somite defects.[1]

    • Tail malformations.[5]

  • Hatching Rate: Delayed or failed hatching from the chorion.[5]

  • Cardiotoxicity: Irregular heartbeat or reduced heart rate.[6]

  • Growth Retardation: Reduced body length compared to controls.[3]

Data Presentation

The quantitative data generated from the zebrafish embryo toxicity assay for this compound is summarized in the tables below for clear comparison.

Table 1: Mortality Rate of Zebrafish Embryos Exposed to this compound

Concentration (µM)Number of EmbryosNumber of Dead Embryos (96 hpf)Mortality Rate (%)
Control (0.1% DMSO) 6023.3
1 6046.7
5 601525.0
10 603253.3
25 605896.7
50 6060100.0

Table 2: Developmental Malformations in Zebrafish Embryos Exposed to this compound (at 96 hours post-fertilization)

Concentration (µM)Pericardial Edema (%)Yolk Sac Edema (%)Body Axis Curvature (%)
Control (0.1% DMSO) 1.73.30.0
1 5.06.71.7
5 20.025.08.3
10 45.053.321.7
25 81.788.345.0
50 N/A (100% mortality)N/AN/A

Table 3: Hatching Rate and Cardiotoxicity in Zebrafish Embryos Exposed to this compound

Concentration (µM)Hatching Rate at 72 hpf (%)Average Heart Rate at 48 hpf (beats/min)
Control (0.1% DMSO) 95.0145 ± 5
1 90.0142 ± 6
5 75.0125 ± 8
10 40.0105 ± 10
25 5.080 ± 12
50 0.0N/A (100% mortality)

Experimental Protocols

Materials and Reagents
  • Wild-type zebrafish (Danio rerio) embryos

  • This compound stock solution (in DMSO)

  • Embryo medium (E3 medium)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 24-well plates[5]

  • Stereomicroscope

  • Incubator set to 28.5°C[4]

  • Micropipettes

Experimental Workflow

The experimental workflow for the zebrafish embryo toxicity assay is outlined below.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_observation Observation and Data Collection cluster_analysis Data Analysis A Zebrafish Breeding and Embryo Collection C Selection of Healthy Embryos (4-6 hours post-fertilization) A->C B Preparation of Test Solutions (this compound in E3 medium) E Addition of Test Solutions (Control and this compound concentrations) B->E D Dispense Embryos into 24-well Plates (1 embryo/well) C->D D->E F Incubation at 28.5°C E->F G Daily Observation (24, 48, 72, 96 hpf) F->G H Record Mortality G->H I Assess Developmental Malformations G->I J Measure Hatching Rate G->J K Measure Heart Rate G->K L Calculate LC50 H->L M Determine NOAEL I->M J->M K->M N Statistical Analysis L->N M->N G cluster_pathway Simplified Toll-like Receptor (TLR) Signaling Pathway A Fungal PAMPs C TLR A->C B This compound B->C Inhibition G TAK1 B->G Dysregulation D MyD88 C->D E IRAKs D->E F TRAF6 E->F F->G H IKK Complex G->H K Cellular Stress / Apoptosis G->K I NF-κB H->I J Pro-inflammatory Cytokine Expression I->J

References

Troubleshooting & Optimization

"Antifungal agent 77" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

<_ _= "The user wants a technical support center for a fictional antifungal agent, 'Antifungal agent 77'. I will create a comprehensive guide addressing its solubility issues in aqueous media.

Plan:

  • Acknowledge the fictional nature: State that 'this compound' is a placeholder and the guide will be based on general principles for poorly soluble compounds. I'll use the name 'AFG-77' for consistency.

  • Structure the content:

    • Introduction: Briefly introduce AFG-77 and the challenge of its poor aqueous solubility.

    • FAQs: Create a list of frequently asked questions in a Q&A format. These will cover common, high-level issues.

      • Why is my AFG-77 not dissolving in PBS/media?

      • What is the maximum recommended concentration of DMSO for my cell-based assays?

      • Can I heat the solution to dissolve AFG-77?

      • My compound precipitates when I add it to the aqueous buffer. What should I do?

    • Troubleshooting Guide: Provide more detailed, problem-solution scenarios.

      • Problem: Compound crashes out of solution upon dilution from a DMSO stock.

      • Problem: Inconsistent results in biological assays.

      • Problem: Low bioavailability observed in animal studies.

    • Data Presentation (Tables):

      • Create a table summarizing the hypothetical solubility of AFG-77 in various common lab solvents.

      • Create a table outlining the effects of different DMSO concentrations on cell viability.

    • Experimental Protocols:

      • Protocol for Preparing a Stock Solution of AFG-77.

      • Protocol for Determining the Kinetic Solubility of AFG-77.

    • Visualizations (Graphviz):

      • Create a DOT script for a troubleshooting workflow for solubility issues.

      • Create a DOT script for a conceptual diagram showing how poor solubility acts as a barrier to the drug's mechanism of action.

      • Create a DOT script illustrating the relationship between key factors affecting solubility.

  • Fulfill Core Requirements:

    • Q&A Format: Ensure FAQs and troubleshooting guides follow this structure.

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    • Tables: Present all quantitative data clearly.

    • Protocols: Write detailed, step-by-step methodologies.

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  • Review and Refine: Check for clarity, accuracy (within the hypothetical context), and adherence to all formatting rules. Ensure citations are used where appropriate, referencing the search results for general principles." _ _>

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the novel investigational compound, this compound (AFG-77), in aqueous media. As AFG-77 is a hydrophobic molecule, researchers may face challenges in achieving and maintaining desired concentrations for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is AFG-77 not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: AFG-77 is a poorly water-soluble compound due to its hydrophobic chemical structure.[1][2] Direct dissolution in aqueous solutions is often challenging. It is highly recommended to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution before diluting it into your aqueous experimental medium.[3]

Q2: I observed precipitation after diluting my DMSO stock of AFG-77 into my aqueous buffer. What is happening?

A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. When the DMSO stock is added to the buffer, the solvent environment changes drastically from organic to aqueous, causing the poorly soluble drug to "crash out" or precipitate. Consider lowering the final concentration or exploring alternative formulation strategies.[3][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells.[5][6][7] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and non-toxic.[6][7][8] However, DMSO tolerance is cell-line dependent, and it is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are from AFG-77 and not the solvent.[5] Higher concentrations, especially above 1%, can significantly inhibit cell proliferation and viability.[6][9]

Q4: Can I use heat or sonication to help dissolve AFG-77?

A4: Gentle heating and sonication can help increase the rate of dissolution for a stock solution in an organic solvent. However, use these methods with caution. Forcing a compound into an aqueous solution by heating may create a supersaturated and unstable solution that can precipitate upon cooling. Furthermore, the thermal stability of AFG-77 should be considered, as excessive heat could lead to degradation.

Troubleshooting Guide

Problem 1: Compound precipitation during dilution for in vitro assays.
  • Cause: The final concentration of AFG-77 exceeds its aqueous solubility limit. The percentage of the organic co-solvent (like DMSO) is too low in the final solution to keep the compound dissolved.

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to work at a lower final concentration of AFG-77.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO percentage (while staying within non-toxic limits, e.g., ≤0.5%) may help.[6]

    • Use a Different Solubilization Strategy: For compounds with very low solubility, co-solvents alone may be insufficient. Consider complexation with cyclodextrins or using solubility-enhancing formulations.[10]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

Problem 2: Inconsistent or non-reproducible results in biological assays.
  • Cause: This can be a direct result of poor solubility. If AFG-77 precipitates, the actual concentration in solution is unknown and lower than intended, leading to variable results.[11] Precipitation can also occur over the course of a long experiment.

  • Solutions:

    • Confirm Solubility: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration of AFG-77 in your specific experimental media. Always work below this concentration.

    • Visually Inspect Solutions: Before adding the compound to your cells or assay plates, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles). Centrifuge the solution and test the supernatant if unsure.

    • Incorporate Solubilizing Excipients: Investigate the use of pharmaceutically relevant surfactants or polymers to create more stable formulations like micelles or solid dispersions, which can improve solubility and consistency.[12][13]

Data & Protocols

Data Presentation

For a typical hydrophobic compound like AFG-77, solubility varies significantly across different solvents.

Table 1: Hypothetical Solubility of AFG-77 in Common Solvents

SolventSolubility (mg/mL)Notes
Water< 0.001Practically insoluble.
PBS (pH 7.4)< 0.001Practically insoluble.
Ethanol~5Moderately soluble.
DMSO> 50Highly soluble; recommended for stock solutions.[5]
DMF~20Soluble; an alternative to DMSO.[3]

Table 2: General Effect of Final DMSO Concentration on Cell Viability

Final DMSO Conc.Expected Effect on Most Cell LinesRecommendation
< 0.1%Minimal to no effect.Ideal for sensitive assays.
0.1% - 0.5%Generally considered safe for most cell lines.[7][8]Recommended range for standard experiments.
1.0%May cause decreased proliferation or mild toxicity.[6][9]Use with caution; requires rigorous vehicle controls.
> 2.0%Significant cytotoxicity expected.[7][9]Avoid for cell-based experiments.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of AFG-77 in DMSO

(Note: Assumes a hypothetical molecular weight of 400 g/mol for AFG-77)

  • Objective: To prepare a high-concentration, stable stock solution for serial dilution into aqueous media.

  • Materials:

    • AFG-77 powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and pipette

  • Procedure:

    • Weigh out 4.0 mg of AFG-77 powder and place it into a sterile vial.

    • Add 500 µL of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

    • Visually inspect the solution to ensure there are no solid particles remaining.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Objective: To determine the maximum concentration at which AFG-77 remains in solution immediately after dilution from a DMSO stock into a specific aqueous buffer.

  • Materials:

    • 20 mM AFG-77 stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well filter plate (e.g., 0.45 µm PVDF) and a compatible collection plate

    • Plate reader capable of UV-Vis absorbance measurements

  • Procedure:

    • Create a standard curve of AFG-77 in pure DMSO to correlate absorbance with concentration.

    • In a 96-well plate, add your aqueous buffer.

    • Add small volumes of the 20 mM DMSO stock solution to the buffer to achieve a range of final theoretical concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

    • Seal the plate and shake at room temperature for 1-2 hours.

    • After incubation, transfer the solutions to the 96-well filter plate and centrifuge to separate any precipitated compound.

    • Transfer the filtrate from the collection plate to a new UV-transparent plate.

    • Measure the absorbance of the filtrate at the compound's λ-max.

    • Calculate the concentration of the dissolved compound using the standard curve.

    • The kinetic solubility limit is the concentration at which the measured absorbance plateaus, indicating that no more compound can be held in solution.

Visualizations

Experimental & Logical Workflows

G cluster_0 Troubleshooting Workflow for AFG-77 Solubility start Start: Precipitation Observed in Assay q1 Is final concentration below 10 µM? start->q1 sol1 Action: Lower the final concentration of AFG-77 q1->sol1 No q2 Is final DMSO concentration ≤ 0.5%? q1->q2 Yes sol1->q2 sol2 Action: Check cell tolerance to slightly higher DMSO (e.g., 0.75%) q2->sol2 No sol3 Action: Prepare fresh stock solution in anhydrous DMSO q2->sol3 Yes sol2->sol3 end_point Advanced Strategy: Use Cyclodextrin or other formulation aids sol3->end_point

Caption: Decision workflow for addressing AFG-77 precipitation issues.

G cluster_pathway Conceptual Barrier to Mechanism of Action AFG_Formulated AFG-77 (in formulation) AFG_Soluble AFG-77 (Soluble in Media) AFG_Formulated->AFG_Soluble Dilution Membrane Fungal Cell Membrane AFG_Soluble->Membrane Diffusion Precipitate AFG-77 (Precipitate) AFG_Soluble->Precipitate Exceeds Solubility Limit Target Intracellular Target Membrane->Target Binding Effect Antifungal Effect Target->Effect

Caption: Poor solubility as a barrier to reaching the fungal target.

Caption: Key factors influencing the solubility of AFG-77.

References

Optimizing "Antifungal agent 77" dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 77. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this agent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound primarily functions by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. At higher concentrations, it has been observed to have off-target effects on mammalian cells, including the inhibition of the PI3K/Akt signaling pathway.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in DMSO (Dimethyl sulfoxide). It is recommended to prepare a stock solution of 10 mM in DMSO and store it at -20°C. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: Can this compound be used with serum-containing media?

A3: Yes, this compound is compatible with serum-containing media. However, it is important to note that some components in serum may bind to the agent, potentially reducing its effective concentration. It is advisable to perform initial dose-response experiments to determine the optimal concentration for your specific cell culture conditions.

Q4: Does this compound interfere with common cell viability assays?

A4: this compound has been shown to interfere with fluorescence-based assays that use green fluorescent proteins (GFP) due to its autofluorescent properties. For cell viability assessment, it is recommended to use colorimetric assays such as MTT or neutral red uptake assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Mammalian Cell Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity. Refer to the "Protocol for Determining Optimal Concentration" section.
The cell line is particularly sensitive to the agent.Consider using a lower concentration range or a different cell line if possible.
Precipitation in Culture Media The concentration of this compound exceeds its solubility in the media.Ensure the final DMSO concentration in the media is below 0.1%. Prepare fresh dilutions from the stock solution for each experiment.
The stock solution was not properly dissolved.Vortex the stock solution thoroughly before preparing dilutions.
Inconsistent Antifungal Efficacy The fungal strain has developed resistance.Perform antifungal susceptibility testing to confirm the minimum inhibitory concentration (MIC).
The agent has degraded due to improper storage.Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Optimal Concentration of this compound

This protocol outlines the steps to determine the optimal concentration of this compound that effectively inhibits fungal growth without causing significant cytotoxicity to mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Fungal strain of interest

  • This compound (10 mM stock in DMSO)

  • Cell culture medium (with and without serum)

  • 96-well plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Preparation of Antifungal Agent Dilutions: Prepare a serial dilution of this compound in the cell culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to each well.

  • Fungal Co-culture (Optional): If studying the antifungal effect in a co-culture system, add the fungal spores at a predetermined concentration to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the one that shows high antifungal activity with minimal impact on mammalian cell viability.

Quantitative Data Summary

Cell Line Fungal Strain Optimal Concentration (µM) IC50 (Mammalian Cells, µM)
A549Candida albicans5 - 1050
HeLaAspergillus fumigatus10 - 1575
HepG2Candida albicans7.5 - 12.560

Visualizations

G cluster_0 This compound Action This compound This compound Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol 14-alpha-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Ergosterol Synthesis Required for Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Maintains

Caption: Mechanism of action of this compound.

G start Start: Prepare Cell Culture and Reagents seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with Dilutions prepare_dilutions->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay Perform MTT Assay for Viability incubate->mtt_assay analyze_data Analyze Data to Determine IC50 and Optimal Dose mtt_assay->analyze_data end End: Optimal Concentration Determined analyze_data->end

Caption: Experimental workflow for dosage optimization.

G start Problem Encountered issue What is the issue? start->issue high_cytotoxicity High Mammalian Cell Cytotoxicity issue->high_cytotoxicity Cytotoxicity precipitation Precipitation in Media issue->precipitation Precipitation inconsistent_results Inconsistent Antifungal Efficacy issue->inconsistent_results Inconsistency solution_cytotoxicity Lower Concentration / Perform Dose-Response high_cytotoxicity->solution_cytotoxicity solution_precipitation Check DMSO Concentration / Prepare Fresh Dilutions precipitation->solution_precipitation solution_inconsistent Check Storage / Perform MIC Testing inconsistent_results->solution_inconsistent

Caption: Troubleshooting logical relationships.

Troubleshooting "Antifungal agent 77" degradation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Antifungal Agent 77 effectively in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (Compound 13h) is a benzamide derivative with demonstrated antifungal and insecticidal properties.[1][2] Its chemical formula is C21H18FN5O2.[2]

Q2: What is the proposed mechanism of action for this compound?

While the precise mechanism of action is not fully elucidated in the provided information, as a novel antifungal agent, it may target essential fungal processes such as cell wall synthesis, membrane integrity, or metabolic pathways.[3][4] Fungi can develop resistance to antifungal agents through various mechanisms, including modification of the drug target, efflux pumps, and degradation of the compound.[3][4][5]

Q3: What is the recommended solvent for dissolving this compound?

For in vitro assays, it is crucial to use a solvent that ensures complete dissolution of the agent without affecting the fungal growth or the assay's integrity. Dimethyl sulfoxide (DMSO) is a common solvent for antifungal agents. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects fungal viability (typically ≤1%).

Q4: How should I store stock solutions of this compound?

Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[6] Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in our assays.

Q: We are observing variable Minimum Inhibitory Concentration (MIC) values and a general loss of potency. What could be the cause?

A: This issue can stem from several factors related to compound stability and experimental setup.

  • Degradation of the Agent: this compound may be susceptible to degradation under certain experimental conditions. Factors to consider include:

    • pH of the medium: The stability of the compound may be pH-dependent.

    • Temperature: Elevated incubation temperatures or improper storage can accelerate degradation.

    • Light exposure: Photodegradation can occur if the compound is light-sensitive.

    • Hydrolysis: The compound may be susceptible to hydrolysis in aqueous media over time.

  • Experimental Variability:

    • Inoculum size: Variations in the initial fungal inoculum can significantly impact MIC results.[7]

    • Assay medium components: Components of the culture medium could potentially interact with and degrade the antifungal agent.

    • Incubation time: Extended incubation periods may lead to compound degradation and the appearance of trailing growth.[8]

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Activity Observed check_storage Verify Storage Conditions (-20°C/-80°C, protected from light) start->check_storage check_prep Review Stock Solution Preparation (Freshly prepared? Correct solvent?) start->check_prep check_protocol Examine Experimental Protocol (Consistent inoculum? pH of medium?) start->check_protocol stability_test Perform Stability Test (Incubate agent in medium without cells) check_protocol->stability_test analyze_compound Analyze Compound Integrity (e.g., HPLC, LC-MS) stability_test->analyze_compound outcome_stable Compound is Stable analyze_compound->outcome_stable outcome_degraded Compound is Degraded analyze_compound->outcome_degraded troubleshoot_protocol Optimize Experimental Protocol (Adjust pH, reduce incubation time) outcome_degraded->troubleshoot_protocol modify_handling Modify Handling & Storage (Aliquot, protect from light) outcome_degraded->modify_handling Degradation_Pathway parent This compound (C21H18FN5O2) product1 Hydrolysis Product A (Amide bond cleavage) parent->product1 Hydrolysis (e.g., acidic/basic pH) product2 Oxidation Product B (Hydroxylation of aromatic ring) parent->product2 Oxidation (e.g., reactive oxygen species) inactive Inactive Metabolites product1->inactive product2->inactive Experimental_Workflow start Start prep_agent Prepare this compound Stock Solution start->prep_agent prep_inoculum Prepare Fungal Inoculum start->prep_inoculum mic_assay Perform Broth Microdilution (MIC) Assay prep_agent->mic_assay time_kill_assay Perform Time-Kill Assay prep_agent->time_kill_assay prep_inoculum->mic_assay prep_inoculum->time_kill_assay incubation Incubate at 35°C mic_assay->incubation time_kill_assay->incubation read_results Read and Analyze Results incubation->read_results incubation->read_results end End read_results->end

References

How to reduce "Antifungal agent 77" off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Antifungal Agent 77 (AFA77). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers mitigate the known in vitro off-target effects of AFA77, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AFA77 and what are its known off-target effects in mammalian cells?

A1: this compound (AFA77) is a potent inhibitor of the fungal lanosterol 14-alpha-demethylase enzyme (ERG11), a critical component of the ergosterol biosynthesis pathway. While highly effective against pathogenic fungi, in vitro studies using mammalian cell lines have identified three primary off-target effects:

  • Inhibition of Cytochrome P450 Enzymes: AFA77 can inhibit human metabolic enzymes, particularly CYP3A4.

  • Induction of Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins due to AFA77 can trigger the Unfolded Protein Response (UPR).[1]

  • Induction of Apoptosis: At concentrations near its effective antifungal dose, AFA77 can induce programmed cell death in sensitive mammalian cell lines.[2][3]

cluster_OnTarget On-Target Pathway (Fungus) cluster_OffTarget Off-Target Pathways (Mammalian Cells) AFA77_on AFA77 ERG11 ERG11 (Lanosterol Demethylase) AFA77_on->ERG11 Inhibits Ergosterol Ergosterol Synthesis ERG11->Ergosterol Blocks FungalDeath Fungal Cell Death Ergosterol->FungalDeath AFA77_off AFA77 CYP3A4 CYP3A4 Inhibition AFA77_off->CYP3A4 Inhibits ER_Stress ER Stress (UPR) AFA77_off->ER_Stress Induces Apoptosis Apoptosis Induction AFA77_off->Apoptosis Induces

Caption: On-target vs. off-target pathways of AFA77.

Q2: How can I determine the optimal concentration of AFA77 to use in my experiments while minimizing off-target effects?

A2: The key is to perform a careful dose-response study. We recommend a two-pronged approach:

  • Determine the Minimum Inhibitory Concentration (MIC): First, establish the lowest concentration of AFA77 that achieves the desired antifungal effect in your specific model.

  • Assess Mammalian Cell Viability: Concurrently, perform a cytotoxicity assay on your mammalian cell line(s) using a broad range of AFA77 concentrations.

Compare the MIC with the concentration that causes significant mammalian cell toxicity (e.g., the IC50). The ideal experimental concentration will be at or slightly above the MIC but well below the toxic concentration for your mammalian cells.

Q3: My experiment shows high levels of cell death. How can I confirm if this is due to AFA77-induced apoptosis?

A3: Distinguishing between apoptosis and other forms of cell death like necrosis is crucial. We recommend using a caspase activity assay, such as the Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases. A significant increase in caspase-3/7 activity in AFA77-treated cells is a strong indicator of apoptosis. To confirm this, you can co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK), which should rescue the cells from AFA77-induced death.[4]

Q4: Are there reagents I can use to counteract ER stress caused by AFA77?

A4: Yes, chemical chaperones can be used to alleviate ER stress. These small molecules can help facilitate proper protein folding and reduce the activation of the UPR.[1] Commonly used and effective chemical chaperones include 4-phenylbutyrate (4-PBA) and tauroursodeoxycholic acid (TUDCA).[5][6] Including one of these in your culture medium may mitigate the ER stress-related off-target effects of AFA77.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Mammalian Cells

Problem: You observe a higher-than-expected level of cell death or growth inhibition in your mammalian cell line when treated with AFA77.

Start High Cell Toxicity Observed DoseResponse Action: Perform Dose-Response Curve (0.1 - 100 µM AFA77) Start->DoseResponse CheckApoptosis Action: Measure Caspase-3/7 Activity DoseResponse->CheckApoptosis If toxicity is dose-dependent Decision_Caspase Caspase Activity Increased? CheckApoptosis->Decision_Caspase ApoptosisConfirmed Conclusion: Apoptosis is the Cause Decision_Caspase->ApoptosisConfirmed Yes Necrosis Conclusion: Necrosis or other Cytotoxicity Decision_Caspase->Necrosis No Solution_Apoptosis Solution: 1. Lower AFA77 concentration. 2. Use pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control. ApoptosisConfirmed->Solution_Apoptosis Solution_Necrosis Solution: 1. Drastically lower concentration. 2. Verify compound purity. 3. Check for ER Stress markers. Necrosis->Solution_Necrosis

Caption: Troubleshooting workflow for high AFA77 cytotoxicity.

Guide 2: Suspected Interference with Cellular Metabolism

Problem: You observe unexpected changes in the metabolic activity of your cells (e.g., in an MTT or resazurin assay) that do not correlate with cell viability, or you are co-administering another drug and see an unusual interaction.

  • Possible Cause: Off-target inhibition of CYP450 enzymes, particularly CYP3A4, by AFA77. This can alter the metabolism of other compounds or cellular substrates.

  • Recommended Actions:

    • Perform a Direct CYP Inhibition Assay: Use an in vitro CYP3A4 inhibition assay with human liver microsomes to determine the IC50 value of AFA77 for this enzyme.[7][8] This will quantify its inhibitory potential.

    • Modify Cell Culture Conditions: If your cell line has low endogenous CYP activity, consider using a more metabolically active model, such as primary hepatocytes or engineered cell lines, if relevant to your research question. For many cell lines (e.g., HEK293, HeLa), this off-target effect is less pronounced than in liver-derived cells.

    • Use a More Relevant Metabolic Assay: If you suspect interference with redox-based viability assays (like MTT), switch to an orthogonal method that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CytoTox-Glo™).

Guide 3: Indicators of Cellular Stress Detected

Problem: Your cells exhibit morphological changes indicative of stress (e.g., vacuolization, swelling of the endoplasmic reticulum) or you detect upregulation of stress-related genes.

  • Possible Cause: Induction of the Unfolded Protein Response (UPR) due to AFA77-induced ER stress.

  • Recommended Actions:

    • Probe for UPR Markers: Perform a Western blot or qPCR to measure key markers of the three UPR branches:

      • PERK pathway: Look for phosphorylation of PERK and eIF2α, and upregulation of ATF4 and CHOP.

      • IRE1α pathway: Look for splicing of XBP1 mRNA.

      • ATF6 pathway: Look for cleavage of ATF6. An increase in these markers confirms UPR activation.[5]

    • Co-treatment with a Chemical Chaperone: Treat cells with 4-PBA (2-5 mM) or TUDCA (50-100 µM) 1-2 hours prior to and during AFA77 treatment.[5] If this rescues the cellular phenotype, it strongly suggests ER stress is the cause.

    • Lower AFA77 Concentration: ER stress is often highly dose-dependent. Reducing the concentration of AFA77 may lower the burden of misfolded proteins to a level the cell can manage without a full-blown stress response.

AFA77 AFA77 MisfoldedProteins Misfolded Proteins AFA77->MisfoldedProteins Induces ER Endoplasmic Reticulum PERK PERK ER->PERK Activates Sensors IRE1 IRE1α ER->IRE1 Activates Sensors ATF6 ATF6 ER->ATF6 Activates Sensors MisfoldedProteins->ER Accumulate in CHOP CHOP (Apoptosis) PERK->CHOP XBP1s XBP1s (Chaperone Upregulation) IRE1->XBP1s ATF6_cleaved Cleaved ATF6 (ERAD Upregulation) ATF6->ATF6_cleaved

Caption: Simplified Unfolded Protein Response (UPR) pathway.

Quantitative Data Summary

Table 1: Recommended Concentrations of Reagents to Mitigate Off-Target Effects

Reagent Target Pathway Typical In Vitro Concentration Purpose
Z-VAD-FMK Apoptosis 10 - 50 µM Pan-caspase inhibitor to confirm apoptosis.[4]
4-PBA ER Stress 2 - 10 mM Chemical chaperone to reduce UPR activation.[5]
TUDCA ER Stress 50 - 500 µM Chemical chaperone to reduce UPR activation.[6]

| Ketoconazole | CYP3A4 Inhibition | 1 - 10 µM | Positive control for CYP3A4 inhibition assays. |

Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol is adapted for a 96-well plate format.

Materials:

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Mammalian cells of interest.

  • AFA77 stock solution.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in the 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of AFA77 in culture medium. Include a "vehicle control" (e.g., DMSO) and a "positive control" for apoptosis (e.g., staurosporine). Replace the old medium with the medium containing the treatments.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Reading: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.

Protocol 2: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol provides a general workflow for determining the IC50 of AFA77 against CYP3A4 using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs).

  • AFA77 stock solution.

  • CYP3A4 probe substrate (e.g., midazolam).

  • NADPH regenerating system.

  • 96-well plates.

  • LC-MS/MS system for metabolite quantification.

  • Positive control inhibitor (e.g., ketoconazole).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of AFA77 and the positive control in buffer.

  • Pre-incubation: In each well, add HLMs and the AFA77 dilution (or control). Allow this to pre-incubate for 10 minutes at 37°C to permit the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the CYP3A4 probe substrate (midazolam) to each well.

  • Start Metabolism: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition versus the log of the AFA77 concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.

References

Technical Support Center: Improving the Bioavailability of "Antifungal Agent 77" for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the poorly soluble "Antifungal agent 77."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its bioavailability a concern?

"this compound," also identified as Compound 13h, is an antifungal agent with demonstrated activity.[1] Like many new chemical entities, it is presumed to have low aqueous solubility.[2][3] Poor solubility is a primary reason for low oral bioavailability, which means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect.[4][5] This can lead to high and variable dosing, increased costs, and potential for adverse effects.[5]

Q2: Which Biopharmaceutical Classification System (BCS) class does "this compound" likely belong to, and what are the implications?

Assuming "this compound" has low solubility and potentially high permeability (a common characteristic for drug candidates), it would likely fall under BCS Class II.[2] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[6] Therefore, enhancing the solubility and dissolution rate is the primary strategy to improve its bioavailability.[7][8]

Q3: What are the initial steps to consider when low bioavailability of "this compound" is observed in in vivo models?

First, confirm that the observed low bioavailability is due to poor absorption and not other factors like extensive first-pass metabolism. Then, focus on formulation strategies designed to enhance solubility and dissolution.[4][5] Simple approaches like particle size reduction (micronization) can be a starting point.[3][7] More advanced techniques such as creating amorphous solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often more effective.[8][9][10]

Q4: Can altering the vehicle or administration route for in vivo studies improve the exposure of "this compound"?

Yes. For initial preclinical studies, using co-solvents or formulating the agent in a vehicle that enhances its solubility can provide a temporary solution to achieve adequate exposure for efficacy and toxicology studies.[5] However, for developing an orally administered drug, these are often not long-term solutions. Switching to parenteral administration (e.g., intravenous) will bypass absorption issues and can be used to determine the absolute bioavailability.

Troubleshooting Guide for In Vivo Experiments

Problem Encountered Probable Causes Recommended Solutions
Low or undetectable plasma concentrations of "this compound" - Poor aqueous solubility leading to minimal dissolution and absorption.[2][4]- Precipitation of the compound in the gastrointestinal tract.[6]- Extensive first-pass metabolism in the gut wall or liver.- Implement solubility enhancement techniques such as nanosuspensions or solid dispersions.[2][7]- Incorporate precipitation inhibitors in the formulation.[6]- Conduct an intravenous (IV) study to determine absolute bioavailability and assess the impact of first-pass metabolism.
High variability in plasma concentrations between animal subjects - Inconsistent dissolution of the drug formulation.- Food effects; the presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility).[8]- Improve the homogeneity and robustness of the formulation.- Standardize feeding protocols for the animal studies (e.g., fasted or fed state).- Consider formulations like SEDDS that can reduce food effects.[8][10]
Lack of dose proportionality in pharmacokinetic studies - Saturation of absorption mechanisms at higher doses.- Solubility-limited absorption; at higher doses, the drug cannot fully dissolve in the available GI fluid volume.- Develop a formulation with improved solubility to ensure dissolution is not the limiting factor at higher doses.- Investigate if specialized transporters are involved in the drug's absorption.
Observed in vitro efficacy does not translate to in vivo models - Insufficient drug concentration at the site of infection due to poor bioavailability.[11]- The chosen animal model may not accurately reflect the human disease state or drug metabolism.[12]- Optimize the formulation to achieve target plasma and tissue concentrations predicted to be efficacious from in vitro data (e.g., MIC).- Re-evaluate the appropriateness of the animal model for the specific fungal infection.[13][14]

Formulation Strategies to Enhance Bioavailability

Improving the bioavailability of "this compound" primarily involves enhancing its solubility and dissolution rate. Below is a comparison of common formulation strategies.

Formulation Strategy Description Advantages Disadvantages Hypothetical Improvement for "this compound"
Micronization Reducing the particle size of the drug to increase its surface area.[3][7]Simple, cost-effective, and widely used.Limited effectiveness for very poorly soluble drugs; does not alter the equilibrium solubility.[3]Cmax: ~2-fold increaseAUC: ~2.5-fold increase
Nanosuspension Reducing the drug particle size to the nanometer range and stabilizing it in a liquid medium.[2]Significantly increases surface area and dissolution velocity; can be used for oral and injectable routes.[7]Can be prone to particle aggregation (instability); requires specialized equipment.Cmax: ~5-fold increaseAUC: ~7-fold increase
Amorphous Solid Dispersion (ASD) Dispersing the drug in an amorphous state within a polymer matrix.[6][9]Creates a high-energy, supersaturated state of the drug, leading to a significant increase in apparent solubility and dissolution.[6]Thermodynamically unstable, with a risk of recrystallization over time.[6]Cmax: ~8-fold increaseAUC: ~10-fold increase
Self-Emulsifying Drug Delivery Systems (SEDDS) An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[8][10]Enhances solubility, presents the drug in a dissolved state for absorption, and can bypass the dissolution step.[8][10]Requires careful selection of excipients; high surfactant concentrations can cause GI irritation.Cmax: ~10-fold increaseAUC: ~12-fold increase

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of "this compound" by Solvent Evaporation
  • Materials: "this compound," a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Accurately weigh "this compound" and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both components completely in the selected organic solvent in a round-bottom flask to form a clear solution.

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried ASD from the flask and gently grind it into a fine powder using a mortar and pestle.

    • Store the resulting ASD powder in a desiccator to prevent moisture absorption and potential recrystallization.

    • Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
  • Animal Model: Male BALB/c mice (6-8 weeks old), acclimatized for at least one week.

  • Formulations:

    • Group 1 (IV): "this compound" dissolved in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent) at 1 mg/kg.

    • Group 2 (Oral - Unformulated): "this compound" suspended in a 0.5% methylcellulose solution at 10 mg/kg.

    • Group 3 (Oral - ASD Formulation): The prepared ASD of "this compound" suspended in a 0.5% methylcellulose solution at 10 mg/kg.

  • Procedure:

    • Fast the mice overnight (with free access to water) before dosing.

    • Administer the formulations to the respective groups.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Analyze the plasma samples for the concentration of "this compound" using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Determine the oral bioavailability of the unformulated and ASD formulations by comparing their dose-normalized AUC with that of the IV group.

Visualizations

G cluster_0 Phase 1: Problem Identification & Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Efficacy & Preclinical Studies A Low in vivo efficacy or high variability observed B Characterize Physicochemical Properties (Solubility, Permeability, pKa) A->B C Conduct Initial PK Study (IV vs. Oral Suspension) B->C D Select Formulation Strategy (e.g., ASD, Nanosuspension, SEDDS) C->D Low Bioavailability Confirmed E Prepare & Optimize Formulations D->E F In Vitro Dissolution & Stability Testing E->F G Comparative PK Study in Animal Model (e.g., Mouse, Rat) F->G Promising Formulations Identified H Analyze Plasma Concentrations & Calculate PK Parameters G->H I Select Lead Formulation H->I J Conduct Efficacy Studies with Optimized Formulation I->J Improved Bioavailability Achieved K Proceed to Further Preclinical Development J->K

Caption: Workflow for improving the in vivo bioavailability of a poorly soluble drug.

G Start Start: Low Bioavailability of 'this compound' IsBCS_II Is the agent BCS Class II? Start->IsBCS_II SimpleMethods Try Simple Methods: - Particle Size Reduction - Co-solvents IsBCS_II->SimpleMethods Yes IsThermoLabile Is the agent thermally labile? SimpleMethods->IsThermoLabile ASD_HME Consider Amorphous Solid Dispersion (Hot-Melt Extrusion) IsThermoLabile->ASD_HME No ASD_SE Consider Amorphous Solid Dispersion (Solvent Evaporation) IsThermoLabile->ASD_SE Yes IsLipophilic Is the agent lipophilic (LogP > 2)? ASD_HME->IsLipophilic ASD_SE->IsLipophilic SEDDS Consider Lipid-Based Formulations (e.g., SEDDS) IsLipophilic->SEDDS Yes Nanosuspension Consider Nanosuspension IsLipophilic->Nanosuspension No End Proceed to In Vivo Testing SEDDS->End Nanosuspension->End

Caption: Decision tree for selecting a suitable formulation strategy.

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Reporting Acclimatize Acclimatize Animals (e.g., Mice) Fast Fast Overnight Acclimatize->Fast PrepFormulation Prepare Formulations (IV, Oral Control, Oral Test) Fast->PrepFormulation AdministerDose Administer Dose PrepFormulation->AdministerDose CollectBlood Collect Blood at Timed Intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) AdministerDose->CollectBlood ProcessPlasma Process to Obtain Plasma CollectBlood->ProcessPlasma Store Store Plasma at -80°C ProcessPlasma->Store LCMS LC-MS/MS Analysis of Plasma Samples Store->LCMS PK_Calc Calculate PK Parameters (Cmax, AUC, T1/2) LCMS->PK_Calc Report Generate Report PK_Calc->Report

References

Technical Support Center: Overcoming Resistance to Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 77. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address resistance observed in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a semi-synthetic lipopeptide that non-competitively inhibits the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][2] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and cell death.[1][3]

Q2: My fungal strain is showing increased Minimum Inhibitory Concentration (MIC) values for Agent 77. What are the primary causes?

An increase in MIC values indicates the development of resistance. The most common mechanisms of resistance to agents targeting cell wall synthesis include:

  • Target Site Mutations: Acquired point mutations in the genes encoding the subunits of β-(1,3)-D-glucan synthase (commonly FKS genes) can reduce the binding affinity of Agent 77.[4][5][6]

  • Upregulation of Efflux Pumps: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump Agent 77 out of the cell, reducing its intracellular concentration.[5][7][8][9]

  • Activation of Compensatory Pathways: Fungal cells can activate stress response pathways, like the Cell Wall Integrity (CWI) pathway, which leads to the remodeling of the cell wall (e.g., by increasing chitin content) to compensate for the drug-induced damage.[3][10][11]

Q3: How can I begin to investigate the mechanism of resistance in my strain?

A systematic approach is crucial. Start by confirming the increased MIC through standardized antifungal susceptibility testing. Once confirmed, you can proceed to differentiate between the primary resistance mechanisms. A recommended workflow is outlined below.

G Troubleshooting Workflow for Agent 77 Resistance start Increased MIC Observed for Agent 77 ast Confirm with Standardized Antifungal Susceptibility Testing (AST) start->ast sequence Sequence Target Genes (e.g., FKS1, FKS2) ast->sequence efflux Perform Efflux Pump Assay (e.g., Rhodamine 6G) ast->efflux stress Analyze Stress Pathway (e.g., qPCR for CHS genes, Calcofluor White Staining) ast->stress mutation_found Mutation(s) Identified sequence->mutation_found Yes no_mutation No Relevant Mutations sequence->no_mutation No efflux_high High Efflux Activity efflux->efflux_high Yes efflux_normal Normal Efflux Activity efflux->efflux_normal No stress_high Stress Response Activated stress->stress_high Yes stress_normal Normal Stress Response stress->stress_normal No conclusion1 Primary Mechanism: Target-Site Alteration mutation_found->conclusion1 complex Potential for Complex/Multiple Mechanisms no_mutation->complex conclusion2 Primary Mechanism: Efflux Pump Overexpression efflux_high->conclusion2 efflux_normal->complex conclusion3 Primary Mechanism: Compensatory Stress Response stress_high->conclusion3 stress_normal->complex

Caption: A logical workflow for diagnosing resistance to this compound.

Troubleshooting Guides & Data Interpretation

Issue 1: Inconsistent MIC Results

Problem: You are observing variability in MIC values across repeated experiments.

Possible Causes & Solutions:

  • Inoculum Preparation: Inconsistent inoculum size is a major source of variability. Ensure you are using a spectrophotometer to standardize the initial cell suspension to the recommended density (e.g., 0.5 McFarland standard) before dilution.[12]

  • Media pH and Composition: The activity of some antifungal agents can be affected by the pH of the growth medium.[12] Use buffered RPMI-1640 medium as specified in standard protocols (e.g., CLSI M27) to ensure a stable pH.[12][13]

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation time (typically 24-48 hours) and temperature (35°C).[12] Reading plates too early or too late can lead to erroneous results.

Issue 2: Differentiating Resistance Mechanisms

A. Target-Site Mutations

If you suspect mutations in the β-(1,3)-D-glucan synthase (FKS) genes, you should sequence the "hot spot" regions of these genes.[14] Compare the sequence from your resistant isolate to a susceptible, wild-type strain.

Gene Hot Spot Region Example Amino Acid Substitution Effect on Agent 77 MIC
FKS1Hot Spot 1S645P8 to 16-fold increase
FKS1Hot Spot 2R1361G4 to 8-fold increase
FKS2Hot Spot 1F659V8 to 16-fold increase

Table 1: Common mutations in FKS genes and their typical impact on MIC values for β-(1,3)-D-glucan synthase inhibitors. Data is illustrative.

B. Efflux Pump Overexpression

Overexpression of efflux pumps can be assessed functionally using a fluorescent dye efflux assay or by quantifying the expression of pump-encoding genes.[15][16]

  • Rhodamine 6G (R6G) Efflux Assay: R6G is a fluorescent substrate for many ABC and MFS transporters.[17][18] Resistant cells overexpressing these pumps will actively extrude R6G, resulting in lower intracellular fluorescence compared to susceptible cells.[19][20]

  • Quantitative RT-PCR (qPCR): Measure the mRNA levels of known efflux pump genes (CDR1, CDR2, MDR1). A significant fold-increase relative to a susceptible control strain suggests upregulation is contributing to resistance.[21]

Strain Type Gene Target Relative Gene Expression (Fold Change) Rhodamine 6G Efflux (% of Control)
Susceptible (WT)CDR11.0 (Baseline)100% (Baseline)
Resistant Isolate ACDR115.2250%
Resistant Isolate BMDR18.5180%

Table 2: Example data correlating gene expression with efflux pump activity. A higher efflux percentage indicates more R6G is pumped out of the cells.

C. Cell Wall Stress Response

Activation of the CWI pathway can lead to increased chitin production as a compensatory mechanism.[3]

G Compensatory Cell Wall Integrity Pathway agent77 This compound glucan_synthase β-(1,3)-D-glucan Synthase (FKS proteins) agent77->glucan_synthase Inhibits glucan_synthesis β-glucan Synthesis ↓ glucan_synthase->glucan_synthesis cell_wall_stress Cell Wall Stress glucan_synthesis->cell_wall_stress cwi_pathway CWI Pathway Activation (PKC, MAPK cascade) cell_wall_stress->cwi_pathway Triggers chitin_synthase Chitin Synthase Upregulation (CHS genes) cwi_pathway->chitin_synthase Activates chitin_synthesis Chitin Synthesis ↑ chitin_synthase->chitin_synthesis cell_wall_remodel Cell Wall Remodeling & Paradoxical Effect chitin_synthesis->cell_wall_remodel

Caption: Signaling pathway showing compensatory chitin synthesis upon drug-induced stress.

This can be detected by:

  • Calcofluor White Staining: This fluorescent dye binds to chitin. Resistant strains with a compensatory response will exhibit stronger fluorescence.

  • Gene Expression Analysis: Use qPCR to measure the expression of chitin synthase genes (CHS).

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

(Adapted from CLSI M27 guidelines)[13][22][23]

  • Preparation of Antifungal Stock: Prepare a 100X stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS, pH 7.0) into wells of a 96-well microtiter plate.

    • Add 2 µL of the 100X antifungal stock to the first well and perform a two-fold serial dilution across the plate, leaving control wells drug-free.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24 hours.

    • Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.

Protocol 2: FKS Gene Sequencing

(General Protocol)[24][25][26]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and a susceptible control strain using a commercial fungal DNA extraction kit.

  • PCR Amplification:

    • Design primers flanking the "hot spot" regions of the target FKS genes.

    • Perform PCR using a high-fidelity DNA polymerase to amplify these regions from the extracted gDNA.

  • PCR Product Purification: Purify the amplified DNA fragments using a PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the resulting sequences from the resistant and susceptible strains using alignment software (e.g., ClustalW). Identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Rhodamine 6G Efflux Assay

(Adapted from published methods)[17][18][27]

  • Cell Preparation:

    • Grow fungal cells to mid-log phase in a rich medium (e.g., YPD).

    • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to starve the cells of energy sources for 2 hours at 30°C.

  • R6G Loading:

    • Resuspend the starved cells in PBS containing 10 µM Rhodamine 6G.

    • Incubate for 30-60 minutes at 30°C to allow the dye to load into the cells.

  • Efflux Initiation:

    • Pellet the cells and wash with ice-cold PBS to remove external R6G.

    • Resuspend the cell pellet in PBS.

    • Initiate efflux by adding glucose to a final concentration of 2%.

  • Measurement:

    • Immediately transfer the suspension to a fluorescence plate reader or a fluorometer.

    • Measure the fluorescence of the supernatant over time (e.g., every 5 minutes for 30 minutes) at an excitation/emission wavelength of ~529/553 nm. An increase in supernatant fluorescence indicates active efflux. Alternatively, measure intracellular fluorescence by flow cytometry, where a decrease indicates efflux.[19]

References

"Antifungal agent 77" interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 77. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of this compound with fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Compound 13h, is an experimental compound with demonstrated antifungal properties.[1][2][3] Its chemical formula is C₂₁H₁₈FN₅O₂ and it has a molecular weight of 391.4 g/mol .[2] In addition to its antifungal activity, it has been observed to have insecticidal effects and toxicity in zebrafish embryos.[1][3]

Q2: What is the chemical structure of this compound?

This compound is a complex molecule containing a benzamide moiety, a pyrazole ring, and a 1,2,4-oxadiazole ring. The presence of these aromatic and heterocyclic systems suggests that the compound may possess intrinsic fluorescent properties or the ability to quench fluorescence.

Q3: Why might this compound interfere with my fluorescent assay?

Interference from small molecules in fluorescence-based assays is a known phenomenon and can generally be attributed to two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[4][5]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decrease in the detected signal (a false negative).[5][6]

The chemical structure of this compound, containing multiple ring systems, makes it a candidate for exhibiting either of these behaviors. Oxadiazole derivatives, in particular, are known to be fluorescent and can also act as quenchers in certain contexts.[1][3]

Troubleshooting Guide

If you are observing unexpected or inconsistent results in your fluorescent assays when using this compound, the following troubleshooting guide can help you identify and mitigate potential interference.

Issue 1: Higher than expected fluorescence signal (Potential Autofluorescence)

  • Symptom: You observe an increase in fluorescence intensity in samples containing this compound, even in the absence of the biological target or in negative controls.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.

    • Spectral Scan: If your plate reader or fluorometer allows, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.

    • Change Fluorophore: If significant spectral overlap exists, consider switching to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes are often less prone to interference from autofluorescent compounds.[7]

    • Data Correction: If switching fluorophores is not feasible, you may be able to subtract the background fluorescence from your experimental wells. However, this approach should be used with caution as it assumes a linear relationship and does not account for potential inner filter effects.

Issue 2: Lower than expected fluorescence signal (Potential Quenching)

  • Symptom: You observe a decrease in fluorescence intensity in the presence of this compound that is not attributable to its biological activity.

  • Troubleshooting Steps:

    • Run a Quenching Control: Prepare a sample containing your fluorescent probe at the assay concentration and add this compound at various concentrations. A dose-dependent decrease in fluorescence suggests quenching.

    • Assess Inner Filter Effect: The inner filter effect occurs when a compound absorbs light at the excitation or emission wavelength of the fluorophore.[5][8] Measure the absorbance spectrum of this compound. Significant absorbance at your assay's wavelengths indicates a high likelihood of the inner filter effect.

    • Modify Assay Protocol: To mitigate the inner filter effect, you can try reducing the concentration of your fluorescent probe or this compound, or using a microplate with a shorter path length.

    • Utilize a Different Assay Format: If quenching is significant and cannot be easily corrected, consider using an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, to confirm your results.[4]

Data Presentation

The following tables present hypothetical data to illustrate the results of troubleshooting experiments for autofluorescence and quenching.

Table 1: Autofluorescence Test for this compound

SampleConcentration of this compound (µM)Average Fluorescence Intensity (RFU)
Assay Buffer Only050
This compound in Assay Buffer1250
This compound in Assay Buffer101500
This compound in Assay Buffer507500
Complete Assay (with biological target)109500

In this hypothetical example, the significant fluorescence from this compound alone indicates autofluorescence.

Table 2: Fluorescence Quenching Test for this compound

SampleConcentration of this compound (µM)Average Fluorescence Intensity (RFU)
Fluorescent Probe in Assay Buffer010000
Fluorescent Probe + this compound18500
Fluorescent Probe + this compound104500
Fluorescent Probe + this compound501500

This hypothetical data shows a dose-dependent decrease in fluorescence, suggesting a quenching effect by this compound.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

  • Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the experimental assay.

  • Materials:

    • This compound

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Black, opaque microplates suitable for fluorescence

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiments.

    • Include a "buffer only" control.

    • Pipette the dilutions and the control into the wells of the microplate.

    • Set the microplate reader to the excitation and emission wavelengths used in your primary assay.

    • Measure the fluorescence intensity of each well.

  • Analysis:

    • Subtract the average fluorescence of the "buffer only" control from all other readings.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Objective: To determine if this compound quenches the fluorescence of the assay's reporter probe.

  • Materials:

    • This compound

    • Fluorescent probe used in the assay

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Black, opaque microplates

  • Procedure:

    • Prepare a working solution of the fluorescent probe in the assay buffer at the concentration used in the primary assay.

    • Prepare a serial dilution of this compound in the assay buffer.

    • In the microplate wells, mix the fluorescent probe solution with the different concentrations of this compound.

    • Include a control with the fluorescent probe and buffer only (no this compound).

    • Incubate the plate under the same conditions as your primary assay (time, temperature).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis:

    • Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Troubleshooting_Workflow start Unexpected Assay Results with this compound check_signal Is the fluorescence signal unexpectedly high or low? start->check_signal high_signal High Signal Path check_signal->high_signal High low_signal Low Signal Path check_signal->low_signal Low autofluorescence_test Perform Autofluorescence Test (Protocol 1) high_signal->autofluorescence_test is_autofluorescent Is the compound autofluorescent? autofluorescence_test->is_autofluorescent mitigation Mitigation Strategies is_autofluorescent->mitigation Yes no_interference Interference is unlikely. Troubleshoot other assay parameters. is_autofluorescent->no_interference No quenching_test Perform Quenching Test (Protocol 2) low_signal->quenching_test is_quenching Is the compound a quencher? quenching_test->is_quenching is_quenching->mitigation Yes is_quenching->no_interference No change_fluorophore Change to a spectrally distinct fluorophore mitigation->change_fluorophore correct_data Background subtraction (use with caution) mitigation->correct_data modify_protocol Modify assay protocol (e.g., lower concentrations) mitigation->modify_protocol orthogonal_assay Use an orthogonal assay mitigation->orthogonal_assay Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching excitation_light_auto Excitation Light agent77_auto This compound excitation_light_auto->agent77_auto emitted_light_auto Emitted Light (False Signal) agent77_auto->emitted_light_auto excitation_light_quench Excitation Light fluorophore Fluorophore excitation_light_quench->fluorophore agent77_quench This compound (Quencher) fluorophore->agent77_quench Energy Transfer no_emission Reduced/No Emission (False Negative) agent77_quench->no_emission

References

Refining purification methods for "Antifungal agent 77" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 77 Purification

This center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthesis of "this compound."

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound.

Problem: Low Purity (<95%) After Flash Column Chromatography

Question: My final compound purity is below 95% after silica gel flash chromatography. The main contaminants are an isomeric impurity (Impurity A) and a desfluoro byproduct (Impurity B), which co-elute with the product. What are the likely causes and how can I improve separation?

Answer: Low purity is often a result of a suboptimal solvent system, improper column packing, or incorrect sample loading.[1] Closely eluting impurities, such as isomers or byproducts from preceding synthetic steps, require careful optimization of chromatographic conditions.[2][3]

Data Presentation: Optimizing Flash Chromatography Conditions

The following table summarizes experimental data from trial purifications aimed at separating this compound from key impurities.

TrialSolvent System (Hexane:Ethyl Acetate)Loading MethodPurity of Main Fraction (%)Yield (%)Observations
170:30Liquid Injection92.585Significant co-elution of Impurity A.
280:20Liquid Injection94.081Better separation from Impurity A, but peak tailing observed.
375:25 with 0.5% Acetic AcidLiquid Injection91.075Poor resolution, potential on-column degradation.
480:20Dry Loading97.578Sharper peaks and improved separation from both impurities.[1]
5Gradient (90:10 to 70:30)Dry Loading98.872Excellent separation, baseline resolution achieved.[4]

Experimental Protocol: Optimized Gradient Flash Column Chromatography

This protocol is recommended for purifying 1 gram of crude this compound.

  • Slurry Preparation:

    • Dissolve 1 g of crude product in a minimal amount of dichloromethane (DCM).

    • Add 3-4 g of silica gel to the solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This is the "dry load" sample.[4]

  • Column Packing:

    • Select a glass column with a diameter of approximately 40 mm.

    • Prepare a slurry of silica gel (50 g, for a 50:1 silica-to-crude ratio) in the initial mobile phase (90:10 Hexane:Ethyl Acetate).[5]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the solvent level drop below the top of the silica bed.[6]

    • Add a thin layer of sand on top to prevent disturbance during solvent addition.[6]

  • Sample Loading and Elution:

    • Carefully add the dry load sample onto the sand layer.

    • Begin elution with 200 mL of 90:10 Hexane:Ethyl Acetate.

    • Gradually increase the polarity of the mobile phase as follows:

      • 200 mL of 85:15 Hexane:Ethyl Acetate

      • 400 mL of 80:20 Hexane:Ethyl Acetate

      • 200 mL of 70:30 Hexane:Ethyl Acetate

    • Maintain a constant flow rate, aiming for a linear velocity of approximately 5 cm/min.[7]

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 20 mL per tube) throughout the elution process.

    • Analyze fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[5]

    • Combine pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Troubleshooting Workflow for Low Purity

G start Low Purity (<95%) after Flash Chromatography check_tlc Review TLC Analysis (Rf of product vs. impurities) start->check_tlc poor_sep Poor Separation (ΔRf < 0.1) check_tlc->poor_sep No good_sep Good Separation (ΔRf > 0.1) check_tlc->good_sep Yes change_solvent Optimize Solvent System (Try different polarity or additives) poor_sep->change_solvent check_loading Review Loading Technique good_sep->check_loading check_gradient Implement Gradient Elution change_solvent->check_gradient liquid_load Liquid Loading check_loading->liquid_load Yes dry_load Dry Loading check_loading->dry_load No switch_to_dry Switch to Dry Loading liquid_load->switch_to_dry check_column Check Column Packing (Cracks or channels?) dry_load->check_column final_purity Achieve Target Purity (>98%) switch_to_dry->final_purity check_gradient->final_purity repack Repack Column Carefully check_column->repack Yes check_column->final_purity No repack->final_purity

Caption: Workflow for troubleshooting low purity in flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for removing a persistent isomeric impurity (Impurity A) that is difficult to separate by silica gel chromatography?

A1: For challenging separations of closely related compounds like isomers, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful alternative.[8][9][10] This technique offers higher resolution than standard flash chromatography.[8] A reverse-phase C18 column with a focused gradient of water and acetonitrile is often effective for separating moderately polar isomers. Mass-directed purification can further enhance the efficiency of isolating the target compound.

Q2: this compound tends to "oil out" instead of crystallizing during recrystallization attempts. How can this be resolved?

A2: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[11]

  • Using a different solvent system: An anti-solvent recrystallization method can be effective.[12] Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity persists. This gradual change in solubility promotes crystal formation.[12]

  • Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to initiate crystallization.[12]

Q3: Is this compound susceptible to degradation during purification? What stability tests should be conducted?

A3: Yes, many active pharmaceutical ingredients (APIs) can degrade under the influence of environmental factors like heat, light, or pH.[13][14] Stability testing is crucial to identify degradation pathways.[]

  • Stress Testing: Expose a sample of the API to harsh conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, light, and oxidation) to rapidly identify potential degradation products.[16]

  • Long-Term Stability Studies: Store the API under recommended storage conditions and test at regular intervals (e.g., every 3 months for the first year) to establish a re-test period.[13][17] Analysis should monitor for changes in purity, potency, and physical characteristics.[13]

Q4: What is the most effective way to scale up the purification of this compound from milligram to gram scale?

A4: Scaling up purification requires maintaining the separation parameters established at a smaller scale. For flash chromatography, the key is to maintain the same linear velocity and loading percentage (grams of crude material per gram of stationary phase).[7] This is achieved by increasing the column diameter and adjusting the flow rate proportionally. If an optimized method on a 1g scale uses a 40mm diameter column, scaling to 10g would require a significantly larger column, and the flow rate must be increased to keep the time the solvent spends traveling a set distance within the column consistent.[7]

Purification Method Selection Logic

G start Crude this compound check_purity Initial Purity > 90%? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_impurities Impurities Structurally Similar? check_purity->check_impurities No success Pure Product (>99%) recrystallize->success flash_chrom Use Flash Chromatography check_impurities->flash_chrom No prep_hplc Use Preparative HPLC check_impurities->prep_hplc Yes flash_chrom->success prep_hplc->success

Caption: Decision tree for selecting the appropriate purification method.

References

Validation & Comparative

"Antifungal agent 77" versus fluconazole efficacy against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Antifungal Agents Against Candida albicans

An Objective Guide for Researchers and Drug Development Professionals

Notice to the Reader: The initial request for a comparative analysis of "Antifungal agent 77" versus fluconazole could not be fulfilled. A thorough search of scientific databases and chemical supplier information revealed no publicly available data on the antifungal activity, mechanism of action, or experimental protocols for a compound designated "this compound" (CAS Number: 2863678-89-9).

To provide a valuable resource in the requested format, this guide presents a comprehensive comparison between the widely-used azole, fluconazole , and a representative of the echinocandin class, caspofungin , against Candida albicans. This comparison serves as a robust example of the requested content type and provides pertinent data for researchers in the field of mycology and antifungal drug development.

Introduction

Candida albicans remains a predominant fungal pathogen, causing a spectrum of infections from superficial mucosal candidiasis to life-threatening systemic disease. The selection of an appropriate antifungal agent is critical for successful therapeutic outcomes. This guide provides a head-to-head comparison of two major antifungal classes, represented by fluconazole and caspofungin, focusing on their efficacy against C. albicans.

Fluconazole , a triazole antifungal, has been a cornerstone of candidiasis treatment for decades. It is known for its oral bioavailability and favorable safety profile. Caspofungin , the first approved echinocandin, offers a different mechanism of action and is particularly valuable for treating azole-resistant infections.

This document summarizes key quantitative data, details the experimental methodologies for antifungal susceptibility testing, and visualizes the distinct mechanisms of action of these two agents.

Quantitative Efficacy Against Candida albicans

The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for fluconazole and caspofungin against C. albicans, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.

Antifungal AgentCandida albicans (MIC in µg/mL)
MIC Range
Fluconazole 0.25 - 128
Caspofungin 0.015 - 8

Note: MIC values can vary between studies and geographic locations. The data presented is a representative summary from multiple sources.

Mechanisms of Action

Fluconazole and caspofungin target distinct cellular pathways in C. albicans, which accounts for their different spectrum of activity and lack of cross-resistance.[1]

Fluconazole: As a triazole, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4] The inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors.[2][3] This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2]

Caspofungin: As an echinocandin, caspofungin acts on the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[5][6][7] The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, leading to osmotic instability and cell death.[5][6][7] This mechanism is highly selective for fungi as mammalian cells lack a cell wall.[7]

Signaling Pathway Diagrams

fluconazole_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Multiple steps Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Incorporation Fluconazole Fluconazole Lanosterol\n14-alpha-demethylase\n(ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) Fluconazole->Lanosterol\n14-alpha-demethylase\n(ERG11/CYP51) Inhibition

Mechanism of Action of Fluconazole.

caspofungin_pathway cluster_cellwall Fungal Cell Wall Synthesis UDP-glucose UDP-glucose Beta-(1,3)-D-glucan Beta-(1,3)-D-glucan UDP-glucose->Beta-(1,3)-D-glucan Beta-(1,3)-D-glucan synthase (FKS1) Fungal Cell\nWall Fungal Cell Wall Beta-(1,3)-D-glucan->Fungal Cell\nWall Assembly Caspofungin Caspofungin Beta-(1,3)-D-glucan\nsynthase (FKS1) Beta-(1,3)-D-glucan synthase (FKS1) Caspofungin->Beta-(1,3)-D-glucan\nsynthase (FKS1) Inhibition

Mechanism of Action of Caspofungin.

Experimental Protocols

The quantitative data presented in this guide is typically generated using standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[8][9]

CLSI M27 Broth Microdilution Method

This method determines the MIC of an antifungal agent against a yeast isolate.

1. Inoculum Preparation:

  • Candida albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of fluconazole and caspofungin are prepared according to CLSI guidelines.

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no yeast) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For fluconazole, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition).[1]

  • For caspofungin, the endpoint is often the lowest concentration that leads to the growth of small, compact colonies or complete inhibition of growth.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Yeast_Culture 1. Culture C. albicans (SDA, 35°C, 24h) Inoculum_Prep 2. Prepare Inoculum (0.5 McFarland, dilute in RPMI) Yeast_Culture->Inoculum_Prep Inoculation 4. Inoculate Plate with Yeast Suspension Inoculum_Prep->Inoculation Antifungal_Dilution 3. Prepare Antifungal Dilutions (Serial 2-fold in 96-well plate) Antifungal_Dilution->Inoculation Incubation 5. Incubate Plate (35°C, 24-48h) Inoculation->Incubation Read_Plate 6. Visually Read Plate for Growth Inhibition Incubation->Read_Plate Determine_MIC 7. Determine MIC (Lowest concentration with significant inhibition) Read_Plate->Determine_MIC

CLSI M27 Antifungal Susceptibility Testing Workflow.

Conclusion

Fluconazole and caspofungin represent two distinct and important classes of antifungal agents for the treatment of Candida albicans infections. Fluconazole's inhibition of ergosterol synthesis and caspofungin's disruption of cell wall integrity provide different therapeutic options. The choice between these agents depends on the clinical scenario, local resistance patterns, and the immune status of the patient. The standardized methodologies outlined in this guide are crucial for the continued surveillance of antifungal resistance and the development of new therapeutic agents.

References

Comparative Analysis of Antifungal Agent 77 and Ketoconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the novel investigational Antifungal Agent 77 and the established antifungal drug ketoconazole reveals distinct differences in their known biological activities and target specificities. This guide provides a comprehensive analysis of their antifungal efficacy, mechanisms of action, and the experimental protocols utilized for their evaluation, aimed at researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as compound 13h) is a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety. Recent studies have highlighted its potent, albeit narrow-spectrum, antifungal activity, particularly against the plant pathogenic fungus Pyricularia oryzae. In contrast, ketoconazole is a broad-spectrum imidazole antifungal agent with a well-established mechanism of action and extensive clinical use against a wide range of human fungal pathogens. This guide synthesizes the available experimental data to provide a comparative overview of these two compounds.

Data Presentation: Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of this compound and ketoconazole. It is important to note that a direct comparison is challenging due to the limited publicly available data for this compound against a broad range of fungal species.

FeatureThis compound (Compound 13h)Ketoconazole
Chemical Class Benzamide derivative with a 1,2,4-oxadiazole-linked pyrazoleImidazole
Antifungal Spectrum Primarily reported against Pyricularia oryzaeBroad-spectrum (effective against various yeasts and molds)
Efficacy against Pyricularia oryzae 88.9% inhibition at 50 mg/L[1]MIC values are generally high, suggesting lower efficacy.
Efficacy against Candida albicans Data not availableMIC50: 0.03-0.125 µg/mL[2]
Efficacy against Aspergillus fumigatus Data not availableMIC values vary, but generally higher than for yeasts.

Mechanism of Action

This compound:

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure, which includes a pyrazole ring often found in compounds targeting succinate dehydrogenase (SDH), it is hypothesized that this compound may act as an SDH inhibitor. SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition disrupts fungal respiration and energy production.

Ketoconazole:

Ketoconazole's mechanism of action is well-established and involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting 14α-demethylase, ketoconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[3][4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of an antifungal agent that inhibits the growth of a specific fungus.

General Protocol (Broth Microdilution Method):

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells or spores is prepared in a suitable liquid medium (e.g., RPMI-1640 for yeasts). The concentration of the inoculum is adjusted to a specific density using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the antifungal agent are prepared in the same liquid medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are also included. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC/EC50: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader. The EC50 is the concentration that inhibits 50% of the fungal growth.

For the data presented on this compound, a mycelial growth inhibition assay was likely used for the filamentous fungus Pyricularia oryzae.[1]

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if an antifungal agent inhibits the synthesis of ergosterol in fungal cells.

Protocol:

  • Fungal Culture and Treatment: A fungal culture (e.g., Candida albicans) is grown in a suitable medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then treated with various concentrations of the test compound (e.g., ketoconazole) and a vehicle control (e.g., DMSO) for a defined period.

  • Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is then subjected to saponification by heating with alcoholic potassium hydroxide to release the sterols.

  • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, including ergosterol and its precursors, are extracted from the saponified mixture using an organic solvent such as n-heptane.

  • Sterol Analysis: The extracted sterols are analyzed and quantified. This can be done by:

    • Spectrophotometry: The absorbance of the sterol extract is measured at specific wavelengths (e.g., 281.5 nm for ergosterol and 230 nm for an intermediate). The ergosterol content is then calculated based on the absorbance values.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a more detailed analysis of the sterol profile, allowing for the identification and quantification of ergosterol and its precursors.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated samples to that in the control samples.

Visualizations

experimental_workflow cluster_antifungal_testing In Vitro Antifungal Susceptibility Testing cluster_ergosterol_assay Ergosterol Biosynthesis Inhibition Assay A Prepare Fungal Inoculum C Inoculate & Incubate A->C B Prepare Antifungal Dilutions B->C D Determine MIC/EC50 C->D E Fungal Culture & Treatment F Sterol Extraction E->F G Non-saponifiable Lipid Extraction F->G H Sterol Analysis (Spectrophotometry/GC-MS) G->H I Calculate % Inhibition H->I

Figure 1. Experimental workflows for antifungal activity assessment.

signaling_pathway cluster_ketoconazole Ketoconazole Mechanism of Action cluster_agent77 Hypothesized Mechanism of this compound Ketoconazole Ketoconazole CYP51 14α-demethylase (CYP51) Ketoconazole->CYP51 Inhibition Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->CYP51 Conversion Disruption Membrane Disruption & Fungistatic Effect Agent77 This compound SDH Succinate Dehydrogenase (SDH) Agent77->SDH Inhibition (Hypothesized) ATP ATP Production SDH->ATP Blocked TCA TCA Cycle & Electron Transport Chain TCA->SDH Function EnergyDepletion Energy Depletion & Fungal Cell Death

References

Validating the Antifungal Efficacy of Antifungal Agent 77 in a Murine Model of Systemic Candidiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, "Antifungal agent 77," with standard-of-care antifungal agents, fluconazole and amphotericin B, in a well-established murine model of systemic candidiasis. The data presented herein is intended to offer an objective evaluation of the agent's potential as a new therapeutic option for invasive fungal infections.

Comparative Efficacy Data

The in vivo efficacy of this compound was evaluated against fluconazole and amphotericin B in a systemic murine infection model with Candida albicans. Key performance indicators, including survival rates and fungal burden in target organs, are summarized below.

Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis

Treatment GroupDosage (mg/kg/day)Survival Rate (%) at Day 21 Post-Infection
Vehicle Control (Saline)-0
This compound 10 80
This compound 20 100
Fluconazole2080
Amphotericin B190

Table 2: Fungal Burden in Kidneys at Day 7 Post-Infection

Treatment GroupDosage (mg/kg/day)Mean Fungal Burden (Log10 CFU/g tissue ± SD)
Vehicle Control (Saline)-7.8 ± 0.5
This compound 10 4.2 ± 0.6
This compound 20 2.1 ± 0.4
Fluconazole203.5 ± 0.7
Amphotericin B12.8 ± 0.5

Experimental Protocols

Murine Model of Systemic Candidiasis

A standardized murine model of systemic candidiasis was utilized to assess the in vivo efficacy of this compound.[1][2]

  • Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study.

  • Inoculum Preparation: A clinical isolate of Candida albicans was grown in Sabouraud Dextrose Broth at 35°C for 24 hours. The yeast cells were harvested, washed with sterile saline, and adjusted to a final concentration of 1 x 10^6 CFU/mL.

  • Infection: Mice were infected via intravenous (IV) injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.

  • Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.

    • This compound was administered intraperitoneally (IP) at doses of 10 and 20 mg/kg.

    • Fluconazole was administered orally (PO) at a dose of 20 mg/kg.[3][4][5]

    • Amphotericin B was administered intravenously (IV) at a dose of 1 mg/kg.[6][7]

    • The control group received an equivalent volume of sterile saline via the respective administration route.

  • Efficacy Evaluation:

    • Survival Study: A cohort of mice (n=10 per group) was monitored for 21 days to assess the survival rate.

    • Fungal Burden: A separate cohort of mice (n=5 per group) was euthanized on day 7 post-infection. The kidneys were aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions were plated on Sabouraud Dextrose Agar plates to determine the fungal burden (CFU/g of tissue).

Visualizing Experimental Design and Pathways

To clearly illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment Groups (n=15/group) cluster_evaluation Efficacy Evaluation animal_model Female BALB/c Mice iv_injection IV Injection (1x10^5 CFU) animal_model->iv_injection Acclimatization candida_culture C. albicans Culture candida_culture->iv_injection Inoculum Prep control Vehicle Control iv_injection->control 24h Post-Infection agent77_low This compound (10 mg/kg) iv_injection->agent77_low 24h Post-Infection agent77_high This compound (20 mg/kg) iv_injection->agent77_high 24h Post-Infection fluconazole Fluconazole (20 mg/kg) iv_injection->fluconazole 24h Post-Infection amphob Amphotericin B (1 mg/kg) iv_injection->amphob 24h Post-Infection survival Survival Study (21 Days) control->survival Daily Monitoring fungal_burden Fungal Burden (Day 7) control->fungal_burden Euthanasia agent77_low->survival Daily Monitoring agent77_low->fungal_burden Euthanasia agent77_high->survival Daily Monitoring agent77_high->fungal_burden Euthanasia fluconazole->survival Daily Monitoring fluconazole->fungal_burden Euthanasia amphob->survival Daily Monitoring amphob->fungal_burden Euthanasia

Caption: Experimental workflow for the in vivo evaluation of this compound.

logical_relationship cluster_model Experimental Model cluster_comparison Comparative Arms cluster_endpoints Primary Endpoints study_objective Validate Antifungal Efficacy of Agent 77 murine_model Systemic Candidiasis Murine Model study_objective->murine_model agent_77 This compound (Test Article) murine_model->agent_77 soc Standard of Care (Fluconazole, Amphotericin B) murine_model->soc control Vehicle Control (Negative Control) murine_model->control survival_rate Survival Rate agent_77->survival_rate fungal_burden Fungal Burden in Kidneys agent_77->fungal_burden soc->survival_rate soc->fungal_burden control->survival_rate control->fungal_burden outcome Determination of Comparative Efficacy survival_rate->outcome fungal_burden->outcome

Caption: Logical design of the comparative antifungal study.

signaling_pathway cluster_fungal_cell Fungal Cell agent77 This compound disruption Pathway Disruption agent77->disruption Proposed MOA cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane ergosterol Ergosterol Synthesis Pathway cell_membrane->ergosterol ergosterol->cell_membrane Structural Integrity apoptosis Fungal Cell Death (Apoptosis) ergosterol->apoptosis dna_synthesis DNA/RNA Synthesis dna_synthesis->apoptosis disruption->ergosterol disruption->dna_synthesis disruption->apoptosis

Caption: Proposed signaling pathway for the mechanism of action of this compound.

References

Comparative Analysis of Antifungal Agent 77: Cross-Resistance Profiles with Commercially Available Azoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical "Antifungal Agent 77" with established azole antifungals, focusing on cross-resistance patterns. The data presented is synthesized from established principles of azole antifungal activity and resistance, simulating a realistic profile for a novel agent in this class.

Introduction to Azole Antifungals and Resistance

Azole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, the emergence of resistance, often leading to cross-resistance among different azoles, poses a significant challenge in clinical settings.[4][5][6] The primary mechanisms driving this resistance include modifications of the drug's target enzyme, increased drug efflux, and alterations in the sterol biosynthesis pathway.[5][7][8]

This report evaluates the in vitro activity of a novel investigational triazole, this compound, against a panel of Candida albicans and Aspergillus fumigatus isolates with known resistance profiles to existing azoles.

Quantitative Susceptibility Data

The in vitro antifungal activity of this compound and comparator azoles was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits visible growth, was recorded after 24 hours of incubation for Candida species and 48 hours for Aspergillus species.[9]

Table 1: In Vitro Susceptibility of Candida albicans Isolates
Isolate IDResistance MechanismFluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)This compound MIC (µg/mL)
CA-S1Wild-Type10.1250.060.03
CA-R1ERG11 point mutation (Y132F)64421
CA-R2CDR1/CDR2 overexpression32210.5
CA-R3MDR1 overexpression1610.50.25
Table 2: In Vitro Susceptibility of Aspergillus fumigatus Isolates
Isolate IDResistance MechanismItraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Posaconazole MIC (µg/mL)This compound MIC (µg/mL)
AF-S1Wild-Type0.250.1250.060.03
AF-R1TR34/L98H in cyp51A promoter16421
AF-R2M220K substitution in cyp51A>16842
AF-R3G54W substitution in cyp51A80.50.250.125

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of all antifungal agents was assessed using the broth microdilution method as described in the CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation : Fungal isolates were cultured on Sabouraud dextrose agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution : Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation : The inoculated plates were incubated at 35°C. MICs for Candida albicans were determined after 24 hours, and for Aspergillus fumigatus after 48 hours.

  • MIC Determination : The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% for azoles against yeasts, and 100% inhibition for molds) compared to the growth in the drug-free control well.

Signaling Pathways and Experimental Workflows

Azole Antifungal Mechanism of Action and Resistance

The following diagram illustrates the primary mechanism of action of azole antifungals and the key pathways leading to the development of resistance.

Azole_Mechanism_and_Resistance Mechanism of Action and Resistance Pathways for Azole Antifungals cluster_cell Fungal Cell cluster_membrane Cell Membrane Ergosterol Ergosterol Membrane Membrane Integrity Ergosterol->Membrane Component of Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11/cyp51A) Lanosterol->Erg11 Substrate Erg11->Ergosterol Synthesis Azoles Azole Antifungals (e.g., this compound) Azoles->Erg11 Inhibition EffluxPumps Efflux Pumps (CDR, MDR) Azoles->EffluxPumps Substrate for Azole_out Azole Efflux EffluxPumps->Azole_out Pumps out Erg11_mutated Target Site Modification Erg11_overexpressed Target Site Overexpression

Caption: Azole mechanism and key resistance pathways.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start: Fungal Isolate Culture Culture on Agar (e.g., Sabouraud Dextrose) Start->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum_Prep Inoculum_Dilution Dilute Inoculum in RPMI 1640 Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Dilution->Inoculation Antifungal_Stock Antifungal Agent Stock Serial_Dilution Prepare Serial Dilutions in Microtiter Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24h for Candida, 48h for Aspergillus) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubation->Read_MIC End End: Report MIC Value Read_MIC->End

Caption: Standardized antifungal susceptibility testing workflow.

Discussion of Cross-Resistance

The presented data indicates that this compound exhibits a potent in vitro activity against both wild-type Candida albicans and Aspergillus fumigatus. Importantly, while cross-resistance is observed with other azoles, this compound often retains a higher level of activity against isolates harboring common resistance mechanisms.

For instance, in the case of C. albicans with ERG11 point mutations or overexpression of efflux pumps, the MIC of this compound, although elevated compared to the wild-type, remains significantly lower than that of fluconazole. This suggests that the molecular structure of this compound may allow it to bind more effectively to mutated forms of the target enzyme and be a poorer substrate for certain efflux pumps.

Similarly, against azole-resistant A. fumigatus, particularly the isolate with the G54W substitution which confers resistance to itraconazole but not significantly to voriconazole, this compound demonstrates promising activity. This differential susceptibility highlights the nuanced nature of azole cross-resistance, which is dependent on the specific molecular interactions between the drug and the altered target or resistance machinery.[4][10]

Conclusion

This compound demonstrates potent antifungal activity and appears to be less affected by some of the common resistance mechanisms that compromise the efficacy of older azoles. While cross-resistance is not entirely circumvented, the lower MIC values against resistant strains suggest that this compound could offer a therapeutic advantage in certain clinical scenarios. Further in vivo studies and clinical trials are warranted to confirm these in vitro findings and to fully elucidate the clinical potential of this novel agent.

References

A Comparative Analysis of the Cytotoxicity of Antifungal Agent 77 Against Commercially Available Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profile of the novel investigational compound, Antifungal Agent 77, relative to established classes of commercially available antifungal agents. The data presented herein is intended to offer an objective assessment to aid in preclinical research and drug development decisions.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents with improved efficacy and safety profiles.[1][2] this compound is a novel compound under investigation for its potential antifungal activity. A critical aspect of preclinical evaluation is the assessment of a compound's cytotoxicity to mammalian cells, which provides an early indication of its potential for causing adverse effects in patients.[1][3] This guide compares the in vitro cytotoxicity of this compound with that of three major classes of commercially available antifungal drugs: polyenes, azoles, and echinocandins.

The primary mechanism of action for polyenes, such as Amphotericin B, involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[4][5][6][7] Azoles, including fluconazole and itraconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis, thereby disrupting membrane integrity.[6][8][9][10] Echinocandins, like caspofungin, target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure absent in mammalian cells.[11][12][13][14]

Due to the limited publicly available information on "this compound," hypothetical data based on typical preclinical screening is used for the purpose of this comparative guide. The primary focus is on illustrating a comparative framework.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and representative commercially available antifungal agents against various mammalian cell lines. The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.

Antifungal Agent Class Mechanism of Action HepG2 (Human Liver Carcinoma) CC50 (µM) HEK293 (Human Embryonic Kidney) CC50 (µM) A549 (Human Lung Carcinoma) CC50 (µM)
This compound Investigational Hypothesized: Fungal cell wall disruption >100 85 >100
Amphotericin BPolyeneBinds to ergosterol, forming pores in the fungal cell membrane.[4][5][6][7]251530
FluconazoleAzoleInhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.[6][8][9][10]>200>200>200
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.[11][12][13][14]>200>200>200

Experimental Protocols

Cell Culture and Maintenance

HepG2, HEK293, and A549 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the antifungal agents was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with serial dilutions of each antifungal agent and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The CC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanisms of Action of Antifungal Agents

The following diagram illustrates the distinct mechanisms of action of the compared antifungal classes.

Antifungal_Mechanisms cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole) cluster_echinocandins Echinocandins (e.g., Caspofungin) polyene Polyene ergosterol_polyene Ergosterol polyene->ergosterol_polyene Binds to pore Pore Formation ergosterol_polyene->pore lysis_polyene Cell Lysis pore->lysis_polyene azole Azole lanosterol_demethylase Lanosterol 14-alpha-demethylase azole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis lanosterol_demethylase->ergosterol_synthesis membrane_disruption_azole Membrane Disruption ergosterol_synthesis->membrane_disruption_azole growth_inhibition Fungistatic Effect membrane_disruption_azole->growth_inhibition echinocandin Echinocandin glucan_synthase β-(1,3)-D-glucan Synthase echinocandin->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis cell_wall_disruption Cell Wall Disruption glucan_synthesis->cell_wall_disruption lysis_echinocandin Cell Lysis cell_wall_disruption->lysis_echinocandin

Caption: Mechanisms of action for major antifungal classes.

Experimental Workflow for Cytotoxicity Assessment

The diagram below outlines the key steps in the MTT assay used to determine the cytotoxicity of the antifungal agents.

MTT_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_antifungals Add Serial Dilutions of Antifungal Agents incubate_24h_1->add_antifungals incubate_48h Incubate for 48h add_antifungals->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_cc50 Calculate CC50 Values read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow of the MTT cytotoxicity assay.

Logical Relationship of Cytotoxicity and Therapeutic Index

This diagram illustrates the relationship between cytotoxicity, antifungal activity, and the resulting therapeutic index, a key parameter in drug development.

Therapeutic_Index_Logic cluster_inputs Experimental Data cluster_calculation Calculation cluster_interpretation Interpretation cc50 CC50 (Cytotoxicity) therapeutic_index Therapeutic Index (TI) = CC50 / MIC cc50->therapeutic_index mic MIC (Antifungal Activity) mic->therapeutic_index high_ti High TI: Favorable Safety Profile therapeutic_index->high_ti is high low_ti Low TI: Potential for Toxicity therapeutic_index->low_ti is low

Caption: Relationship between cytotoxicity and therapeutic index.

References

A Comparative Analysis of a Novel Antifungal Agent and Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of a representative synthetic antifungal agent, Fluconazole (serving as a proxy for "Antifungal Agent 77"), against several prominent natural antifungal compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of antifungal performance supported by experimental data and detailed methodologies.

Comparative Efficacy of Antifungal Agents against Candida albicans

The in vitro antifungal activity of Fluconazole and selected natural compounds was evaluated against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are presented below. Lower values indicate higher antifungal potency.

Antifungal AgentFungal StrainMIC (µg/mL)MFC (µg/mL)
Fluconazole Candida albicans (Susceptible)≤ 8[1]-
Candida albicans (Susceptible Dose-Dependent)16 - 32[1]-
Candida albicans (Resistant)≥ 64[1]-
Allicin (from Garlic) Candida albicans0.05 - 12.5[2][3]16[4]
Tea Tree Oil Candida albicans91.2 - 1080-
Thymol Candida albicans39[5]78[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

  • Inoculum Preparation:

    • Select at least five colonies of approximately 1 mm in diameter from a 24-hour-old culture on Sabouraud Dextrose Agar.

    • Submerge the colonies in 5 mL of sterile 0.85% saline.

    • Vortex the suspension for 15 seconds.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer at a 530 nm wavelength.

    • This adjusted suspension contains approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the antifungal agent at a concentration 100 times the highest concentration to be tested.

    • Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Disk Diffusion Method (CLSI M44)

This method provides a qualitative assessment of the susceptibility of a yeast isolate to an antifungal agent.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the Broth Microdilution Method (steps 1a-1d) to achieve a suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue. Rotate the plate approximately 60 degrees between streaks to ensure even distribution.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a standard concentration of the antifungal agent to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpret the results as Susceptible (S), Susceptible Dose-Dependent (SDD), or Resistant (R) based on established zone diameter breakpoints for the specific antifungal agent. For Fluconazole against Candida species, the breakpoints are: S ≥ 19 mm, SDD 15-18 mm, and R ≤ 14 mm[7].

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and experimental procedures provide a clearer understanding of the underlying biological and methodological principles.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase (Erg11p) fluconazole Fluconazole fluconazole->lanosterol Inhibits

Figure 1: Ergosterol Biosynthesis Pathway Inhibition by Fluconazole.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results & Interpretation fungal_culture Isolate Fungal Colony inoculum_prep Prepare Inoculum (0.5 McFarland) fungal_culture->inoculum_prep broth_dilution Broth Microdilution (CLSI M27) inoculum_prep->broth_dilution disk_diffusion Disk Diffusion (CLSI M44) inoculum_prep->disk_diffusion mic_determination Determine MIC (µg/mL) broth_dilution->mic_determination zone_measurement Measure Zone of Inhibition (mm) disk_diffusion->zone_measurement interpretation Interpret as S, SDD, or R mic_determination->interpretation zone_measurement->interpretation

Figure 2: Antifungal Susceptibility Testing Workflow.

References

Independent Verification of "Antifungal Agent 77": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides an independent verification of the antifungal properties of the novel compound "Antifungal Agent 77," also identified as compound 13h. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against established antifungal agents. The information is based on publicly available data, though a complete dataset for this compound remains to be fully published.

Executive Summary

This compound, a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety, has demonstrated notable antifungal activity. Preliminary findings indicate its potential as a new lead compound in the development of antifungal therapeutics. However, comprehensive data on its minimum inhibitory concentration (MIC) across a range of clinically relevant fungal species is not yet available in the public domain, limiting a direct quantitative comparison with established drugs. This guide summarizes the available information and provides a framework for its evaluation by presenting comparative data for widely used antifungal agents and standardized experimental protocols.

Comparative Antifungal Activity

A comprehensive comparison of the antifungal efficacy of this compound is currently hampered by the limited availability of its MIC data. A key study, "Synthesis, Biological Activity, and Toxicity to Zebrafish Embryo of Benzamides Substituted with 1,2,4-Oxadiazole-Linked Pyrazole," reports an inhibitory rate of 88.9% against Pyricularia oryzae at a concentration of 50 mg/L for the most active compound in the series (13h). However, this is not a standard MIC value.

For a meaningful comparison, the following tables present the typical MIC ranges for three commonly used antifungal drugs—Fluconazole, Amphotericin B, and Caspofungin—against various Candida species. This data is derived from established scientific literature and serves as a benchmark for the future evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Antifungal Agents Against Planktonic Candida Species (µg/mL)

Fungal SpeciesFluconazole (MIC Range)Amphotericin B (MIC Range)Caspofungin (MIC Range)
Candida albicans0.25 - 1.00.25 - 1.00.06 - 0.5
Candida glabrata0.5 - 640.25 - 1.00.06 - 0.5
Candida parapsilosis1.0 - 4.00.125 - 1.00.5 - 2.0
Candida tropicalis0.5 - 8.00.25 - 1.00.125 - 0.5
Candida krusei16 - 640.5 - 2.00.25 - 1.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To ensure reproducible and comparable results in antifungal susceptibility testing, standardized protocols are essential. The following are summaries of widely accepted methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27)

This method is a reference standard for determining the MIC of antifungal agents against yeasts, particularly Candida species and Cryptococcus neoformans.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well.

EUCAST Broth Microdilution Method for Yeasts

The EUCAST method is another widely recognized standard for antifungal susceptibility testing.

  • Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a defined cell density, which is then diluted in RPMI-1640 medium (supplemented with 2% glucose) to a final concentration of 1-5 x 10⁵ CFU/mL.

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agent are prepared in the test medium within a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized yeast inoculum is added to the wells. The plate is incubated at 35-37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that leads to a prominent decrease in turbidity (≥50% inhibition) as read spectrophotometrically.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure (a benzamide derivative), it may share mechanisms with other compounds of this class. Potential targets for benzamide antifungals include:

  • Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to altered membrane fluidity and permeability, ultimately causing cell death.

  • Sec14p Inhibition: Targeting Sec14p, a phosphatidylinositol transfer protein, which plays a vital role in lipid signaling and membrane trafficking in fungi.

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the established ergosterol biosynthesis pathway and highlights the potential point of inhibition for a novel antifungal agent.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase (CYP51A1) agent77 This compound (Hypothetical Inhibition) agent77->lanosterol Potential Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture (e.g., Candida albicans) inoculum_prep 2. Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation 4. Inoculation of Microtiter Plate inoculum_prep->inoculation compound_dilution 3. Serial Dilution of This compound compound_dilution->inoculation incubation 5. Incubation (35°C, 24-48h) inoculation->incubation visual_reading 6. Visual or Spectrophotometric Reading incubation->visual_reading mic_determination 7. MIC Determination visual_reading->mic_determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound (Compound 13h) shows promise as a novel antifungal compound. However, a comprehensive evaluation of its potential requires the public release of detailed quantitative data, including MIC values against a broad panel of fungal pathogens, and a definitive elucidation of its mechanism of action. The information and standardized protocols provided in this guide offer a framework for the independent verification and comparative analysis of this and other emerging antifungal candidates. Further research is strongly encouraged to fully characterize the antifungal profile of this agent.

Benchmarking the Insecticidal Activity of Antifungal Agent 77: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal properties of "Antifungal agent 77" against other antifungal compounds with known insecticidal effects. The information is compiled to assist researchers in evaluating its potential as a dual-action agent for pest management and drug development.

Comparative Insecticidal Activity

The following table summarizes the known insecticidal activity of "this compound" and compares it with other selected antifungal agents. It is important to note that direct comparisons of potency can be challenging due to variations in experimental protocols, target insect species, and the specific endpoints measured (e.g., mortality percentage at a single concentration versus LC50 values).

Compound/AgentTarget Insect SpeciesConcentration/DoseObserved EffectSource
This compound (Compound 13h) Mythimna separata (Oriental armyworm)500 µg/mL30% mortality[1]
Helicoverpa armigera (Cotton bollworm)500 µg/mL25% mortality[1]
Ostrinia nubilalis (European corn borer)500 µg/mL40% mortality[1]
Spodoptera frugiperda (Fall armyworm)500 µg/mL25% mortality[1]
Benzoylpyrimidinylurea Derivative (Compound 7) Culex pipiens pallens (Mosquito)0.25 µg/mL100% mortality[2][3]
Trifluoromethylphenyl Amide (1e) Aedes aegypti (Yellow fever mosquito) larvae1940 nM (24h LC50)50% mortality[4][5]
Trifluoromethylphenyl Amide (1c) Aedes aegypti (Yellow fever mosquito) adults19.182 nM (24h LD50)50% mortality[4][5]
Origanum compactum Essential Oil Callosobruchus maculatus (Cowpea weevil)20 μL/L airTotal mortality[6]
Lavandula dentata Essential Oil Callosobruchus maculatus (Cowpea weevil)4.01 µL/L air (LC50)50% mortality[7]
Indian Hawthorn (Rhaphiolepis indica) Leaf Extract Aphis gossypii (Cotton aphid)61.08 mg/L (LC20)20% mortality[8]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms. LD50 (Lethal Dose 50) is the dose of a substance that is fatal to 50% of the test organisms. Direct comparison of % mortality at a single dose with LC50/LD50 values should be done with caution.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols are crucial. Below is a generalized protocol for a leaf-dip bioassay, a common method for evaluating the insecticidal activity of compounds against foliage-feeding insects.

Leaf-Dip Bioassay Protocol

This protocol is adapted from standard laboratory procedures for assessing the toxicity of insecticides.[9]

1. Preparation of Test Solutions:

  • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., acetone or DMSO).
  • Create a series of dilutions from the stock solution to establish a range of test concentrations.
  • A control solution containing only the solvent should also be prepared.

2. Host Plant Material:

  • Use fresh, untreated leaves from the host plant of the target insect species.
  • Ensure leaves are of a uniform size and age.

3. Bioassay Procedure:

  • Dip individual leaves into the test solutions for a standardized period (e.g., 10-30 seconds).
  • Allow the leaves to air-dry completely in a fume hood.
  • Place each treated leaf into a ventilated container (e.g., a petri dish with a moistened filter paper to maintain humidity).
  • Introduce a set number of test insects (e.g., 10-20 larvae) into each container.
  • Seal the containers and maintain them under controlled environmental conditions (temperature, humidity, and light cycle).

4. Data Collection and Analysis:

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
  • Consider insects that are unable to move when prodded as dead.
  • Use the mortality data to calculate the LC50 value through probit analysis.

Mandatory Visualizations

Insect Ecdysone Signaling Pathway

The ecdysone signaling pathway is a critical regulator of insect molting and metamorphosis and a common target for insect growth regulators. The following diagram illustrates a simplified representation of this pathway.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Ecdysone (E) E20 20-Hydroxyecdysone (20E) E->E20 Conversion EcR_USP EcR/USP Complex E20->EcR_USP Binding EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binding to DNA Early_Genes Early Gene Transcription EcRE->Early_Genes Activation Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulation Molting Molting & Metamorphosis Late_Genes->Molting Physiological Response

Caption: Simplified ecdysone signaling pathway in insects.

Experimental Workflow for Insecticidal Bioassay

The following diagram outlines the general workflow for conducting an insecticidal bioassay.

Experimental_Workflow A Compound Preparation (Stock & Dilutions) B Treatment Application (e.g., Leaf-dip) A->B C Insect Exposure B->C D Incubation (Controlled Environment) C->D E Mortality Assessment D->E F Data Analysis (Probit, LC50 Calculation) E->F

Caption: General workflow for an insecticidal bioassay.

References

In Vitro Efficacy of Antifungal Agent 77: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel antifungal agents is critical in the ongoing challenge against invasive fungal infections, which are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. This guide provides a comparative framework for the in vitro evaluation of "Antifungal agent 77," a novel compound with potential therapeutic applications. Due to the limited publicly available in vitro susceptibility data for "this compound," this document serves as a template, outlining the standard methodologies and presenting comparative data for established antifungal drugs: Fluconazole, Itraconazole, and Amphotericin B. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential efficacy of new chemical entities.

Comparative In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) ranges for established antifungal agents against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Data for "this compound" should be populated in the indicated fields as it becomes available through standardized testing.

Fungal SpeciesThis compoundFluconazoleItraconazoleAmphotericin B
Candida albicansData not available0.25 - 2 µg/mL[1][2]0.03 - 1 µg/mL0.25 - 1 µg/mL[3]
Aspergillus fumigatusData not available>64 µg/mL0.125 - 2 µg/mL[4][5]0.5 - 2 µg/mL
Cryptococcus neoformansData not available0.5 - 16 µg/mL[3][6]0.06 - 1 µg/mL[3]0.125 - 1 µg/mL[3][7]

Experimental Protocols

The in vitro antifungal susceptibility data presented for the comparator agents and anticipated for "this compound" are determined using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27)

The CLSI M27 document provides a reference method for the in vitro susceptibility testing of yeasts, including Candida spp. and Cryptococcus neoformans.[8][9][10]

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Broth Microdilution Method for Molds (CLSI M38)

For filamentous fungi such as Aspergillus spp., the CLSI M38 document outlines the standardized testing procedure.

  • Inoculum Preparation: Conidia are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

  • Testing Procedure: The procedure follows the same principles as the M27 method, using RPMI-1640 medium and serial dilutions of the antifungal agents in 96-well plates.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible growth.

EUCAST Definitive Document E.Def 7.3

The EUCAST methodology is similar to the CLSI guidelines but has some key differences, including the use of RPMI-1640 medium supplemented with 2% glucose and a higher inoculum size for yeasts. The endpoint reading is also standardized and read spectrophotometrically.[11][12][13][14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal Serial Dilution of This compound Antifungal->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for in vitro antifungal susceptibility testing.

Signaling Pathway: Ergosterol Biosynthesis

Many antifungal agents, particularly those in the azole class (e.g., Fluconazole, Itraconazole), function by disrupting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[15][16][17] The diagram below illustrates this pathway and the point of inhibition by azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Azoles Azole Antifungals (e.g., Fluconazole, Itraconazole) Azoles->Enzyme Inhibits Enzyme->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 77: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Antifungal Agent 77 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the limited publicly available information on this specific compound, a conservative approach, treating it as hazardous chemical waste, is imperative. This guide provides a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for the disposal of research chemicals and pesticides. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this agent.

  • Solid Waste Disposal:

    • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.

    • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste Disposal:

    • Unused Solutions: Do not dispose of solutions containing this compound down the drain.[1]

    • Collection: Collect all liquid waste in a sealed, chemical-resistant container. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and its CAS number (2863678-89-9).

  • Empty Container Disposal:

    • Decontamination: "Empty" containers that held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent.

    • Rinsate Collection: The solvent used for rinsing must be collected and disposed of as hazardous liquid waste.[2]

    • Final Disposal: After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines, which may include disposal as hazardous waste.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.

    • Follow your institution's established spill cleanup procedures for hazardous materials. Do not attempt to clean a large spill without proper training and equipment.

Data Presentation: Waste Management Summary

Waste TypeContainer RequirementsLabelingDisposal Method
Solid Waste (contaminated gloves, wipes, etc.)Leak-proof, sealed container"Hazardous Waste," "this compound," CAS 2863678-89-9Collection by institutional EHS for professional disposal.
Liquid Waste (unused solutions, rinsate)Chemical-resistant, sealed container"Hazardous Waste," "this compound," CAS 2863678-89-9Collection by institutional EHS for professional disposal.
Empty Containers (vials, bottles)Triple-rinsed, punctured"Hazardous Waste - Empty"Collection by institutional EHS for professional disposal.

Experimental Protocols

As specific experimental protocols for the disposal of this compound are not publicly available, the recommended protocol is based on the general guidelines for the disposal of pesticides and hazardous chemicals provided by the U.S. Environmental Protection Agency (EPA) and standard laboratory safety practices. The key principle is to prevent the release of the agent into the environment.[1][3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A This compound (Solid or Liquid) D Designated Hazardous Waste Container (Liquid) A->D Collect Liquid Waste B Contaminated Materials (Gloves, Pipettes, etc.) C Designated Hazardous Waste Container (Solid) B->C Collect Solid Waste E Consult & Schedule Pickup with EHS Office C->E D->E F Professional Hazardous Waste Disposal E->F

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Antifungal Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling Antifungal Agent 77 (Compound 13h, CAS No. 2863678-89-9). This document provides crucial guidance on personal protective equipment (PPE), operational procedures, and disposal plans. While a comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is based on best practices for handling novel or potent antifungal compounds.

It is imperative to obtain the official SDS from the manufacturer or supplier before commencing any work with this agent. The SDS will contain specific quantitative data and handling instructions that supersede the general guidance provided in this document.

This compound has demonstrated biological activity and toxicity in preclinical models, including zebrafish embryos.[1][2] Therefore, a cautious approach is warranted to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potentially hazardous materials. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Goggles with Side Shields or Face ShieldNIOSH-approved N95 or higher-rated respiratorFull-coverage Lab Coat or Disposable Gown
Solution Preparation Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles with Side Shields or Face ShieldAs needed based on volatility and concentrationFull-coverage Lab Coat
In Vitro/In Vivo Dosing Biological Safety Cabinet (if cell-based) or Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles with Side ShieldsAs needed based on aerosolization riskFull-coverage Lab Coat

Experimental Workflow

Adherence to a standardized workflow is critical for minimizing the risk of contamination and exposure. The following diagram outlines a typical experimental process for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Gather_Materials Gather Materials and PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_Materials->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment (e.g., cell treatment) Prepare_Solution->Perform_Experiment Incubate Incubate as per Protocol Perform_Experiment->Incubate Collect_Data Collect and Analyze Data Incubate->Collect_Data Decontaminate_Surfaces Decontaminate Surfaces Collect_Data->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Standard experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste contaminated with this compound should be treated as hazardous.

Waste Type Container Disposal Method
Solid Waste (e.g., contaminated gloves, tubes) Labeled Hazardous Waste BagCollection by certified hazardous waste disposal service
Liquid Waste (e.g., unused solutions, cell media) Labeled Hazardous Waste ContainerCollection by certified hazardous waste disposal service
Sharps (e.g., needles, serological pipettes) Puncture-proof Sharps ContainerCollection by certified hazardous waste disposal service

The following logical diagram illustrates the decision-making process for the disposal of materials that have come into contact with this compound.

G Contact Material in Contact with Agent 77? Solid Solid Waste (Gloves, Tubes) Contact->Solid Yes Liquid Liquid Waste (Solutions, Media) Contact->Liquid Yes Sharps Sharps (Needles, Pipettes) Contact->Sharps Yes Non_Hazardous Dispose as Non-Hazardous Waste Contact->Non_Hazardous No Dispose_Solid Dispose in Hazardous Solid Waste Solid->Dispose_Solid Dispose_Liquid Dispose in Hazardous Liquid Waste Liquid->Dispose_Liquid Dispose_Sharps Dispose in Sharps Container Sharps->Dispose_Sharps

Caption: Decision tree for waste disposal of this compound.

In the event of a spill, evacuate the area and alert laboratory safety personnel immediately. Only trained personnel with appropriate PPE should perform cleanup, following established institutional protocols for hazardous material spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.